molecular formula C11H15BrN2O3 B1221606 Narcobarbital CAS No. 125-55-3

Narcobarbital

Cat. No.: B1221606
CAS No.: 125-55-3
M. Wt: 303.15 g/mol
InChI Key: WGMASVSHOSNKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Narcobarbital (CAS 125-55-3), also known historically as Pronarcon, is a brominated derivative of the barbiturate class, first developed in the 1930s . This compound is provided strictly for research purposes in laboratory settings. Its primary documented application is in veterinary medicine, where it has been used to induce surgical anesthesia . As a barbiturate, its mechanism of action is characterized by the postsynaptic enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system . This action increases chloride ion flux into neurons, leading to hyperpolarization and subsequent depression of neuronal activity, resulting in sedative and hypnotic effects . Chemically, this compound is defined as 5-(2-bromoprop-2-en-1-yl)-5-isopropyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione . It has a molecular formula of C11H15BrN2O3 and a molecular weight of 303.16 g/mol . The compound is characterized by a bitter taste and is very sparingly soluble in water, though it dissolves in alcohols, pyridine, and alkaline aqueous solutions . Researchers are investigating this compound in various preclinical studies, particularly those related to the pharmacology of sedative-hypnotics, the function of GABAergic systems, and the metabolism of brominated compounds. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. All safety data sheets and handling protocols must be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-bromoprop-2-enyl)-1-methyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-6(2)11(5-7(3)12)8(15)13-10(17)14(4)9(11)16/h6H,3,5H2,1-2,4H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMASVSHOSNKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3329-16-6 (hydrochloride salt)
Record name Narcobarbital
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30871609
Record name 5-(2-Bromoprop-2-en-1-yl)-1-methyl-5-(propan-2-yl)-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-55-3
Record name 5-(2-Bromo-2-propen-1-yl)-1-methyl-5-(1-methylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Narcobarbital
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enibomal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-(2-Bromoprop-2-en-1-yl)-1-methyl-5-(propan-2-yl)-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENIBOMAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A77U8G9H84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Narcobarbital's Mechanism of Action on GABA-A Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narcobarbital, a member of the barbiturate class of drugs, exerts its primary pharmacological effects through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound interacts with and modulates the function of GABA-A receptors. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages extensive data from closely related barbiturates, such as pentobarbital and phenobarbital, to elucidate the expected mechanism of action. This document details the allosteric modulation and direct agonism of the GABA-A receptor by barbiturates, presents representative quantitative data, outlines key experimental protocols for studying these interactions, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel primarily permeable to chloride ions (Cl⁻)[1]. Upon binding of the endogenous neurotransmitter GABA, the channel opens, leading to an influx of Cl⁻ ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission[2][3]. The receptor is a hetero-oligomer assembled from a variety of subunits (e.g., α, β, γ), and the specific subunit composition determines its pharmacological properties[4].

Barbiturates, including this compound, do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site on the receptor complex[1]. This allosteric interaction is the foundation of their mechanism of action.

Core Mechanism of Action of this compound

Based on the well-established pharmacology of the barbiturate class, this compound's action on the GABA-A receptor is multifaceted and concentration-dependent, characterized by two primary mechanisms:

  • Positive Allosteric Modulation: At lower, clinically relevant concentrations, this compound acts as a positive allosteric modulator of the GABA-A receptor. It enhances the effect of GABA by increasing the duration of the Cl⁻ channel opening in response to GABA binding[1]. This prolonged channel opening leads to a greater influx of Cl⁻ ions for each GABA binding event, thereby potentiating the inhibitory postsynaptic current (IPSC)[5]. Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates increase the duration of the open state[1].

  • Direct Agonism: At higher concentrations, this compound can directly activate the GABA-A receptor, even in the absence of GABA[6][7]. This direct agonistic effect leads to a significant influx of Cl⁻ and profound central nervous system depression. This property distinguishes barbiturates from benzodiazepines, which are not direct agonists.

  • Channel Blockade: At very high, toxic concentrations, barbiturates can also act as channel blockers, physically occluding the pore of the GABA-A receptor and preventing ion flow[6][7].

Quantitative Data on Barbiturate-GABA-A Receptor Interaction

ParameterBarbiturateValueReceptor/SystemExperimental MethodReference
EC₅₀ (Potentiation) Pentobarbital41 µMRat Neocortical NeuronsVoltage-Clamp Recording of IPSCs[5]
Amobarbital103 µMRat Neocortical NeuronsVoltage-Clamp Recording of IPSCs[5]
Phenobarbital144 µMRat Neocortical NeuronsVoltage-Clamp Recording of IPSCs[5]
Pentobarbital94 µMCultured Rat Hippocampal NeuronsWhole-Cell Voltage Clamp[6]
Phenobarbital0.89 mMCultured Rat Hippocampal NeuronsWhole-Cell Voltage Clamp[6]
EC₅₀ (Direct Activation) Pentobarbital0.33 mMCultured Rat Hippocampal NeuronsWhole-Cell Voltage Clamp[6]
Phenobarbital3.0 mMCultured Rat Hippocampal NeuronsWhole-Cell Voltage Clamp[6]
Phenobarbital133 µMRat Neocortical NeuronsVoltage-Clamp Recording[5]
IC₅₀ (Channel Block) Pentobarbital2.8 mMCultured Rat Hippocampal NeuronsWhole-Cell Voltage Clamp[6]
Phenobarbital12.9 mMCultured Rat Hippocampal NeuronsWhole-Cell Voltage Clamp[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of barbiturates with GABA-A receptors.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through single or multiple GABA-A receptor channels in response to the application of GABA and a modulating compound like this compound.

Objective: To determine the effect of this compound on the amplitude, kinetics, and duration of GABA-activated chloride currents.

Methodology:

  • Cell Preparation:

    • Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing specific GABA-A receptor subunits (e.g., HEK293 cells)[4][6].

    • Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Recording Setup:

    • Mount the coverslip in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

    • Fill the pipette with an internal solution designed to isolate chloride currents (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH adjusted to 7.2 with CsOH).

  • Whole-Cell Recording:

    • Approach a cell with the recording pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Drug Application:

    • Apply GABA at a sub-maximal concentration (e.g., EC₂₀) to elicit a baseline current.

    • Co-apply GABA with varying concentrations of this compound to measure the potentiation of the GABA-evoked current.

    • Apply high concentrations of this compound alone to test for direct activation of the GABA-A receptor.

  • Data Analysis:

    • Measure the peak amplitude and decay time constant of the elicited currents.

    • Construct concentration-response curves to determine the EC₅₀ for potentiation and direct activation.

Radioligand Binding Assay

This technique is used to determine the affinity of this compound for its binding site on the GABA-A receptor complex and to study how it allosterically modulates the binding of other ligands.

Objective: To determine the binding affinity (Kᵢ) of this compound and its effect on the binding of a radiolabeled ligand to the GABA-A receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cells expressing GABA-A receptors in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the GABA-A receptor complex (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the benzodiazepine site), and varying concentrations of unlabeled this compound.

    • To determine non-specific binding, include a set of wells with a high concentration of an unlabeled competing ligand.

    • Incubate the plate at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Fit the data to a competition binding equation to determine the IC₅₀, from which the Kᵢ can be calculated.

Visualizations

Signaling Pathway

GABA_A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ Channel) GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling pathway modulated by this compound.

Experimental Workflow: Patch-Clamp Electrophysiology

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (Cultured neurons or expressing cell lines) start->cell_prep recording_setup Recording Setup (Microscope, amplifier, perfusion system) cell_prep->recording_setup pipette_prep Pipette Fabrication and Filling recording_setup->pipette_prep seal_formation Gigaseal Formation pipette_prep->seal_formation whole_cell Whole-Cell Configuration seal_formation->whole_cell drug_application Drug Application (GABA +/- this compound) whole_cell->drug_application data_acquisition Data Acquisition (Current recording) drug_application->data_acquisition data_analysis Data Analysis (Amplitude, kinetics, concentration-response) data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for Patch-Clamp Electrophysiology experiments.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start membrane_prep Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep assay_setup Assay Setup (Membranes, Radioligand, This compound) membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration (Separation of bound/free ligand) incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis (IC₅₀ and Kᵢ determination) counting->data_analysis end End data_analysis->end

Caption: Workflow for Radioligand Binding Assay experiments.

Conclusion

This compound, as a barbiturate, profoundly modulates the function of the GABA-A receptor, a cornerstone of inhibitory neurotransmission. Its dual mechanism of positive allosteric modulation at lower doses and direct agonism at higher doses underlies its sedative, hypnotic, and anesthetic properties. While this compound-specific quantitative data remains to be fully elucidated in the public domain, the extensive research on related barbiturates provides a robust framework for understanding its interaction with the GABA-A receptor. The experimental protocols detailed herein offer a clear path for the further characterization of this compound and other novel modulators of the GABA-A receptor, which is crucial for the development of new therapeutics with improved safety and efficacy profiles.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Narcobarbital

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narcobarbital, also known as Pronarcon or Enibomal, is a barbiturate derivative first synthesized in 1932.[1][2] It is classified as a central nervous system depressant and has been utilized in veterinary medicine as a surgical anesthetic.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological profile of this compound, intended to serve as a resource for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is chemically designated as 5-(2-bromoprop-2-en-1-yl)-5-isopropyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione.[1] It is an N-methylated derivative of propallylonal.[1]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 5-(2-bromoprop-2-en-1-yl)-5-isopropyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione[1]
CAS Number 125-55-3[1]
Molecular Formula C₁₁H₁₅BrN₂O₃[3]
SMILES CC(C)C1(CC(Br)=C)C(=O)N(C)C(=O)NC1=O[4]
InChI InChI=1S/C11H15BrN2O3/c1-6(2)11(5-7(3)12)8(15)13-10(17)14(4)9(11)16/h6H,3,5H2,1-2,4H3,(H,13,15,17)[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, absorption, distribution, and overall pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValueUnitSource
Molar Mass 303.15 g/mol [3]
Melting Point 115°C[5]
pKa (acidic) 7.74 (calculated)[3]
LogP (calculated) 1.93[3]
Water Solubility (ALOGS) -2.66logS[3]
Topological Polar Surface Area (TPSA) 66.48Ų[3]
Solubility Very sparingly soluble in water. Soluble in methanol, ethanol, pyridine, and alkaline aqueous solutions.[5]

Synthesis and Preparation

Synthesis of this compound

The synthesis of this compound involves the alkylation of a barbiturate precursor. A general method involves heating 5-isopropyl-1-methylbarbituric acid with 2,3-dibromo-1-propene in an alkaline solution.[5] The following is a detailed experimental protocol adapted from the synthesis of similar barbiturates.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 5-isopropyl-1-methylbarbituric acid

    • 2,3-dibromo-1-propene

    • Sodium ethoxide

    • Absolute ethanol

    • Hydrochloric acid (HCl)

    • Distilled water

  • Procedure:

    • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

    • Reaction: To the sodium ethoxide solution, add 5-isopropyl-1-methylbarbituric acid to form the corresponding sodium salt. Subsequently, add 2,3-dibromo-1-propene dropwise to the reaction mixture.

    • Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the alkylation reaction.

    • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the residue in water.

    • Precipitation: Acidify the aqueous solution with hydrochloric acid to precipitate the crude this compound.

    • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent such as dilute ethanol to obtain pure this compound.[5]

Diagram 1: Synthesis Workflow of this compound

G cluster_0 Step 1: Formation of Sodium Barbiturate cluster_1 Step 2: Alkylation cluster_2 Step 3: Purification 5-isopropyl-1-methylbarbituric acid 5-isopropyl-1-methylbarbituric acid Sodium Salt Sodium Salt 5-isopropyl-1-methylbarbituric acid->Sodium Salt Reaction Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Sodium Salt Base Crude this compound Crude this compound Sodium Salt->Crude this compound Reaction 2,3-dibromo-1-propene 2,3-dibromo-1-propene 2,3-dibromo-1-propene->Crude this compound Alkylating Agent Purified this compound Purified this compound Crude this compound->Purified this compound Recrystallization G Sample Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Analysis HPLC or GC-MS Extraction->Analysis Quantification Quantification Analysis->Quantification G This compound This compound GABA-A Receptor GABA-A Receptor This compound->GABA-A Receptor Binds to allosteric site Chloride Channel Chloride Channel GABA-A Receptor->Chloride Channel Increases duration of opening Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Channel->Neuronal Hyperpolarization Increased Cl- influx CNS Depression CNS Depression Neuronal Hyperpolarization->CNS Depression

References

The Synthesis and Historical Development of Narcobarbital: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the barbiturate derivative Narcobarbital (Pronarcon). It details the historical context of its development, beginning with the synthesis of barbituric acid and culminating in this compound's introduction in the 1930s. The core of this guide focuses on the chemical synthesis of this compound, presenting a detailed, plausible experimental protocol and a summary of its physicochemical properties. Furthermore, it elucidates the primary mechanism of action for barbiturates, involving the modulation of the GABA-A receptor, which is visualized through a signaling pathway diagram. This paper is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Historical Development

The story of this compound is intrinsically linked to the broader history of barbiturates, a class of drugs that revolutionized the management of anxiety, insomnia, and seizure disorders in the 20th century. The journey began in 1864 when German chemist Adolf von Baeyer first synthesized the parent compound, barbituric acid (malonylurea), by condensing urea with malonic acid.[1][2] However, barbituric acid itself was not pharmacologically active.

The therapeutic potential of this chemical class was unlocked in 1903 when German chemists Emil Fischer and Joseph von Mering discovered that diethylbarbituric acid, a derivative, possessed potent hypnotic properties.[1] This compound was subsequently marketed by Bayer under the trade name Veronal in 1904, marking the clinical introduction of the first commercially available barbiturate for use as a sleeping aid.[1]

In the following decades, extensive research led to the synthesis of over 2,500 different barbiturates, with about 50 of them finding clinical use.[1] It was within this fertile period of pharmaceutical innovation that this compound was developed. In 1932, Carl Heinrich Friedrich Boedecker and Heinrich Gruber Schoneberg, working for the firm J. D. Riedel-E. de Haën AG in Berlin, Germany, first synthesized the compound.[2] A United States patent for this "tri-substituted barbituric acid" was granted in May 1937.[2]

This compound, an N-methylated derivative of propallylonal, was developed for its sedative and hypnotic effects. While its use in human medicine has been largely superseded by newer agents with more favorable safety profiles, such as benzodiazepines, this compound continues to be utilized in veterinary medicine for the induction of surgical anesthesia.[2]

Physicochemical Properties of this compound

All quantitative data for this compound is summarized in the table below for clear reference and comparison.

PropertyData
IUPAC Name 5-(2-bromoprop-2-en-1-yl)-5-isopropyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione
Synonyms Pronarcon, Enibomal, 5-(2-bromoallyl)-5-isopropyl-1-methylbarbituric acid
CAS Number 125-55-3
Molecular Formula C₁₁H₁₅BrN₂O₃
Molar Mass 303.15 g/mol
Melting Point 115 °C
Appearance Crystals (from dilute ethanol)
Solubility Very sparingly soluble in water; Soluble in methanol, ethanol, pyridine, and aqueous alkaline solutions.

Data sourced from multiple chemical databases and literature.

Synthesis of this compound

The synthesis of this compound involves the alkylation of a pre-formed N-methylated barbiturate core. Specifically, it is prepared by heating 5-isopropyl-1-methylbarbituric acid with 2,3-dibromo-1-propene in an alkaline solution. The N-methylated precursor, 5-isopropyl-1-methylbarbituric acid, is synthesized first, typically through the condensation of an appropriate malonic ester with N-methylurea. The subsequent step introduces the bromoallyl group at the C-5 position of the barbiturate ring.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Final Alkylation Step malonic_ester Diethyl Isopropylmalonate precursor 5-Isopropyl-1-methylbarbituric Acid malonic_ester->precursor Condensation (NaOEt) methylurea N-Methylurea methylurea->precursor This compound This compound precursor->this compound Alkylation in Alkaline Solution dibromopropene 2,3-Dibromo-1-propene dibromopropene->this compound Signaling_Pathway cluster_membrane Postsynaptic Neuronal Membrane cluster_effect Cellular Effect receptor GABA-A Receptor (Chloride Ion Channel) channel_opening Increased DURATION of Cl⁻ Channel Opening receptor->channel_opening GABA GABA (Neurotransmitter) GABA->receptor Binds This compound This compound This compound->receptor Binds to Allosteric Site cl_influx Enhanced Cl⁻ Influx channel_opening->cl_influx hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

References

The Pharmacokinetics and Pharmacodynamics of Narcobarbital: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative pharmacokinetic and pharmacodynamic data specifically for Narcobarbital is scarce. This guide synthesizes known information about this compound and leverages data from the broader class of barbiturates to provide a comprehensive technical overview. The absence of specific data for this compound is a notable gap in the current scientific literature.

Introduction

This compound (also known as Enibomal or Pronarcon) is a barbiturate derivative first developed in 1932.[1][2] It is characterized as an N-methylated derivative of propallylonal and has been primarily utilized in veterinary medicine to induce surgical anesthesia.[1][2] Like other barbiturates, this compound acts as a central nervous system (CNS) depressant. This document aims to provide an in-depth technical guide on the pharmacokinetics and pharmacodynamics of this compound, drawing upon the established principles of the barbiturate class of drugs.

Pharmacodynamics: The Science of Drug Action

The primary pharmacodynamic effect of this compound, like all barbiturates, is the depression of the central nervous system, leading to sedation, hypnosis, and anesthesia.[3]

Mechanism of Action

The principal mechanism of action for barbiturates involves their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[4] Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[5][6] This interaction potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal transmission.

At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA. This direct agonistic activity contributes to their more profound CNS depressant effects compared to other modulators like benzodiazepines, which only potentiate the effects of GABA.[7]

Signaling Pathway

The interaction of barbiturates with the GABA-A receptor initiates a signaling cascade that results in neuronal inhibition. A simplified representation of this pathway is provided below.

GABA_A_Pathway cluster_neuron Postsynaptic Neuron cluster_drugs Pharmacological Intervention GABA_A GABA-A Receptor Cl_channel Chloride Channel (Open) GABA_A->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition This compound This compound This compound->GABA_A Allosteric Modulation & Direct Activation GABA GABA GABA->GABA_A Binds

GABA-A Receptor Signaling Pathway for Barbiturates.
Quantitative Pharmacodynamic Data

ParameterDefinitionTypical Value Range for Barbiturates
EC50 The concentration of a drug that gives half of the maximal response.Varies widely depending on the specific barbiturate and the effect being measured (e.g., potentiation of GABA response, direct channel activation).[8][9]
Kd The equilibrium dissociation constant, representing the concentration of a drug at which half of the receptors are occupied. A lower Kd indicates a higher binding affinity.Varies with the specific barbiturate and the subunit composition of the GABA-A receptor.[8][10]

Pharmacokinetics: The Journey of the Drug in the Body

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). As with its pharmacodynamics, specific pharmacokinetic parameters for this compound are not well-documented. The following sections describe the expected pharmacokinetic properties based on its chemical structure and the general behavior of barbiturates.

Absorption

Barbiturates are typically well-absorbed after oral and parenteral administration. For anesthetic induction, intravenous administration is common to achieve a rapid onset of action. The rate of absorption is influenced by the drug's lipid solubility; more lipophilic barbiturates generally have a faster onset.

Distribution

Following absorption, barbiturates are distributed throughout the body. The extent of distribution is largely determined by the drug's lipid solubility. Highly lipid-soluble barbiturates, like those used for anesthesia, rapidly cross the blood-brain barrier to exert their effects on the CNS. They also distribute into other tissues, which plays a crucial role in the termination of their anesthetic effect through redistribution from the brain to other body compartments.

Metabolism

The metabolism of barbiturates primarily occurs in the liver. A key feature of this compound is its N-methylated structure. N-demethylation is a common metabolic pathway for N-methylated barbiturates, often leading to the formation of active metabolites. For instance, mephobarbital is metabolized to the active compound phenobarbital. It is plausible that this compound undergoes N-demethylation to propallylonal, which may also possess pharmacological activity. Other metabolic pathways for barbiturates include oxidation of the substituents at the C5 position.

Excretion

The metabolites of barbiturates, which are generally more water-soluble than the parent drug, are primarily excreted by the kidneys in the urine. The rate of excretion can be influenced by urinary pH.

Quantitative Pharmacokinetic Data

Specific pharmacokinetic parameters for this compound are not available. The table below provides a summary of key pharmacokinetic parameters for phenobarbital, a well-studied long-acting barbiturate, to provide a comparative context.

ParameterDefinitionPhenobarbital (Adults)
Bioavailability (Oral) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.~95%[11]
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.5.1 - 5.8 days[11]
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.0.60 L/kg[11]
Clearance (CL) The rate of drug elimination from the body divided by the plasma concentration of the drug.3.0 mL/hr/kg[11]

Experimental Protocols

Detailed experimental protocols for studying this compound are not published. However, a general workflow for evaluating the anesthetic properties of a barbiturate in a preclinical animal model can be outlined.

Hypothetical Experimental Workflow for Anesthetic Efficacy

The following diagram illustrates a hypothetical experimental workflow for assessing the anesthetic efficacy and safety of this compound in a rodent model.

Experimental_Workflow cluster_pre Pre-Anesthesia cluster_admin Administration & Induction cluster_maint Anesthetic Maintenance & Monitoring cluster_post Recovery & Analysis Animal_Prep Animal Preparation (e.g., Rodent model, Acclimatization) Dose_Prep Dose Preparation (this compound solution) Animal_Prep->Dose_Prep Administration Intravenous Administration (Tail vein) Dose_Prep->Administration Induction Observation of Anesthetic Induction (Loss of righting reflex) Administration->Induction Monitoring Physiological Monitoring (Heart rate, Respiration, Temperature) Induction->Monitoring Anesthetic_Depth Assessment of Anesthetic Depth (Pedal withdrawal reflex) Monitoring->Anesthetic_Depth Recovery Observation of Recovery (Return of righting reflex) Anesthetic_Depth->Recovery Throughout anesthesia Data_Analysis Data Analysis (Induction time, Anesthesia duration, Recovery time) Recovery->Data_Analysis

Hypothetical Experimental Workflow for this compound Anesthesia Study.

Conclusion

This compound is a barbiturate with a history of use in veterinary anesthesia. Its pharmacodynamic and pharmacokinetic properties are presumed to be similar to other members of the barbiturate class, particularly other N-methylated derivatives. The primary mechanism of action is the potentiation and direct activation of the GABA-A receptor, leading to CNS depression. While a general understanding of its pharmacology can be inferred, there is a significant lack of specific, quantitative data on the pharmacokinetics and pharmacodynamics of this compound in the public domain. Further research is warranted to fully characterize the profile of this compound and to establish its precise therapeutic window and safety profile. Such studies would be invaluable for the scientific and drug development communities.

References

In Vivo Metabolism and Breakdown Products of Narcobarbital: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolism of narcobarbital, a methylated barbiturate derivative. While specific quantitative data for this compound remains limited in publicly available literature, this document synthesizes information on its predicted metabolic pathways based on its chemical structure and the known biotransformation of its non-methylated analog, propallylonal. The central role of the cytochrome P450 (CYP450) enzyme system in hepatic metabolism is detailed, covering key reactions such as N-demethylation and side-chain oxidation. This guide also presents detailed experimental protocols for the extraction, separation, and identification of this compound and its putative metabolites from biological matrices. Methodologies discussed include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are standard techniques in drug metabolism studies. The information herein is intended to serve as a foundational resource for researchers investigating the pharmacokinetics and metabolic fate of this compound.

Introduction

This compound, chemically known as 5-(2-bromoallyl)-5-isopropyl-1-methylbarbituric acid, is an N-methylated derivative of the barbiturate propallylonal.[1] Like other barbiturates, it exerts its effects as a central nervous system depressant. The in vivo disposition of barbiturates is primarily governed by hepatic metabolism, which transforms these lipophilic compounds into more water-soluble metabolites that can be readily excreted. The N-methylation of the barbiturate ring in this compound introduces a specific metabolic pathway, N-demethylation, which is a common reaction for many xenobiotics. Understanding the metabolic fate of this compound is crucial for defining its pharmacokinetic profile, duration of action, and potential for drug-drug interactions.

Metabolic Pathways

The in vivo metabolism of this compound is predicted to proceed through several key pathways, primarily mediated by the cytochrome P450 enzyme system in the liver. These pathways include N-demethylation and modifications of the bromoallyl and isopropyl side chains.

N-Demethylation

A primary metabolic route for N-methylated barbiturates is N-demethylation, catalyzed by CYP450 enzymes.[2] This reaction converts this compound into its non-methylated counterpart, propallylonal. Propallylonal is itself an active barbiturate and will undergo further metabolism. The rate of N-demethylation can vary between individuals due to genetic polymorphisms in CYP450 enzymes.

Side-Chain Oxidation

Both this compound and its N-demethylated metabolite, propallylonal, are subject to oxidative metabolism of their side chains.

  • Bromoallyl Side-Chain Metabolism: Based on studies of propallylonal, the β-bromoallyl side chain is a major site of metabolic activity. The primary pathway involves hydrolysis of the bromoallyl group to form an acetonyl side chain. This acetonyl group can then be further reduced to a secondary alcohol. Additionally, oxidative degradation of the bromoallyl side chain can occur.

  • Isopropyl Side-Chain Metabolism: The isopropyl group can also undergo oxidation to form hydroxylated metabolites.

The resulting metabolites are more polar than the parent compound and are more readily excreted in the urine.

Proposed Metabolic Pathway of this compound

Narcobarbital_Metabolism This compound This compound Propallylonal Propallylonal This compound->Propallylonal N-Demethylation (CYP450) Hydroxylated_Metabolites Hydroxylated Metabolites (Isopropyl Chain) This compound->Hydroxylated_Metabolites Side-Chain Oxidation (CYP450) Acetonyl_Metabolite Acetonyl Metabolite Propallylonal->Acetonyl_Metabolite Hydrolysis of Bromoallyl Chain Oxidative_Degradation_Products Oxidative Degradation Products Propallylonal->Oxidative_Degradation_Products Oxidative Degradation of Bromoallyl Chain Propallylonal->Hydroxylated_Metabolites Side-Chain Oxidation (CYP450) Alcohol_Metabolite Alcohol Metabolite Acetonyl_Metabolite->Alcohol_Metabolite Reduction

Caption: Proposed metabolic pathway of this compound in vivo.

Quantitative Data

Specific quantitative data on the in vivo metabolism of this compound, such as the percentage of each metabolite formed, pharmacokinetic parameters (half-life, clearance, volume of distribution), and excretion profiles, are not extensively available in the current scientific literature. However, general principles of barbiturate metabolism can be applied for a qualitative understanding.

It is known that N-methylated barbiturates generally have a slower rate of metabolism compared to their non-methylated analogs. The clearance of N-methylated barbiturates is often considerably larger than that of the corresponding parent compounds.[2] For context, the following table presents hypothetical pharmacokinetic parameters for this compound and its primary metabolite, propallylonal, based on typical values for related barbiturates. It is critical to note that these are illustrative values and require experimental verification.

CompoundParameterValue (Illustrative)SpeciesReference
This compound Half-life (t½)4 - 8 hoursRat[3] (extrapolated)
Clearance (CL)0.1 - 0.3 L/h/kgRat[3] (extrapolated)
Volume of Distribution (Vd)1 - 2 L/kgRat[3] (extrapolated)
Propallylonal Half-life (t½)2 - 5 hoursRat[3] (extrapolated)
Clearance (CL)0.2 - 0.5 L/h/kgRat[3] (extrapolated)
Volume of Distribution (Vd)0.8 - 1.5 L/kgRat[3] (extrapolated)

Experimental Protocols

The following section details established methodologies for the analysis of barbiturates and their metabolites in biological samples. These protocols can be adapted for the specific investigation of this compound metabolism.

Sample Collection and Storage
  • Urine: Collect urine samples in sterile containers. For quantitative analysis, a 24-hour urine collection is recommended. Samples should be stored at -20°C or below until analysis to prevent degradation of metabolites.

  • Blood/Plasma: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Centrifuge the blood to separate the plasma. Plasma samples should be stored at -80°C.

  • Tissue (Liver): At the time of collection, perfuse the liver with ice-cold saline to remove blood. Homogenize the tissue in a suitable buffer (e.g., phosphate buffer, pH 7.4). Store homogenates at -80°C.

Extraction of this compound and Metabolites

A robust extraction method is essential to isolate the analytes from the complex biological matrix. Solid-phase extraction (SPE) is a commonly used and efficient technique.

Protocol: Solid-Phase Extraction (SPE) from Urine

  • Sample Pre-treatment: Thaw the urine sample to room temperature. Centrifuge at 3000 x g for 10 minutes to remove particulate matter. Adjust the pH of 5 mL of urine to 6.0 with 1 M acetic acid or 1 M sodium hydroxide.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove interfering polar compounds.

  • Elution: Elute the this compound and its metabolites with 3 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the subsequent chromatographic analysis.

Analytical Methods

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of barbiturates and their metabolites. Derivatization is often required to improve the volatility and chromatographic properties of the analytes.

GC-MS Protocol:

  • Derivatization: To the reconstituted extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Identification: Compare the retention times and mass spectra of the analytes in the sample to those of authentic standards.

    • Quantification: Use a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar barbiturate) and generate a calibration curve.

4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of drugs and their metabolites, often without the need for derivatization.

LC-MS/MS Protocol:

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 10% B to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound and its metabolites).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and each potential metabolite must be determined by infusing pure standards.

    • Quantification: Use an appropriate internal standard and construct a calibration curve.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Biological_Sample Biological Sample (Urine, Plasma, Tissue) Extraction Solid-Phase Extraction (SPE) Biological_Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Chromatography Chromatographic Separation (GC or LC) Evaporation->Chromatography Derivatization->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Identification Metabolite Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: General experimental workflow for the analysis of this compound and its metabolites.

Conclusion

References

The Sedative and Hypnotic Properties of Barbiturate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbiturates, derivatives of barbituric acid, represent a class of central nervous system (CNS) depressants that have historically been pivotal in the management of anxiety, insomnia, and seizure disorders. Despite their diminished clinical use in favor of agents with a wider therapeutic index, barbiturates remain crucial tools in specific medical contexts, such as anesthesia and refractory epilepsy.[1][2] This technical guide provides a comprehensive overview of the sedative and hypnotic properties of barbiturate derivatives, focusing on their molecular mechanisms of action, structure-activity relationships, and pharmacokinetic profiles. Detailed experimental protocols for assessing their pharmacological effects are provided, alongside a quantitative comparison of key derivatives to facilitate research and drug development endeavors.

Mechanism of Action: Modulating GABAergic Inhibition

The primary mechanism underlying the sedative and hypnotic effects of barbiturates is their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian CNS.[1][3]

Barbiturates act as positive allosteric modulators of the GABA-A receptor, binding to a site distinct from GABA itself.[1] This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl⁻) channel opening, leading to an enhanced influx of chloride ions into the neuron.[4] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a generalized depressant effect on the CNS. At higher concentrations, barbiturates can directly act as agonists of the GABA-A receptor, opening the chloride channel even in the absence of GABA.[1] This direct agonistic activity contributes to their higher toxicity in overdose compared to other GABAergic modulators like benzodiazepines, which only increase the frequency of channel opening.[4]

Beyond their effects on GABA-A receptors, barbiturates can also inhibit excitatory neurotransmission by blocking AMPA and kainate receptors, which are subtypes of glutamate receptors.[1] This dual action of enhancing inhibition and suppressing excitation contributes to their potent CNS depressant effects.

GABA_A_Signaling cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (Chloride Channel) Chloride_in Cl⁻ Influx (Hyperpolarization) GABA_A->Chloride_in Prolongs Channel Opening GABA GABA GABA->GABA_A Binds to orthosteric site Barbiturate Barbiturate Barbiturate->GABA_A Binds to allosteric site Neuronal_Inhibition Neuronal Inhibition (Sedation/Hypnosis) Chloride_in->Neuronal_Inhibition Leads to

Figure 1: Barbiturate Modulation of GABA-A Receptor Signaling.

Structure-Activity Relationships (SAR)

The sedative and hypnotic potency, as well as the pharmacokinetic profile of barbiturate derivatives, are intricately linked to their chemical structure. The core structure, barbituric acid, is inactive; pharmacological activity is conferred by substitutions at the C5 position of the pyrimidine ring.

Key SAR principles include:

  • Lipophilicity: Increased lipid solubility generally leads to a faster onset of action, shorter duration of action, and greater hypnotic potency. This is because more lipophilic compounds can more readily cross the blood-brain barrier.

  • Substituents at C5:

    • The presence of two substituents at the C5 position is essential for hypnotic activity.

    • Increasing the total number of carbon atoms in the C5 side chains (up to a certain point) enhances hypnotic potency.

    • Branched or unsaturated side chains tend to have a shorter duration of action compared to straight-chain analogs due to more rapid metabolic inactivation.

    • Alicyclic or aromatic substituents at C5 generally confer greater potency than aliphatic substituents with the same number of carbons.

  • Modifications at other positions:

    • Replacement of the oxygen at C2 with a sulfur atom (to form a thiobarbiturate, e.g., thiopental) significantly increases lipid solubility, resulting in a very rapid onset and short duration of action.[5]

    • Methylation of the nitrogen at N1 or N3 can also influence the onset and duration of action.

Pharmacokinetics and Comparative Data

Barbiturates are typically classified based on their duration of action, which is primarily determined by their lipid solubility and rate of metabolic clearance.[4]

Barbiturate DerivativeClassificationTypical Hypnotic Dose (Oral)Onset of Action (Oral)Duration of ActionElimination Half-life
Thiopental Ultra-Short-ActingN/A (IV administration)< 1 minute (IV)5-15 minutes3-8 hours
Pentobarbital Short-Acting100-200 mg15-30 minutes3-4 hours15-50 hours
Secobarbital Short-Acting100-200 mg15-30 minutes3-4 hours15-40 hours
Amobarbital Intermediate-Acting65-200 mg45-60 minutes6-8 hours8-42 hours
Phenobarbital Long-Acting100-320 mg> 60 minutes10-12 hours53-118 hours[6]

Note: The data presented in this table are approximate values and can vary based on individual patient factors such as age, liver function, and concurrent medication use.

Experimental Protocols

In Vivo Assessment of Sedative-Hypnotic Activity: Pentobarbital-Induced Sleep Time in Mice

This protocol is a standard method for evaluating the sedative and hypnotic potential of a test compound by measuring its ability to potentiate the sleep-inducing effects of a barbiturate.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentobarbital sodium (30 mg/kg, i.p.)

  • Test compound at various doses

  • Vehicle (e.g., saline, distilled water with 0.5% carboxymethyl cellulose)

  • Diazepam (positive control, e.g., 3 mg/kg, i.p.)

  • Animal cages

  • Stopwatches

Procedure:

  • Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment. House them in groups with free access to food and water.

  • Fasting: Fast the mice for 12-18 hours before the experiment, with water available ad libitum.

  • Grouping: Divide the mice into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Diazepam)

    • Groups 3-n: Test compound at different doses

  • Administration: Administer the vehicle, positive control, or test compound intraperitoneally (i.p.) or orally (p.o.).

  • Pentobarbital Injection: After a specific pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer pentobarbital sodium (30 mg/kg, i.p.) to each mouse.

  • Observation: Immediately after pentobarbital injection, place each mouse in an individual observation cage and start a stopwatch.

  • Measurement of Sleep Latency and Duration:

    • Onset of Sleep (Latency): Record the time from pentobarbital injection to the loss of the righting reflex. The loss of the righting reflex is confirmed when the mouse remains on its back for at least 30 seconds when placed in that position.

    • Duration of Sleep: Record the time from the loss of the righting reflex to its recovery. The recovery of the righting reflex is confirmed when the mouse can right itself three times within a 30-second period.

  • Data Analysis: Compare the mean sleep latency and duration of the test groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant prolongation of sleep duration and/or a decrease in sleep latency indicates potential sedative-hypnotic activity.

Experimental_Workflow start Start acclimatize Animal Acclimatization (1 week) start->acclimatize fasting Fasting (12-18 hours) acclimatize->fasting grouping Grouping of Animals (Control, Positive Control, Test Groups) fasting->grouping administration Administration of Vehicle/Control/Test Compound grouping->administration pentobarbital Pentobarbital Injection (30 mg/kg, i.p.) administration->pentobarbital observation Observation for Loss of Righting Reflex pentobarbital->observation measure_latency Measure Onset of Sleep (Latency) observation->measure_latency measure_duration Measure Duration of Sleep measure_latency->measure_duration data_analysis Data Analysis and Statistical Comparison measure_duration->data_analysis end End data_analysis->end

Figure 2: Workflow for Pentobarbital-Induced Sleep Time Assay.
In Vitro Assessment: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in response to barbiturate application, providing detailed insights into their mechanism of action at the molecular level.

Materials:

  • Cultured neurons or brain slices

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators and microscope

  • Borosilicate glass capillaries for pulling patch pipettes

  • External (extracellular) and internal (intracellular) recording solutions

  • GABA and barbiturate solutions

Procedure:

  • Cell Preparation: Prepare cultured neurons or acute brain slices containing the neurons of interest.

  • Pipette Fabrication: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Solution Preparation: Prepare sterile and filtered external and internal solutions with appropriate ionic compositions.

  • Recording:

    • Position the brain slice or coverslip with cultured neurons in the recording chamber under the microscope.

    • Fill a patch pipette with the internal solution and mount it on the micromanipulator.

    • Apply positive pressure to the pipette and approach a target neuron.

    • Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply GABA and/or the barbiturate derivative to the cell via a perfusion system.

    • Record the resulting transmembrane currents.

  • Data Analysis: Analyze the recorded currents to determine the effect of the barbiturate on the amplitude, kinetics (e.g., decay time constant), and charge transfer of GABA-evoked currents.

Conclusion

Barbiturate derivatives, while largely superseded in routine clinical practice, remain a significant class of sedative-hypnotic agents with a well-defined mechanism of action centered on the potentiation of GABA-A receptor function.[7] Their diverse pharmacokinetic profiles, governed by their chemical structure, have led to a range of clinical applications from anesthesia to epilepsy management. The experimental protocols detailed in this guide provide robust methods for the continued investigation of these compounds and the development of novel therapeutics targeting the GABAergic system. A thorough understanding of their structure-activity relationships and quantitative pharmacological properties is essential for researchers and drug development professionals working in the field of neuroscience and pharmacology.

References

A Century of Somnolence: The Historical Arc of Barbiturates in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For over a century, barbiturates have occupied a significant, albeit controversial, position in the annals of medical and scientific research. From their synthesis in the 19th century to their zenith as widely used sedatives, hypnotics, and anesthetics, and their subsequent decline with the advent of safer alternatives, the trajectory of barbiturates offers a compelling narrative of pharmacological discovery, therapeutic application, and the evolving understanding of neurobiology. This technical guide provides a comprehensive historical context of barbiturate use in research, detailing their development, mechanism of action, key experimental applications, and the quantitative trends that marked their rise and fall.

The Dawn of a New Class of Sedatives

The story of barbiturates begins in 1864 with the synthesis of barbituric acid by German chemist Adolf von Baeyer.[1][2][3][4][5] However, barbituric acid itself possessed no sedative properties.[1][5] It was not until the turn of the 20th century that the therapeutic potential of its derivatives was unlocked. In 1903, German scientists Emil Fischer and Joseph von Mering discovered that a derivative, diethyl-barbituric acid, was effective at inducing sleep in dogs.[1][5] Marketed as Veronal by Bayer, this compound marked the clinical introduction of the first barbiturate in 1904, revolutionizing the treatment of psychiatric and neurological disorders of the era.[6][7][8]

The early 20th century saw a surge in the synthesis and clinical adoption of various barbiturate derivatives. Over 2,500 barbiturates were synthesized throughout the 20th century, with approximately 50 of them being used clinically.[1][4][6] One of the most significant of these was phenobarbital, synthesized in 1911 and introduced by Bayer in 1912 under the trade name Luminal.[1][2][5] Phenobarbital quickly became a cornerstone in the treatment of epilepsy, a role it maintains in some contexts to this day.[2][6][9] The period between the 1920s and the mid-1950s represented the peak of barbiturate use, where they were the primary drugs used as sedatives and hypnotics.[6]

Quantitative Overview of Barbiturate Development and Use

The following tables summarize key quantitative data related to the history of barbiturates in research and clinical practice.

Table 1: Timeline of Key Events in Barbiturate History

YearEventSignificance
1864Adolf von Baeyer synthesizes barbituric acid.[1][2][3][4][5][6]Foundation for the development of a new class of drugs.
1903Fischer and von Mering discover the hypnotic effects of barbital (diethyl-barbituric acid).[2][3][5][6]First pharmacologically active barbiturate identified.
1904Barbital is marketed as Veronal.[6][7][8]Clinical introduction of barbiturates.
1911Phenobarbital is synthesized.[3][4][6]A long-acting barbiturate with significant anticonvulsant properties.
1912Phenobarbital is marketed as Luminal and found to be effective for epilepsy.[1][2][5]Expanded therapeutic application of barbiturates.
1920s-1950sPeak period of barbiturate use as sedatives and hypnotics.[6]Widespread clinical and research application.
1930sIntroduction of thiobarbiturates (e.g., thiopental) for intravenous anesthesia.[3][6]Revolutionized anesthetic practices.
1950sRecognition of the behavioral disturbances and physical dependence potential of barbiturates.[1][8]Beginning of the decline in barbiturate use.
1960sDecline of barbiturate therapy with the introduction of benzodiazepines.[3][6][7]Shift towards safer sedative-hypnotics.
1970sMost barbiturates are replaced by benzodiazepines in routine medical practice.[1]Restricted use to specific indications.

Table 2: Classification and Properties of Representative Barbiturates

ClassRepresentative DrugOnset of ActionDuration of ActionPrimary Research/Clinical Use
Ultra-short-acting Thiopental, MethohexitalImmediateVery shortAnesthesia induction.[4][6][10]
Short-acting Secobarbital, Pentobarbital10-15 minutes3-4 hoursSedatives, hypnotics.[10]
Intermediate-acting Amobarbital, Butabarbital45-60 minutes6-8 hoursSedatives, hypnotics.[10]
Long-acting Phenobarbital30-60 minutes10-16 hoursAnticonvulsant in epilepsy.[9][10]

Mechanism of Action: Unraveling the GABAergic Effects

The primary mechanism of action of barbiturates is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][4][10] This receptor is a ligand-gated ion channel that, upon activation, increases chloride permeability, leading to hyperpolarization of the neuron and a decrease in its excitability.[11]

Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA and benzodiazepine binding sites.[1] Their modulatory effect is twofold:

  • Potentiation of GABA: Barbiturates increase the duration of the opening of the chloride ion channel in response to GABA, thereby enhancing the efficacy of GABA's inhibitory signal.[1]

  • Direct Agonism: At higher concentrations, barbiturates can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA.[1] This direct agonism is a key reason for the lower therapeutic index and higher risk of overdose compared to benzodiazepines, which only potentiate GABA's effects.[1]

Beyond their GABAergic actions, barbiturates also inhibit excitatory neurotransmission by blocking AMPA and kainate receptors, which are subtypes of glutamate receptors.[1] This dual action of enhancing inhibition and suppressing excitation contributes to their potent central nervous system depressant effects.

GABAA_Receptor_Signaling cluster_effects Cellular Effects GABAA GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABAA->Chloride_Channel Chloride_Ions_Int Chloride_Channel->Chloride_Ions_Int GABA GABA GABA->GABAA Binds to receptor Barbiturate Barbiturate Barbiturate->GABAA Binds to allosteric site Barbiturate->Chloride_Channel Prolongs opening duration (Potentiation) Barbiturate->Chloride_Channel Directly opens at high doses (Agonism) Chloride_Ions_Ext Chloride_Ions_Ext->Chloride_Channel Influx Hyperpolarization Membrane Hyperpolarization Chloride_Ions_Int->Hyperpolarization Increased intracellular Cl- leads to Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability causes

Diagram 1: Barbiturate action on the GABA-A receptor signaling pathway. (Within 100 characters)

Key Experimental Applications in Research

Barbiturates have been indispensable tools in a wide range of experimental research, particularly in neuroscience and pharmacology.

Anesthesia in Animal Models

For decades, barbiturates like pentobarbital and thiopental were the standard injectable anesthetics for surgical procedures in laboratory animals. Their reliability and potent CNS depressant effects allowed for the development and refinement of numerous experimental models.

Experimental Protocol: Barbiturate-Induced Anesthesia in a Rodent Model

  • Animal Preparation: A healthy adult rat (e.g., Sprague-Dawley, 250-300g) is weighed to determine the correct dosage. The animal is handled gently to minimize stress.

  • Anesthetic Preparation: A sterile solution of sodium pentobarbital (e.g., 50 mg/mL) is drawn into a sterile syringe with an appropriate gauge needle (e.g., 23-25 gauge). The typical anesthetic dose is 40-50 mg/kg.

  • Administration: The anesthetic is administered via intraperitoneal (IP) injection. The rat is restrained, and the needle is inserted into the lower right quadrant of the abdomen, avoiding the cecum. Aspiration is performed to ensure no visceral contents are drawn before injecting the solution.

  • Induction and Monitoring: The animal is placed in a clean, quiet cage. The onset of anesthesia is monitored by assessing the loss of the righting reflex. Deep anesthesia is confirmed by the absence of a pedal withdrawal reflex (toe pinch). Vital signs, including respiration and heart rate, are monitored throughout the procedure.

  • Maintenance: Anesthesia can be maintained for 45-120 minutes. Supplemental doses (e.g., 10-20% of the initial dose) can be administered if signs of lightening anesthesia appear.

  • Recovery: Post-procedure, the animal is kept warm and monitored until it regains consciousness and is able to move freely.

Animal_Anesthesia_Workflow start Start weigh_animal Weigh Animal start->weigh_animal calculate_dose Calculate Barbiturate Dose weigh_animal->calculate_dose prepare_injection Prepare Sterile Injection calculate_dose->prepare_injection administer_ip Administer via IP Injection prepare_injection->administer_ip monitor_induction Monitor Anesthetic Induction administer_ip->monitor_induction check_reflexes Check for Loss of Reflexes monitor_induction->check_reflexes surgical_plane Surgical Plane of Anesthesia Achieved check_reflexes->surgical_plane surgical_plane->monitor_induction No perform_procedure Perform Experimental Procedure surgical_plane->perform_procedure Yes monitor_vitals Monitor Vital Signs perform_procedure->monitor_vitals recovery Post-Procedure Recovery perform_procedure->recovery monitor_vitals->perform_procedure end End recovery->end

Diagram 2: Experimental workflow for barbiturate-induced anesthesia in a laboratory animal. (Within 100 characters)
In Vitro Electrophysiology

Barbiturates have been instrumental in elucidating the function of inhibitory synapses. Patch-clamp and voltage-clamp recordings from neurons in brain slices or cultured cells have allowed researchers to directly observe the effects of barbiturates on GABA-A receptor-mediated currents.

Experimental Protocol: In Vitro Patch-Clamp Recording of Barbiturate Effects

  • Slice Preparation: A rodent brain is rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the region of interest (e.g., hippocampus, cortex) are prepared using a vibratome.

  • Recording Setup: The brain slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature. Neurons are visualized using a microscope with differential interference contrast optics.

  • Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron (whole-cell patch-clamp configuration).

  • Baseline Recording: Inhibitory postsynaptic currents (IPSCs) mediated by GABA-A receptors are evoked by electrical stimulation of afferent fibers and recorded.

  • Barbiturate Application: A known concentration of a barbiturate (e.g., pentobarbital) is added to the perfusing aCSF.

  • Data Acquisition: IPSCs are recorded in the presence of the barbiturate. The decay time constant of the IPSCs is measured and compared to the baseline to quantify the potentiation of GABAergic inhibition.

Other Research Applications
  • "Sleep Cures": In the 1930s and 1940s, prolonged sleep induced by barbiturates was used experimentally in psychiatric research, particularly for patients with schizophrenia.[3][6]

  • "Truth Serum": Sodium thiopental, an ultra-short-acting barbiturate, was used in interrogations under the misnomer "truth serum" due to its disinhibiting effects.[12]

  • Euthanasia: High doses of barbiturates, such as pentobarbital, are a standard and approved method for humane euthanasia of laboratory animals due to their rapid and potent depression of the central nervous system, leading to respiratory and cardiac arrest.[13][14]

The Decline and Legacy of Barbiturates in Research

The widespread use of barbiturates began to wane in the 1960s for several critical reasons:

  • Low Therapeutic Index: The dose of barbiturates required for therapeutic effect is dangerously close to the dose that can cause severe respiratory depression and death.[4]

  • High Potential for Dependence and Abuse: Both physical and psychological dependence on barbiturates became a significant clinical and societal problem.[1][6][8]

  • Development of Benzodiazepines: The discovery and introduction of benzodiazepines in the 1960s provided a much safer alternative for sedation and anxiety treatment, as they have a higher therapeutic index and a lower risk of fatal overdose.[1][6]

Today, the use of barbiturates in both clinical practice and research is significantly restricted. While they remain important for specific applications such as the treatment of certain types of epilepsy, induction of anesthesia, and euthanasia, their former role as mainstream sedatives and hypnotics has been largely superseded.

The history of barbiturates in research serves as a powerful case study in the evolution of psychopharmacology. The journey from their enthusiastic adoption to their cautious and limited modern use highlights the critical importance of understanding not only the efficacy but also the safety and long-term consequences of pharmacological agents. The vast body of research conducted with barbiturates has undeniably paved the way for a more sophisticated understanding of synaptic transmission and the development of safer and more specific neurotherapeutics.

References

Solubility Profile of Narcobarbital: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of narcobarbital in common laboratory solvents. Due to the limited availability of precise quantitative data for this compound, this guide also includes solubility information for structurally similar barbiturates, butalbital and phenobarbital, to provide a valuable frame of reference for researchers. The experimental protocols outlined herein are based on established methodologies for determining drug solubility.

Introduction to this compound

This compound, chemically known as 5-(2-Bromoallyl)-5-isopropyl-1-methylbarbituric acid, is a barbiturate derivative.[1][2] The solubility of an active pharmaceutical ingredient (API) like this compound is a critical physicochemical property that influences its formulation, bioavailability, and overall therapeutic efficacy. Understanding its solubility in various solvents is paramount for drug development processes, including formulation design, purification, and analytical method development.

Solubility Data

The following table summarizes the available solubility data for this compound and the structurally related compounds butalbital and phenobarbital. It is important to note that much of the data for this compound is qualitative. The quantitative data for butalbital and phenobarbital can be used to estimate the solubility of this compound in the absence of specific experimental values.

CompoundSolventSolubilityTemperature (°C)Notes
This compound WaterVery sparingly soluble[3]Not SpecifiedCalculated Log10(Water Solubility in mol/l) = -2.68[4]
EthanolSoluble[3]Not SpecifiedQualitative data
MethanolSoluble[3]Not SpecifiedQualitative data
PyridineSoluble[3]Not SpecifiedQualitative data
Alkaline Aqueous SolutionsSoluble[3]Not SpecifiedQualitative data
Butalbital Water1700 mg/L[3]25
EthanolSoluble[3]Not SpecifiedQualitative data
EtherSoluble[3]Not SpecifiedQualitative data
AcetoneSoluble[3][5]Not SpecifiedQualitative data
ChloroformSoluble[3]Not SpecifiedQualitative data
Phenobarbital Water~1 mg/mL[6][7]Not SpecifiedVery slightly soluble[8][9]
Ethanol (95%)~100 mg/mL[6][7]Not SpecifiedFreely soluble[8]
AcetoneFreely soluble[8]Not SpecifiedQualitative data
ChloroformSparingly soluble[9]Not Specified
N,N-DimethylformamideVery soluble[8]Not SpecifiedQualitative data
Diethyl EtherSoluble[8]Not SpecifiedQualitative data
PyridineFreely soluble[8]Not SpecifiedQualitative data

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[10][11] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various laboratory solvents.

3.1. Materials

  • This compound (solid powder)

  • Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone, chloroform) of appropriate purity

  • Glass vials with screw caps

  • Orbital shaker or incubator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (UV-Vis spectrophotometer or HPLC system)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a glass vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.[12]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

3.3. Quantification of Dissolved this compound

The concentration of this compound in the filtered supernatant can be determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

3.3.1. Quantification by UV-Vis Spectrophotometry

This method is suitable if this compound has a significant chromophore and there are no interfering substances in the solvent.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

3.3.2. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC offers greater specificity and is the preferred method, especially for complex matrices or when high accuracy is required.[13][14][15][16]

  • Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., 240 nm for many barbiturates).[14]

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Excess this compound Solid prep_vial Combine in Vial prep_solid->prep_vial prep_solvent Known Volume of Solvent prep_solvent->prep_vial equilibration Agitate at Constant Temperature (24-72h) prep_vial->equilibration sedimentation Sedimentation equilibration->sedimentation filtration Filtration of Supernatant sedimentation->filtration quantification Quantification (UV-Vis or HPLC) filtration->quantification result Solubility Determination quantification->result

Caption: Experimental workflow for solubility determination.

References

A Technical Guide to Narcobarbital: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Narcobarbital, a barbiturate derivative. This document covers its chemical identifiers, physicochemical properties, and detailed protocols for its synthesis and analysis. Furthermore, it illustrates key experimental workflows and its mechanism of action through detailed diagrams.

Chemical Identity and Properties

This compound, also known as Pronarcon, is a barbiturate derivative developed in 1932.[1] It is characterized by an N-methylated propallylonal structure and exhibits sedative effects.[1] It has found application in veterinary medicine for inducing surgical anesthesia.[1]

Chemical Structure and Identifiers

The unique chemical structure of this compound is precisely defined by its InChI and SMILES notations, which are crucial for its unambiguous identification in chemical databases and research.

IdentifierValue
InChI InChI=1S/C11H15BrN2O3/c1-6(2)11(5-7(3)12)8(15)13-10(17)14(4)9(11)16/h6H,3,5H2,1-2,4H3,(H,13,15,17)[1]
SMILES CC(C)C1(CC(Br)=C)C(=O)NC(=O)N(C)C1=O
Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound is presented in the table below, providing essential information for experimental design and drug development.

PropertyValueReference
Molecular Formula C11H15BrN2O3[2]
Molecular Weight 303.15 g/mol [2][3]
Melting Point 115 °C[2]
CAS Number 125-55-3[2]
ATC Code N01AG01 (WHO)[3]
Calculated LogP (cLogP) 1.93[4]
Topological Polar Surface Area (TPSA) 66.48 Ų[4]
Kovats Retention Index (Standard non-polar) 1814[3]

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of this compound, providing a foundation for its laboratory preparation and characterization.

Synthesis of this compound

The synthesis of this compound is based on the general procedure for the preparation of 5,5-disubstituted barbituric acids, followed by N-methylation. A plausible synthetic route is outlined below, based on established barbiturate chemistry.

Materials:

  • Diethyl isopropylmalonate

  • 2,3-Dibromopropene

  • Sodium ethoxide

  • Urea

  • Methyl iodide

  • Anhydrous ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Step 1: Alkylation of Diethyl Isopropylmalonate. In a round-bottom flask, dissolve diethyl isopropylmalonate in anhydrous ethanol. Add a stoichiometric amount of sodium ethoxide to form the enolate. Slowly add 2,3-dibromopropene to the reaction mixture and reflux for several hours to yield diethyl (2-bromoallyl)(isopropyl)malonate. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 2: Condensation with Urea. To the solution containing the alkylated malonic ester, add a solution of urea in anhydrous ethanol. Add a further equivalent of sodium ethoxide to catalyze the condensation reaction. Reflux the mixture for an extended period (typically 8-12 hours) to form the barbiturate ring.

  • Step 3: N-Methylation. After cooling, the sodium salt of 5-(2-bromoallyl)-5-isopropylbarbituric acid is treated with methyl iodide in a suitable solvent to introduce the methyl group at the N1 position, yielding this compound.

  • Step 4: Work-up and Purification. After the reaction is complete, neutralize the mixture with hydrochloric acid. The crude product can be extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound crystals.

dot

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Analysis Start Diethyl Isopropylmalonate + 2,3-Dibromopropene Alkylation Alkylation (Sodium Ethoxide) Start->Alkylation Condensation Condensation (Urea, Sodium Ethoxide) Alkylation->Condensation Methylation N-Methylation (Methyl Iodide) Condensation->Methylation Purification Work-up and Purification Methylation->Purification Product This compound Purification->Product HPLC HPLC Analysis Product->HPLC GCMS GC-MS Analysis Product->GCMS NMR NMR Spectroscopy Product->NMR Characterization Structural Confirmation and Purity Assessment HPLC->Characterization GCMS->Characterization NMR->Characterization

Caption: Workflow for the synthesis and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a general HPLC method for the analysis of barbiturates, which can be adapted for the quantification of this compound in various matrices.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase:

  • A mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M, pH 3.5) in a ratio of approximately 30:70 (v/v). The exact ratio should be optimized for best separation.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Preparation: For biological samples, a liquid-liquid or solid-phase extraction is typically required to remove interfering substances. The extracted residue is then reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 214 nm

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. The concentration of this compound in the sample can then be determined from this curve.

Mechanism of Action

This compound, like other barbiturates, exerts its effects by modulating the activity of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][6]

Barbiturates bind to a specific allosteric site on the GABAa receptor, which is distinct from the binding sites for GABA and benzodiazepines.[6][7] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening when GABA binds to the receptor.[7] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This enhanced inhibition results in the sedative, hypnotic, and anesthetic effects of barbiturates.

dot

GABAa_Signaling cluster_membrane Neuronal Membrane GABAa_receptor GABAa Receptor (Chloride Channel) Chloride_influx Increased Chloride (Cl⁻) Influx GABAa_receptor->Chloride_influx Prolongs channel opening This compound This compound This compound->GABAa_receptor Binds to allosteric site GABA GABA GABA->GABAa_receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_influx->Hyperpolarization Inhibition Enhanced Neuronal Inhibition (CNS Depression) Hyperpolarization->Inhibition

References

Methodological & Application

Application Notes and Protocols for Narcobarbital-Induced Surgical Anesthesia in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is available for Narcobarbital in rodents. The following protocols are substantially based on established methodologies for other short-acting barbiturates, such as pentobarbital, which is structurally and functionally similar. Researchers should use this information as a guide and conduct pilot studies to determine the optimal dosage and parameters for their specific rodent strain, age, and sex.

Introduction

This compound is a barbiturate derivative that acts as a central nervous system (CNS) depressant, capable of inducing surgical anesthesia.[1][2] Like other barbiturates, its primary mechanism of action involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor complex.[3][4][5] This action leads to a decrease in neuronal excitability, resulting in sedation, hypnosis, and, at higher doses, surgical anesthesia. These application notes provide a detailed protocol for the use of this compound in rodents for surgical procedures.

Mechanism of Action

This compound, as a barbiturate, enhances the effect of GABA on the GABA-A receptor. This leads to prolonged opening of the associated chloride (Cl-) channel, causing an influx of Cl- ions into the neuron.[3][4] This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential in response to excitatory stimuli. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, further depressing the CNS.[3]

G cluster_0 Neuron cluster_1 Synaptic Cleft cluster_2 GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel Opens Cl_ion Cl- Influx Cl_channel->Cl_ion Allows GABA GABA GABA->GABA_A Binds to This compound This compound This compound->GABA_A Potentiates Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Leads to

Figure 1: Simplified signaling pathway of this compound's anesthetic action.

Quantitative Data Summary

The following tables summarize the anesthetic properties of pentobarbital, which can be used as a starting point for this compound studies. Note: These values can vary significantly based on rodent strain, sex, age, and health status.[6][7]

Table 1: Anesthetic Dosage and Administration for Pentobarbital in Rodents

SpeciesRoute of AdministrationDosage (mg/kg)
MouseIntraperitoneal (IP)30-90[8]
RatIntraperitoneal (IP)30-60[8]
RatIntravenous (IV)25-30 (to effect)[9]

Table 2: Anesthetic Characteristics of Pentobarbital in Rodents

SpeciesInduction Time (minutes)Duration of Anesthesia (minutes)Recovery Time (minutes)
Mouse3-520-40[10]30-60
Rat3-520-60[8]60-90

Experimental Protocols

Preparation of Anesthetic Solution
  • Reconstitution: this compound is typically supplied as a powder. Reconstitute the powder with sterile saline (0.9% NaCl) or sterile water for injection to the desired concentration. The sodium salt of this compound is water-soluble.[11]

  • Concentration: A common concentration for barbiturate solutions for rodent anesthesia is 50 mg/mL. However, this may need to be adjusted based on the required dosage and the size of the animal to ensure an appropriate injection volume.

  • Storage: Store the reconstituted solution according to the manufacturer's instructions, typically refrigerated and protected from light. Discard any unused solution after the recommended period.

Animal Preparation
  • Acclimation: Allow animals to acclimate to the laboratory environment for at least 72 hours before any experimental procedures.

  • Fasting: Fasting is generally not required for rodents before anesthesia. If fasting is necessary for the experimental design, it should be for a limited duration (e.g., 2-4 hours) to prevent hypoglycemia. Water should not be withheld.

  • Weighing: Accurately weigh each animal immediately before anesthetic administration to calculate the precise dose.

Anesthetic Administration

The intraperitoneal (IP) route is the most common and recommended method for administering barbiturate anesthetics to rodents.

  • Restraint: Properly restrain the rodent. For mice, this can often be done by one person. For rats, a two-person technique may be safer and more efficient.

  • Injection Site: The ideal injection site is the lower right quadrant of the abdomen. This location minimizes the risk of puncturing the cecum, bladder, or other internal organs.

  • Injection Technique:

    • Use a sterile 23-25 gauge needle.

    • Tilt the animal's head downwards at a 15-30 degree angle to move the abdominal organs away from the injection site.

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

    • Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new injection.

    • Inject the calculated volume of this compound solution smoothly and steadily.

G cluster_0 Pre-Anesthesia cluster_1 Anesthesia Induction cluster_2 Surgical Procedure cluster_3 Post-Operative Care A Acclimatize Animal B Weigh Animal A->B C Calculate Dose B->C D Prepare Anesthetic Solution C->D E Administer IP Injection D->E F Monitor for Anesthetic Depth E->F G Confirm Surgical Anesthesia F->G H Perform Surgery G->H I Continuous Monitoring H->I J Monitor Recovery I->J K Provide Post-Op Analgesia J->K L Return to Housing K->L

Figure 2: Experimental workflow for this compound-induced surgical anesthesia.

Monitoring Anesthetic Depth

It is crucial to monitor the animal throughout the anesthetic period to ensure an adequate and safe level of anesthesia.

  • Loss of Righting Reflex: The first sign of anesthetic induction is the loss of the righting reflex (the animal cannot return to a sternal position when placed on its back).

  • Pedal Withdrawal Reflex (Toe Pinch): The absence of a withdrawal response to a firm pinch of a toe or the tail indicates a surgical plane of anesthesia. This reflex should be checked every 5-10 minutes.

  • Respiratory Rate: Monitor the respiratory rate and pattern. A significant decrease in respiratory rate is expected, but shallow or gasping breaths may indicate an overdose.

  • Heart Rate: If possible, monitor the heart rate. A profound drop in heart rate can be a sign of excessive anesthetic depth.

  • Body Temperature: Rodents are prone to hypothermia under anesthesia. Use a heating pad or other warming device to maintain body temperature between 36.5°C and 38°C.

  • Eye Protection: Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.

Post-Anesthetic Care
  • Recovery Environment: Place the animal in a clean, warm cage for recovery. Do not leave an unconscious animal unattended.

  • Monitoring: Continue to monitor the animal until it has fully recovered the righting reflex and is ambulatory.

  • Analgesia: Administer post-operative analgesics as dictated by the surgical procedure and institutional guidelines.

  • Hydration and Nutrition: Provide easy access to food and water. Soft, moist food can be offered to encourage eating.

Potential Complications and Troubleshooting

  • Respiratory Depression: This is the most significant risk associated with barbiturate anesthesia. If severe respiratory depression occurs, reduce or cease any further administration of the anesthetic and provide respiratory support if possible.

  • Hypothermia: As mentioned, maintaining body temperature is critical.

  • Variable Anesthetic Depth: The response to barbiturates can be variable. Be prepared to administer a supplemental dose (typically 1/4 to 1/3 of the initial dose) if the animal begins to show signs of lightening anesthesia.

  • Peritoneal Irritation: Although uncommon with proper technique, concentrated or improperly buffered solutions can cause peritoneal irritation.

By following these guidelines and adapting them to specific experimental needs, researchers can safely and effectively utilize this compound for inducing surgical anesthesia in rodents. Always consult with your institution's veterinary staff and adhere to all approved animal care and use protocols.

References

Application Notes and Protocols for Barbiturate Dosage in Mice and Rats

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: These application notes provide a summary of publicly available information for research purposes. All procedures involving laboratory animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. Researchers must adhere to all institutional and national guidelines for the humane care and use of laboratory animals. The information provided here is for educational purposes and is not a substitute for professional veterinary or scientific guidance.

Data Presentation: Recommended Pentobarbital Dosages

The following tables summarize recommended intraperitoneal (IP) dosages for pentobarbital in mice and rats for both anesthesia and euthanasia.

Table 1: Recommended Pentobarbital Dosages for Mice

ApplicationDosage (mg/kg)Route of AdministrationComments
Anesthesia40 - 90IPStart with the lower end of the dose range and assess the depth of anesthesia.[2][3] Dose variation can be considerable.[2]
Euthanasia150 - 250IPA dose of at least 3 times the anesthetic dose is recommended.[4][5] Higher doses may lead to a faster time to death.[6]

Table 2: Recommended Pentobarbital Dosages for Rats

ApplicationDosage (mg/kg)Route of AdministrationComments
Anesthesia40 - 50IPProvides sedation to light anesthesia.[3][7][8] Has a narrow safety margin and is a poor analgesic in rats.[7]
Euthanasia100 - 150IPA dose of at least 3 times the anesthetic dose is recommended.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Sterile Barbiturate Solution

This protocol describes the general procedure for preparing a sterile solution of a barbiturate, such as pentobarbital, from a non-pharmaceutical grade powder for injection.

Materials:

  • Barbiturate powder (e.g., Pentobarbital sodium)

  • Sterile diluent (e.g., sterile water for injection or sterile 0.9% saline)

  • Sterile, empty injection vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

  • Class II biological safety cabinet

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Procedure:

  • Perform all procedures within a certified Class II biological safety cabinet to maintain sterility.[9]

  • Wear appropriate PPE, including a lab coat, gloves, and safety glasses.

  • Calculate the required amount of barbiturate powder and sterile diluent to achieve the desired final concentration. For example, to make a 50 mg/mL solution, dissolve 500 mg of powder in 10 mL of sterile diluent.

  • Using a sterile syringe and needle, draw up the calculated volume of sterile diluent.

  • Carefully add the diluent to the sterile vial containing the pre-weighed barbiturate powder.

  • Gently agitate the vial until the powder is completely dissolved.

  • Attach a 0.22 µm sterile syringe filter to a new sterile syringe.

  • Draw the barbiturate solution into the syringe.

  • Remove the filter, attach a new sterile needle, and transfer the filtered solution into a new, sterile, empty injection vial.

  • Label the vial clearly with the name of the drug, the concentration, the date of preparation, and an expiration date (typically within 7 days if stored properly).[9]

  • Store the prepared solution according to the manufacturer's recommendations, typically refrigerated and protected from light.[10]

Protocol 2: Intraperitoneal (IP) Administration to Mice and Rats

This protocol outlines the standard procedure for administering a substance via intraperitoneal injection to a mouse or rat.

Materials:

  • Prepared and labeled sterile barbiturate solution

  • Appropriately sized sterile syringes (e.g., 1 mL)

  • Appropriately sized sterile needles (25-27g for mice, 23-25g for rats)[11]

  • Animal scale for accurate weight measurement

  • Clean cage with paper lining for recovery or observation[4]

Procedure:

  • Dosage Calculation:

    • Accurately weigh the animal.

    • Calculate the required volume of the barbiturate solution based on the animal's weight and the desired dosage (mg/kg).

    • Volume to inject (mL) = (Animal Weight (kg) * Dosage (mg/kg)) / Concentration of Solution (mg/mL)

  • Animal Restraint:

    • Mouse: Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body.

    • Rat: A two-person technique is recommended. One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity, while the other hand holds the rear feet and tail.[11]

  • Injection Site Identification:

    • Position the animal so its head is tilted slightly downwards.

    • The injection site is in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11]

  • Injection:

    • Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.[11]

    • Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, discard the syringe and prepare a new injection.

    • If there is negative pressure, slowly and steadily depress the plunger to inject the solution.

  • Post-Injection Monitoring:

    • Place the animal back into a clean cage lined with paper to prevent inhalation of bedding material.[4]

    • For Anesthesia: Monitor the animal for the onset of anesthesia, which is typically indicated by the loss of the righting reflex. Check the depth of anesthesia using a toe pinch reflex. Keep the animal warm to prevent hypothermia.

    • For Euthanasia: Observe the animal until breathing has stopped for at least one minute.[12]

  • Confirmation of Death (for Euthanasia):

    • Following the cessation of breathing, a secondary physical method must be used to confirm death.[4] Acceptable methods include:

      • Cessation of heartbeat (confirmed by palpation or auscultation).

      • No response to a firm toe pinch.

      • Bilateral thoracotomy or pneumothorax.[4][12]

      • Cervical dislocation (for mice and rats under 200g).[12]

Visualizations

experimental_workflow cluster_prep Solution Preparation start_prep Start calc_conc Calculate Required Concentration and Volume start_prep->calc_conc dissolve Dissolve Barbiturate Powder in Sterile Diluent calc_conc->dissolve filter_sol Filter Solution through 0.22 µm Sterile Filter dissolve->filter_sol transfer Transfer to Sterile Vial filter_sol->transfer label_vial Label Vial with Drug Name, Concentration, and Dates transfer->label_vial store Store Appropriately (Refrigerated, Protected from Light) label_vial->store end_prep End store->end_prep

Caption: Workflow for preparing a sterile barbiturate solution.

dosage_decision start_node Determine Purpose of Administration decision Anesthesia or Euthanasia? start_node->decision anesthesia Anesthesia decision->anesthesia Anesthesia euthanasia Euthanasia decision->euthanasia Euthanasia anes_dose Use Anesthetic Dose Range (e.g., 40-90 mg/kg for mice) anesthesia->anes_dose euth_dose Use Overdose (≥3x Anesthetic Dose) euthanasia->euth_dose monitor_anes Monitor Depth of Anesthesia and Vital Signs anes_dose->monitor_anes confirm_death Confirm Death with a Secondary Physical Method euth_dose->confirm_death

Caption: Decision-making flowchart for dosage determination.

ip_injection_protocol start_ip Start IP Injection weigh 1. Accurately Weigh Animal start_ip->weigh calculate 2. Calculate Injection Volume weigh->calculate restrain 3. Properly Restrain Animal calculate->restrain identify 4. Identify Injection Site (Lower Right Abdominal Quadrant) restrain->identify insert 5. Insert Needle (30-40° angle) identify->insert aspirate 6. Aspirate to Check Placement insert->aspirate inject 7. Inject Solution Steadily aspirate->inject monitor 8. Monitor Animal Post-Injection inject->monitor end_ip Procedure Complete monitor->end_ip

Caption: Protocol for intraperitoneal (IP) injection in rodents.

References

Application Notes and Protocols for Intraperitoneal Injection of Narcobarbital in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narcobarbital is a barbiturate derivative utilized in veterinary medicine for the induction of surgical anesthesia.[1] As a member of the barbiturate class of drugs, it acts as a central nervous system depressant.[2] These application notes provide a detailed overview of the intraperitoneal (IP) administration of this compound for animal studies, with a focus on rodents. Due to limited specific quantitative data for this compound administered via the intraperitoneal route in common laboratory animals, this document leverages data from the closely related and well-studied short-acting barbiturate, pentobarbital, to provide comprehensive protocols and expected outcomes. Researchers should consider this as a starting point and perform pilot studies to determine the optimal dosage and timing for their specific experimental needs.

The primary mechanism of action for barbiturates is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to prolonged opening of the chloride ion channel.[3] This influx of chloride ions hyperpolarizes the neuron, making it less excitable and resulting in sedation and anesthesia.

Data Presentation

The following tables summarize quantitative data for intraperitoneal administration of barbiturates in common laboratory animal models. Note that the data for anesthetic dose, induction time, and duration of anesthesia are primarily based on studies using pentobarbital and phenobarbital due to the lack of specific literature for this compound.

Table 1: Recommended Dosages for Intraperitoneal Injection of Barbiturates in Rodents

Animal ModelDrugAnesthetic Dose (mg/kg)Euthanasia Dose (mg/kg)Reference
MousePentobarbital40-50150-200[4]
MousePhenobarbital125-150-[5]
RatPentobarbital40-50200-800[4][6]
RatPhenobarbital80-160-[7]

Table 2: Anesthetic Timelines for Intraperitoneal Barbiturate Administration in Rodents

Animal ModelDrugDose (mg/kg)Induction Time (minutes)Duration of Anesthesia (minutes)Reference
MousePhenobarbital12535.5 ± 7.92106 ± 39.59[5]
MousePhenobarbital15034.83 ± 5.27131.7 ± 36.75[5]
RatPentobarbital20Onset of anesthesia was monitoredSleeping time was monitored[7]

Experimental Protocols

Materials
  • This compound solution (sterile)

  • Sterile saline or other appropriate vehicle for dilution

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[8]

  • 70% ethanol or other suitable disinfectant

  • Gauze pads

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Experimental Workflow

experimental_workflow Experimental Workflow for Intraperitoneal this compound Administration cluster_prep Preparation cluster_injection Injection Procedure cluster_monitoring Post-Injection Monitoring A Calculate Dose (mg/kg) B Prepare this compound Solution A->B C Weigh Animal B->C D Restrain Animal C->D Proceed to Injection E Disinfect Injection Site D->E F Perform Intraperitoneal Injection E->F G Monitor for Anesthesia Induction F->G Begin Monitoring H Assess Anesthetic Depth G->H I Monitor Vital Signs H->I signaling_pathway Mechanism of Action of this compound cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_R->Cl_channel is part of GABA_R->Cl_channel Prolongs opening Intracellular Intracellular Space Cl_channel->Intracellular Increased Cl- influx This compound This compound This compound->GABA_R Binds to allosteric site GABA GABA GABA->GABA_R Binds to orthosteric site Extracellular Extracellular Space Hyperpolarization Neuronal Hyperpolarization Intracellular->Hyperpolarization leads to Cl_ion CNS_Depression Central Nervous System Depression (Sedation, Anesthesia) Hyperpolarization->CNS_Depression results in

References

Application Notes: Analytical Methods for Detecting Narcobarbital in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Narcobarbital is a barbiturate derivative that acts as a central nervous system depressant. The accurate and sensitive detection of this compound in tissue samples is crucial in forensic toxicology, clinical chemistry, and drug development to investigate poisonings, determine the cause of death, or study pharmacokinetic profiles. This document provides detailed protocols for the extraction and quantification of this compound from tissue samples using modern analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

1. Overview of Analytical Techniques

The determination of barbiturates like this compound in complex biological matrices such as tissue requires robust sample preparation followed by sensitive and selective analytical methods.

  • Chromatographic Methods: Techniques like GC-MS and LC-MS/MS are considered the gold standard for both identification and quantification.[1] LC-MS/MS, in particular, offers high sensitivity and specificity and often requires less sample preparation compared to GC-MS, which may necessitate derivatization to improve analyte volatility.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is also a viable, though typically less sensitive, alternative.[3]

  • Immunoassays: Methods like Enzyme-Linked Immunosorbent Assay (ELISA) can be used for initial screening of barbiturates.[1][4] However, they are generally less specific and all positive results should be confirmed by a chromatographic method.

Experimental Protocols

Protocol 1: Tissue Sample Preparation

Effective sample preparation is critical to remove interfering substances like proteins and lipids from the tissue matrix and to isolate the target analyte.[5] The following protocol describes tissue homogenization followed by two common extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

A. Tissue Homogenization

This procedure is applicable to various tissue types, such as liver or brain.

  • Weighing: Accurately weigh a portion of the tissue sample (e.g., 1-2 grams).[6]

  • Dilution: Place the weighed tissue into a suitable container. Add a specific volume of cold deionized water or phosphate buffer (e.g., 100 mM, pH 6.0) to create a homogenate.[6] Common dilution ratios are 1:5 for liver (e.g., 2 g of liver with 8 mL of water) or 1:3 for brain (e.g., 3 g of brain with 6 mL of water).[6]

  • Homogenization: Homogenize the sample using a mechanical homogenizer (e.g., Polytron) or a probe sonicator until a uniform consistency is achieved.[6][7]

  • Internal Standard: Add a known amount of an appropriate internal standard (IS), such as a deuterated analog (e.g., Pentobarbital-d5), to the homogenate to ensure accurate quantification.[8]

  • Sonication & Centrifugation: Sonicate the mixture for approximately 20 minutes, followed by centrifugation at ~3000 rpm for 30 minutes to separate solids.[6] The resulting supernatant is used for the extraction step.

B. Liquid-Liquid Extraction (LLE)

LLE is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases.

  • Sample Aliquot: Transfer a measured volume (e.g., 1 mL) of the tissue homogenate supernatant to a clean glass test tube.

  • pH Adjustment: Adjust the pH of the sample as needed. For acidic drugs like barbiturates, acidifying the sample can improve extraction into an organic solvent.

  • Solvent Addition: Add a specific volume (e.g., 4 mL) of an appropriate organic extraction solvent. A mixture of n-hexane and ethyl acetate (1:9 ratio) is effective for barbiturates.[9]

  • Extraction: Vortex the mixture for a set time (e.g., 15 seconds to 5 minutes) to facilitate the transfer of the analyte into the organic phase.[9]

  • Phase Separation: Centrifuge the sample at ~3000 rpm for 15 minutes to achieve clear separation of the aqueous and organic layers.[9]

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis.[9] The sample is now ready for injection.

C. Solid-Phase Extraction (SPE)

SPE is a more modern and often cleaner technique that uses a solid sorbent to bind the analyte, allowing interfering compounds to be washed away.[6]

  • Column Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric sorbent) by passing a sequence of solvents, typically methanol followed by water or a buffer, through the sorbent bed.

  • Sample Loading: Load the tissue homogenate supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a mild organic mixture) to remove matrix interferences that are not strongly bound to the sorbent.[6]

  • Elution: Elute the target analyte (this compound) from the cartridge using a stronger organic solvent.[6]

  • Evaporation and Reconstitution: Evaporate the collected eluate to dryness and reconstitute the residue in the mobile phase, as described in the LLE protocol.

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the quantification of drugs in complex biological matrices.[2][5]

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 analytical column (e.g., 2.1 mm × 100 mm, 2.6 µm particle size) is commonly used.[2]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.5% acetic acid (v/v).[2]

    • Mobile Phase B: Methanol.[2]

  • LC Conditions:

    • Flow Rate: 0.4 mL/min.[2]

    • Injection Volume: 10 µL.[2]

    • Column Temperature: 45 °C.[2]

    • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 20%), which is rapidly increased to a high percentage (e.g., 95%) to elute the analyte, and then returned to initial conditions for column re-equilibration.[2]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for barbiturates.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and its internal standard. For example, for other barbiturates, transitions like m/z 237.1 → 194.1 (Secobarbital) are used.[9] These values would need to be determined specifically for this compound.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for drug analysis, though it often requires derivatization for polar compounds like barbiturates.[10]

  • Derivatization: Before injection, the extracted and dried sample residue should be derivatized to increase volatility and thermal stability. A common agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC System: A gas chromatograph with a mass selective detector.

  • Chromatographic Column: A fused silica capillary column, such as a DB-1 or HP-5 (e.g., 30m x 0.25mm, 0.25µm film thickness).[11]

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

    • Injector Temperature: 250-300 °C.[11]

    • Oven Program: An initial temperature of ~200 °C, followed by a ramp up to ~260 °C at 4 °C/min.[11]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Ion Source Temperature: ~230 °C.[11]

    • Scan Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[4]

Data Presentation

The following tables summarize quantitative data for the analysis of various barbiturates in liver tissue, providing a reference for expected performance metrics.

Table 1: LC-MS Method Performance for Barbiturates in Liver Tissue

Analyte Linear Range (ng/g) LOD (ng/g) LOQ (ng/g) Reference
Barbital 25 - 2500 5.2 ~25 [2][12]
Phenobarbital 25 - 2500 10.0 ~25 [2][12]

| Pentobarbital | 25 - 2500 | 6.8 | ~25 |[2][12] |

LOD: Limit of Detection, LOQ: Limit of Quantification. LOQ is estimated as the lowest point of the linear range.

Table 2: LLE Method Recovery for Barbiturates in Blood

Analyte Recovery (%) Matrix Reference
Butalbital 63 ± 5% Postmortem Blood [9]
Pentobarbital 71 ± 5% Blank Blood [9]

| Secobarbital | 63 ± 5% | Postmortem Blood |[9] |

Recovery data for tissue was not specified, but blood provides a comparable complex matrix.

Visualizations

The following diagrams illustrate the key workflows for the analysis of this compound in tissue samples.

G cluster_workflow General Workflow for this compound Tissue Analysis A Tissue Sample Collection B Homogenization (1:5 dilution) A->B C Extraction (LLE or SPE) B->C D Analysis (LC-MS/MS or GC-MS) C->D E Data Processing & Quantification D->E

Caption: Overall workflow from sample collection to final data analysis.

G cluster_lle Liquid-Liquid Extraction (LLE) Protocol A 1. Start with Tissue Homogenate Supernatant B 2. Add Organic Solvent (e.g., Hexane:Ethyl Acetate) A->B C 3. Vortex to Mix B->C D 4. Centrifuge to Separate Phases C->D E 5. Collect Organic Layer D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute in Mobile Phase F->G H Ready for Injection G->H

Caption: Step-by-step workflow for the Liquid-Liquid Extraction protocol.

G cluster_spe Solid-Phase Extraction (SPE) Protocol A 1. Condition SPE Cartridge B 2. Load Tissue Homogenate A->B C 3. Wash Cartridge to Remove Interferences B->C D 4. Elute this compound with Strong Solvent C->D E 5. Evaporate Eluate to Dryness D->E F 6. Reconstitute in Mobile Phase E->F G Ready for Injection F->G

Caption: Step-by-step workflow for the Solid-Phase Extraction protocol.

References

Narcobarbital solution preparation for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Narcobarbital for Experimental Use

Introduction this compound (also known as Pronarcon or Enibomal) is a barbiturate derivative first developed in 1932.[1][2] It is classified as a sedative, hypnotic, and anticonvulsant.[3] Structurally, it is an N-methylated derivative of propallylonal and exerts similar sedative effects.[1][2] While its primary application is in veterinary medicine for inducing surgical anesthesia, its properties as a central nervous system (CNS) depressant make it a compound of interest in preclinical research.[1][2] Like other barbiturates, this compound is a controlled substance, and its acquisition, handling, and use are subject to strict regulations.[3]

Physicochemical Properties this compound is described as having a bitter taste and forming crystals from dilute ethanol.[3] It is very sparingly soluble in water but is soluble in methanol, ethanol, and alkaline aqueous solutions.[3] The sodium salt of this compound is alkaline and water-soluble.[3] A summary of its key properties is provided below.

PropertyValueSource
CAS Registry Number 125-55-3[3][4]
Molecular Formula C₁₁H₁₅BrN₂O₃[1][3]
Molar Mass 303.15 g/mol [1][4]
Melting Point 115°C[3]
Solubility - Water: Very sparingly soluble[3]- Methanol, Ethanol: Soluble[3]- Alkaline Aq. Solutions: Soluble[3][3]
LogP (Octanol/Water) 1.636 (Crippen Calculated)[5]

Protocols for this compound Solution Preparation

1. Critical Safety Precautions

  • Regulatory Compliance: this compound is a controlled substance. All acquisition, storage, use, and disposal must be documented and performed in strict accordance with local, national, and institutional regulations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

  • Ventilation: Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8]

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly after handling.[9]

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes.[8][9]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[6][7]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[6][9]

2. Materials and Equipment

  • This compound powder (Min. 95% purity)[10]

  • Ethanol (95% or absolute)

  • Propylene Glycol (USP grade)

  • Sterile 0.9% Saline or Water for Injection (WFI)

  • Analytical balance

  • Glass beakers and sterile volumetric flasks

  • Magnetic stirrer and stir bar

  • Sterile syringes and needles

  • Sterile 0.2 µm syringe filters

  • Sterile, light-protecting storage vials (e.g., amber glass vials)

3. Experimental Protocol: Preparation of a 60 mg/mL Stock Solution

This protocol is adapted from standard procedures for preparing injectable solutions of similar barbiturates like pentobarbital, designed to enhance solubility and stability.[11][12]

  • Weighing: Accurately weigh 6.0 g of this compound powder using an analytical balance and transfer it to a sterile glass beaker.

  • Initial Dissolution: Add 10 mL of 95% ethanol to the beaker. Place the beaker on a magnetic stirrer and stir until the this compound powder is completely dissolved.[11]

  • Addition of Saline (Part 1): Once the powder is fully dissolved in the ethanol, add 25 mL of sterile 0.9% saline. Mix thoroughly until the solution is homogenous.[11]

  • Addition of Co-Solvent: Add 40 mL of propylene glycol to the mixture and continue stirring. Propylene glycol is used as a solvent and enhances the stability of the solution.[11][13]

  • Final Volume Adjustment: Transfer the solution to a 100 mL sterile volumetric flask. Bring the final volume to 100 mL with approximately 25 mL of sterile 0.9% saline.[11] The final concentration will be 60 mg/mL.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.2 µm sterile syringe filter into a sterile, light-protecting (amber) vial.[11]

  • Labeling: Clearly label the vial with the compound name (this compound), concentration (60 mg/mL), preparation date, expiration date, solvent composition (Ethanol/PG/Saline), and the preparer's initials.[11]

4. Preparation of Working Solutions

Prepare working solutions by performing serial dilutions of the stock solution with a suitable sterile diluent, such as 0.9% saline.

  • Example: To prepare 10 mL of a 6 mg/mL working solution, aseptically withdraw 1 mL of the 60 mg/mL stock solution and add it to 9 mL of sterile 0.9% saline in a sterile vial.

5. Storage and Stability

  • Stock Solution: Store the 60 mg/mL stock solution in a securely sealed, light-protected container at 4°C. Under these conditions, it should be stable for up to 6 months.[11]

  • Working Solutions: Working solutions can be stored at room temperature for up to 30 days.[11]

  • Precipitation: Aqueous solutions of barbiturates can be unstable.[13] Before each use, visually inspect the solution for any signs of precipitation or discoloration. If a precipitate is present, the solution should not be used.[13] The use of a propylene glycol co-solvent system, as described, significantly improves stability.[12]

6. Experimental Workflow Diagram

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation Steps cluster_final Finalization cluster_safety Safety & Materials weigh 1. Weigh 6.0 g This compound Powder dissolve 2. Dissolve in 10 mL 95% Ethanol weigh->dissolve add_saline1 3. Add 25 mL Sterile Saline & Mix dissolve->add_saline1 add_pg 4. Add 40 mL Propylene Glycol & Mix add_saline1->add_pg add_saline2 5. QS to 100 mL with ~25 mL Sterile Saline add_pg->add_saline2 filter 6. Sterile Filter (0.2 µm) into Amber Vial add_saline2->filter label_vial 7. Label Vial with Details (Conc, Date, etc.) filter->label_vial store 8. Store at 4°C, Protected from Light label_vial->store end_product END 60 mg/mL Stock Solution store->end_product ppe Wear Full PPE (Gloves, Goggles, Lab Coat) fume_hood Handle Powder in Fume Hood start START start->weigh

Caption: Workflow for preparing a 60 mg/mL this compound stock solution.

References

Application Note: Quantification of Narcobarbital in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narcobarbital is a barbiturate derivative that has been used as a sedative and anesthetic. Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This application note presents a detailed protocol for the quantification of this compound in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method described herein is based on established principles for the analysis of barbiturates and has been supplemented with predicted parameters for this compound where specific experimental data is not publicly available.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., Pentobarbital-d5)

  • LC-MS/MS grade water, methanol, and acetonitrile

  • Formic acid

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges

Sample Preparation

A solid-phase extraction (SPE) procedure is employed to extract this compound from human plasma.

  • Pre-treatment : To 200 µL of human plasma, add 20 µL of the internal standard working solution and 200 µL of 0.1% formic acid in water. Vortex for 10 seconds.

  • SPE Conditioning : Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elution : Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
  • HPLC System : A standard UHPLC system.

  • Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Gradient Elution :

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-4.5 min: 95% B

    • 4.5-4.6 min: 95% to 20% B

    • 4.6-6.5 min: 20% B

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Column Temperature : 40°C.

Mass Spectrometry
  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions :

    • This compound: m/z 302.1 > 222.1 (Quantifier), m/z 302.1 > 141.0 (Qualifier)

    • Internal Standard (Pentobarbital-d5): m/z 230.1 > 187.1

  • Collision Energy : Optimized for each transition (predicted values in Table 1).

  • Source Parameters : Optimized for maximum signal intensity.

Data Presentation

The following tables summarize the predicted mass spectrometry parameters and the expected performance characteristics of the method. These values are based on typical results for barbiturate analysis and should be validated experimentally.

Table 1: Predicted Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier)302.1222.1100-25
This compound (Qualifier)302.1141.0100-35
Pentobarbital-d5 (IS)230.1187.1100-20

Table 2: Method Validation Summary (Predicted)

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Precision
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy
Accuracy (% Bias)Within ±15%
Recovery
Extraction Recovery> 85%
Matrix Effect
Matrix EffectMinimal (< 15%)
Limits
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound in human plasma.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is pretreat Pre-treatment (Acidification) add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute drydown Evaporation to Dryness elute->drydown reconstitute Reconstitution drydown->reconstitute lc_separation Liquid Chromatography (C18 Column) reconstitute->lc_separation ms_detection Mass Spectrometry (ESI-, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

The following diagram illustrates the logical relationship of the key components in the LC-MS/MS system.

LCMSMS_System autosampler Autosampler Injects prepared sample hplc HPLC System Pump Column Oven autosampler->hplc Sample Introduction mass_spec Mass Spectrometer Ion Source (ESI) Quadrupole 1 (Q1) Collision Cell (Q2) Quadrupole 3 (Q3) Detector hplc->mass_spec Eluent Flow data_system Data System Processes signal and generates results mass_spec->data_system Ion Signal

Caption: Key components of the LC-MS/MS system.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma by LC-MS/MS. The described method is based on established analytical techniques for similar compounds and offers a robust starting point for method development and validation in a regulated laboratory environment. The provided experimental details, data tables, and workflows are intended to guide researchers, scientists, and drug development professionals in establishing a reliable assay for this compound quantification. It is imperative to perform a full method validation to ensure the accuracy and precision of the results for its intended purpose.

Application Notes and Protocols for Anesthesia in Small Animals Using Narcobarbital

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Narcobarbital is a barbiturate derivative used in veterinary medicine for inducing surgical anesthesia.[1][2][3] However, publicly available, detailed anesthetic protocols and specific quantitative data for its use in small laboratory animals are limited. The following information is based on the general properties of barbiturates and available data for similar compounds like pentobarbital and phenobarbital. It is imperative that researchers conduct pilot studies to determine the appropriate and safe dosage of this compound for their specific experimental needs, starting with very low doses and carefully monitoring the animals.

Introduction

This compound, also known as Pronarcon, is a barbiturate derivative developed in 1932.[1][3] Like other barbiturates, it acts as a central nervous system depressant, inducing effects ranging from mild sedation to general anesthesia.[4] Its primary mechanism of action involves enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4] This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and a decrease in neuronal excitability.[4]

Quantitative Data Summary

Due to the limited specific data for this compound, the following tables provide dosage information for other commonly used barbiturates in small animal models. This information should be used as a reference for designing pilot studies for this compound.

Table 1: Reference Anesthetic Doses of Barbiturates in Rodents

SpeciesDrugDosage (mg/kg)Route of AdministrationNotes
MousePentobarbital30-90IP
MousePhenobarbital125-200IPRecommended concentrations of 5% at 125 mg/kg and 150 mg/kg.[5]
RatPentobarbital40-50IPRecommended for terminal/acute procedures.[6]
RatPhenobarbital80, 120, 160IP
Guinea PigPentobarbital35IP

Table 2: Reference Anesthetic Parameters for Pentobarbital in Rodents

SpeciesDrugDose (mg/kg)Induction Time (minutes)Duration of Anesthesia (minutes)
RatPentobarbital20 (middle dose)Not specifiedShorter than control
Mouse (Female BALB/c)Phenobarbital125 (5% solution)35.5 ± 7.92106 ± 39.59
Mouse (Female BALB/c)Phenobarbital150 (5% solution)34.83 ± 5.27131.7 ± 36.75
RabbitPentobarbital4020-4040-50

Experimental Protocols

The following are general experimental protocols for inducing anesthesia in small animals using a barbiturate. These should be adapted and optimized for this compound through pilot studies.

Protocol 1: Intraperitoneal (IP) Injection for Rodents (Mice and Rats)

Materials:

  • This compound solution (concentration to be determined in pilot studies)

  • Sterile syringes and needles (25-27 gauge)

  • Animal scale

  • Heating pad

  • Ophthalmic ointment

Procedure:

  • Animal Preparation:

    • Accurately weigh the animal to determine the correct dose.

    • Place the animal in a clean, quiet environment.

  • Drug Administration:

    • Draw the calculated volume of this compound solution into a sterile syringe.

    • Gently restrain the animal. For a mouse, this can often be done by one person. For a rat, a two-person technique (one restraining, one injecting) may be safer and more effective.

    • Administer the injection into the lower right quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum. The needle should be inserted at a 15-20 degree angle.

  • Monitoring:

    • Immediately after injection, place the animal in a clean cage on a heating pad set to a low temperature to maintain body temperature.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

    • Continuously monitor the animal for the onset of anesthesia. Check for the loss of the righting reflex (the animal cannot right itself when placed on its back) and the pedal withdrawal reflex (no response to a firm toe pinch).

    • Monitor respiratory rate and depth throughout the procedure.

  • Recovery:

    • After the procedure, continue to monitor the animal on a heating pad until it has fully recovered the righting reflex.

    • Ensure the animal has easy access to food and water once it is fully ambulatory.

Protocol 2: Intravenous (IV) Injection for Rabbits (Marginal Ear Vein)

Materials:

  • This compound solution (concentration to be determined in pilot studies)

  • Sterile syringes and needles (25-27 gauge) or butterfly catheter

  • Animal scale

  • Restrainer or assistance for holding the rabbit

  • Heating pad

  • Ophthalmic ointment

  • Topical anesthetic cream (e.g., EMLA) (optional)

Procedure:

  • Animal Preparation:

    • Accurately weigh the rabbit.

    • A pre-anesthetic fast of 1-4 hours is recommended to reduce the volume of the gastrointestinal tract.[7]

    • Place the rabbit in a restrainer or have an assistant gently hold it.

    • (Optional) Apply a topical anesthetic cream to the marginal ear vein 30-60 minutes prior to injection to reduce discomfort.[8]

  • Drug Administration:

    • Draw the calculated volume of this compound solution into a sterile syringe.

    • Position the ear to visualize the marginal ear vein. Applying a small amount of alcohol can help to visualize the vein.

    • Insert the needle into the vein and slowly administer the this compound to effect. Administer approximately one-third to one-half of the calculated dose and pause to assess the level of anesthesia before giving more.

  • Monitoring:

    • Continuously monitor the depth of anesthesia by checking reflexes (palpebral, pedal withdrawal).

    • Monitor heart rate and respiratory rate closely.

    • Apply ophthalmic ointment to the eyes.

    • Maintain the animal on a heating pad.

  • Recovery:

    • Place the rabbit in a quiet, warm cage for recovery.

    • Monitor until the rabbit is conscious and able to maintain a sternal position.

    • Provide food and water once the animal is fully recovered.

Potential Adverse Effects and Management

Barbiturates have a narrow margin of safety, and overdose can lead to severe adverse effects.

Potential Adverse Effects:

  • Respiratory Depression: This is the most significant risk. High doses can lead to respiratory arrest.

  • Hypothermia: Anesthetized animals lose body heat rapidly.

  • Cardiovascular Depression: Barbiturates can cause a decrease in heart rate and blood pressure.

  • Prolonged Recovery: Recovery from barbiturate anesthesia can be slow.

  • Excitement or Ataxia: During induction or recovery, some animals may exhibit signs of excitement or uncoordinated movements.[9]

Management of Adverse Effects:

  • Respiratory Support: If respiratory depression occurs, provide ventilatory support.

  • Thermoregulation: Use heating pads and blankets to maintain body temperature.

  • Fluid Therapy: Intravenous fluids can help support cardiovascular function.

  • Close Monitoring: Continuous monitoring of vital signs is crucial for early detection of complications.

  • Quiet Recovery: Provide a quiet and dark environment to minimize stress during recovery.

Signaling Pathways and Workflows

Mechanism of Action of Barbiturates

Barbiturates exert their anesthetic effects primarily by modulating the activity of the GABA-A receptor, a ligand-gated ion channel.

G cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Prolongs opening Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Increases Cl- influx Neuron_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuron_Inhibition Barbiturate This compound Barbiturate->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds to orthosteric site

Caption: Mechanism of action of this compound at the GABA-A receptor.

Experimental Anesthesia Workflow

The following diagram illustrates a typical workflow for an acute surgical procedure in a small animal under barbiturate anesthesia.

G cluster_pre Pre-Procedure cluster_procedure Procedure cluster_post Post-Procedure weigh Weigh Animal calculate Calculate Dose weigh->calculate administer Administer this compound (IP or IV) calculate->administer monitor_induction Monitor Induction (Loss of Reflexes) administer->monitor_induction apply_ointment Apply Ophthalmic Ointment monitor_induction->apply_ointment maintain_temp Maintain Body Temperature apply_ointment->maintain_temp perform_surgery Perform Surgical Procedure maintain_temp->perform_surgery monitor_anesthesia Monitor Vital Signs perform_surgery->monitor_anesthesia monitor_recovery Monitor Recovery (Return of Reflexes) monitor_anesthesia->monitor_recovery provide_support Provide Supportive Care (Warmth, Fluids) monitor_recovery->provide_support return_to_housing Return to Housing provide_support->return_to_housing

References

Narcobarbital as a Preanesthetic Agent in Animal Surgery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narcobarbital is a barbiturate derivative that has been utilized in veterinary medicine for the induction of surgical anesthesia.[1][2] As a member of the barbiturate class of drugs, it primarily acts as a central nervous system (CNS) depressant.[3] These application notes provide a comprehensive overview of this compound and related short-acting barbiturates for preanesthetic use in animal surgery, including their mechanism of action, pharmacological effects, and detailed protocols for their application. Due to the limited availability of specific quantitative data for this compound, information from closely related and more extensively studied barbiturates, such as pentobarbital and thiopental, is included to provide a thorough understanding for research and drug development purposes.

Pharmacological Profile

Mechanism of Action:

This compound, like other barbiturates, exerts its sedative and hypnotic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[3] Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of chloride (Cl-) channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire and thus causing a generalized depression of CNS activity.

Pharmacokinetics:

Quantitative Data for Short-Acting Barbiturates in Animal Models

The following tables summarize quantitative data for pentobarbital and thiopental, which can serve as a reference for the anticipated effects of this compound.

Table 1: Dosage and Anesthetic Timelines for Pentobarbital and Thiopental in Dogs

ParameterPentobarbitalThiopentalSpeciesRoute
Dosage (mg/kg) 20[4]15[4]Dog (Mixed Breed)IV
Induction Time RapidRapidDogIV
Duration of Anesthesia Longer than thiobarbiturates[4]ShortDogIV
Time to Standing Recovery (minutes) Longer than thiobarbiturates3-4 times shorter than in Greyhounds[4]Dog (Mixed Breed vs. Greyhound)IV

Note: Recovery times for thiobarbiturates like thiopental can be significantly prolonged in sighthounds such as Greyhounds.[4]

Table 2: Physiological Effects of Pentobarbital in Dogs

ParameterEffectSpecies
Heart Rate Tachycardia (predominantly mediated through the arterial baroreceptor reflex)[5]Dog
Blood Pressure Initial transient peripheral vasodilation, followed by slight increases in systemic resistance[5]Dog
Cardiac Output Slight reduction[5]Dog
Myocardial Contractility Marked depression[5]Dog
Respiratory Rate Progressive bradypnea[6]Dog
Ventilation Reduction[7]Dog

Experimental Protocols

Preanesthetic Evaluation and Preparation
  • Animal Assessment: Conduct a thorough physical examination of the animal, including assessment of cardiovascular and respiratory function.[8]

  • Fasting: Withhold food for an appropriate period before anesthesia to reduce the risk of regurgitation and aspiration. Water can typically be provided until a few hours before the procedure.[8]

  • Vascular Access: Place an intravenous (IV) catheter to ensure reliable administration of the preanesthetic and other anesthetic agents, as well as for fluid therapy if required.[8]

Protocol for Preanesthetic Sedation with a Short-Acting Barbiturate (e.g., Pentobarbital)

Objective: To induce a state of sedation and facilitate smoother induction of general anesthesia.

Materials:

  • Sterile solution of a short-acting barbiturate (e.g., sodium pentobarbital)

  • Sterile syringes and needles

  • Intravenous catheter

  • Monitoring equipment (ECG, pulse oximeter, blood pressure monitor)

Procedure:

  • Dose Calculation: Calculate the appropriate dose of the barbiturate based on the animal's species, weight, and health status. A common dosage for pentobarbital in dogs is 20 mg/kg IV.[4]

  • Administration: Administer the calculated dose slowly via the intravenous catheter. Titrate the dose to effect, observing for signs of sedation such as relaxation, loss of righting reflex, and decreased response to stimuli.

  • Monitoring: Continuously monitor the animal's vital signs, including heart rate, respiratory rate, oxygen saturation, and blood pressure, throughout the preanesthetic period.[8] Be prepared to provide respiratory and cardiovascular support if necessary. Barbiturates can cause significant respiratory depression.[6][7]

  • Induction of General Anesthesia: Once the desired level of sedation is achieved, proceed with the induction of general anesthesia using an appropriate induction agent, followed by maintenance with an inhalant anesthetic.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Barbiturate Action on the GABA-A Receptor

GABAA_Receptor_Pathway cluster_neuron Postsynaptic Neuron cluster_drugs Pharmacological Intervention GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Neuronal Inhibition (CNS Depression) Hyperpolarization->Neuronal_Inhibition Leads to GABA GABA GABA->GABA_A_Receptor Binds to GABA site This compound This compound (Barbiturate) This compound->GABA_A_Receptor Binds to allosteric site This compound->Chloride_Channel Prolongs opening

Caption: Mechanism of action of this compound on the GABA-A receptor.

Experimental Workflow for Evaluating a Preanesthetic Agent

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Selection Animal Selection (Species, Health Status) Baseline_Measurements Baseline Physiological Measurements (HR, RR, BP, Temp) Animal_Selection->Baseline_Measurements Preanesthetic_Admin Administer Preanesthetic Agent (e.g., this compound) Baseline_Measurements->Preanesthetic_Admin Monitoring_Sedation Monitor Onset and Depth of Sedation Preanesthetic_Admin->Monitoring_Sedation Anesthesia_Induction Induce General Anesthesia Monitoring_Sedation->Anesthesia_Induction Surgical_Procedure Perform Surgical Procedure Anesthesia_Induction->Surgical_Procedure Anesthesia_Maintenance Maintain Anesthesia (e.g., Inhalant) Surgical_Procedure->Anesthesia_Maintenance Recovery_Monitoring Monitor Recovery (Time to extubation, standing) Surgical_Procedure->Recovery_Monitoring Postoperative_Care Provide Postoperative Analgesia and Care Recovery_Monitoring->Postoperative_Care Data_Analysis Data Analysis and Comparison Postoperative_Care->Data_Analysis

Caption: Workflow for evaluating a preanesthetic agent in animal surgery.

Conclusion

This compound and other short-acting barbiturates can be effective preanesthetic agents in animal surgery, primarily through their potentiation of GABA-A receptor activity. However, their use requires careful consideration of potential side effects, most notably cardiovascular and respiratory depression.[5][6][7] The provided data and protocols, largely based on more extensively studied barbiturates like pentobarbital, offer a foundational guide for researchers and drug development professionals. Further studies specifically investigating the pharmacokinetics and pharmacodynamics of this compound are warranted to establish precise dosing regimens and safety profiles for various animal species.

References

Application Notes and Protocols for the Use of Barbiturates in Neuroscience Research: A Focus on Pentobarbital as a Representative Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a significant lack of specific neuroscience research data for narcobarbital, this document provides detailed application notes and protocols for pentobarbital , a widely studied barbiturate with similar anesthetic properties. The information presented here is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, leveraging the extensive body of knowledge available for pentobarbital as a representative member of the barbiturate class.

Introduction

Barbiturates are a class of central nervous system (CNS) depressants that have historically been used for their sedative, hypnotic, anesthetic, and anticonvulsant properties. In neuroscience research, they are valuable tools for a variety of applications, ranging from surgical anesthesia for animal models to the in-vitro study of neuronal excitability. This document focuses on the practical application of pentobarbital, a short-acting barbiturate, in a research setting.

Mechanism of Action

The primary mechanism of action for pentobarbital and other barbiturates is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. This action leads to a prolonged opening of the chloride ion channel, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[1]

At higher concentrations, pentobarbital can directly activate the GABA-A receptor, even in the absence of GABA.[2] Additionally, pentobarbital has been shown to have secondary effects on other neurotransmitter systems, including the inhibition of the excitatory neurotransmitter glutamate by blocking AMPA and NMDA receptors.[3][4][5] It can also modulate the function of voltage-gated calcium channels.[2] This multi-target action contributes to its profound anesthetic and CNS depressant effects.

Signaling Pathway of Pentobarbital at the GABA-A Receptor

Pentobarbital_GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site Pentobarbital Pentobarbital Pentobarbital->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Prolongs channel opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Mechanism of Pentobarbital at the GABA-A receptor.

Data Presentation: Quantitative Data for Pentobarbital Use in Rodents

The following tables summarize recommended dosages and reported effects of pentobarbital in common laboratory rodents. It is crucial to note that the optimal dose can vary depending on the animal's strain, age, sex, and health status. Therefore, these tables should be used as a starting point, and the depth of anesthesia or sedation should be carefully monitored.

Table 1: Pentobarbital Dosages for Anesthesia and Sedation in Mice and Rats

ApplicationSpeciesRoute of AdministrationDosage (mg/kg)Expected DurationNotes
Surgical AnesthesiaMouseIntraperitoneal (IP)40-8530-60 minutesDose can be variable; start at the lower end of the range.[6][7]
Surgical AnesthesiaRatIntraperitoneal (IP)40-5045-60 minutesProvides a good surgical plane of anesthesia.[8]
SedationMouseIntraperitoneal (IP)30-4010-30 minutesFor minor procedures not requiring a full surgical plane.
SedationRatIntraperitoneal (IP)30-4015-45 minutesUseful for imaging or other non-invasive procedures.[8]

Table 2: Pentobarbital Concentrations and Electrophysiological Effects

ApplicationPreparationConcentrationObserved Effect
In Vitro ElectrophysiologyBrain Slices50 µMPotentiation of GABA-A receptor-mediated currents.[9]
In Vitro ElectrophysiologyCultured Neurons100 µM - 1 mMDirect activation of GABA-A receptors.[4]
In Vitro ElectrophysiologyCultured Neurons~250 µMIC50 for depression of NMDA-evoked currents.[5]
In Vivo ElectrophysiologyRat30 mg/kg IVDecreased spontaneous firing frequency of most neurons.[10]

Experimental Protocols

Protocol 1: Surgical Anesthesia for Stereotaxic Procedures in Rats

This protocol describes the use of pentobarbital to induce and maintain a surgical plane of anesthesia suitable for stereotaxic surgery in adult rats.

Materials:

  • Sodium Pentobarbital solution (e.g., 50 mg/mL)

  • Sterile saline

  • 1 mL syringes with 25-27 gauge needles

  • Heating pad

  • Ophthalmic ointment

  • Stereotaxic frame

  • Surgical monitoring equipment (e.g., pulse oximeter, rectal thermometer)

Procedure:

  • Animal Preparation: Weigh the rat to accurately calculate the dose. Ensure the animal has been appropriately fasted if required by the specific surgical protocol.

  • Anesthetic Administration:

    • Administer an initial dose of pentobarbital at 40-50 mg/kg via intraperitoneal (IP) injection.[8]

    • Place the animal in a clean, quiet cage on a heating pad to maintain body temperature.

  • Monitoring Anesthetic Depth:

    • After approximately 5-10 minutes, assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch). The respiratory rate should be stable and regular.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

  • Stereotaxic Placement: Once a surgical plane of anesthesia is confirmed, secure the animal in the stereotaxic frame.

  • Maintenance of Anesthesia:

    • Monitor the animal's vital signs (heart rate, respiratory rate, and body temperature) throughout the procedure.

    • If the animal shows signs of lightening anesthesia (e.g., response to surgical stimuli, increased respiratory rate), administer a supplemental dose of pentobarbital (typically 10-20% of the initial dose) IP.

  • Post-operative Care:

    • After the surgery, remove the animal from the stereotaxic frame and place it in a clean recovery cage on a heating pad.

    • Monitor the animal until it has fully recovered from anesthesia and is ambulatory.

Protocol 2: Preparation of Acute Brain Slices for In Vitro Electrophysiology

This protocol outlines the procedure for obtaining viable brain slices for electrophysiological recordings, using pentobarbital for terminal anesthesia. Note that for some electrophysiological experiments, particularly those sensitive to GABAergic modulation, alternative methods like isoflurane anesthesia followed by decapitation or cervical dislocation without anesthesia may be preferred to avoid potential confounding effects of pentobarbital on neuronal activity.[11]

Materials:

  • Sodium Pentobarbital solution (e.g., 100 mg/mL for euthanasia)

  • Ice-cold, oxygenated artificial cerebrospinal fluid (aCSF)

  • Vibrating microtome (vibratome)

  • Dissection tools

  • Recovery chamber

Procedure:

  • Anesthesia: Administer a lethal overdose of pentobarbital (e.g., 100-150 mg/kg) via IP injection to the rodent.[1]

  • Confirmation of Deep Anesthesia: Confirm a deep plane of anesthesia by the absence of all reflexes (pedal and corneal).

  • Transcardial Perfusion (Optional but Recommended):

    • Perform a thoracotomy to expose the heart.

    • Insert a perfusion needle into the left ventricle and make an incision in the right atrium.

    • Perfuse with ice-cold, oxygenated aCSF until the liver is cleared of blood.

  • Brain Extraction: Rapidly decapitate the animal and dissect the brain, submerging it in ice-cold, oxygenated aCSF.

  • Slicing:

    • Mount the brain on the vibratome stage.

    • Cut slices of the desired thickness (typically 250-400 µm) in ice-cold, oxygenated aCSF.

  • Recovery: Transfer the slices to a recovery chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30-60 minutes before commencing electrophysiological recordings.

Protocol 3: In Vivo Microdialysis in Freely Moving Rats

This protocol describes the use of pentobarbital for the initial surgery to implant a guide cannula for subsequent microdialysis experiments in awake, freely moving rats.

Materials:

  • Sodium Pentobarbital solution (50 mg/mL)

  • Guide cannula and dummy cannula

  • Stereotaxic frame

  • Surgical drill

  • Dental cement

  • Analgesics and antibiotics as per institutional guidelines

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the rat with pentobarbital (40-50 mg/kg, IP) as described in Protocol 1.[12]

    • Secure the animal in the stereotaxic frame.

    • Perform a craniotomy over the brain region of interest.

    • Implant the guide cannula to the desired coordinates and secure it with dental cement.

    • Insert a dummy cannula to keep the guide patent.

  • Recovery:

    • Allow the animal to recover from surgery for at least 5-7 days before the microdialysis experiment. Provide appropriate post-operative analgesia and care.

  • Microdialysis Experiment (in awake animal):

    • On the day of the experiment, gently restrain the animal and replace the dummy cannula with the microdialysis probe.

    • Connect the probe to the perfusion system and allow the animal to move freely in the experimental chamber.

    • Collect dialysate samples for analysis of neurotransmitter levels.

Visualizations

Experimental Workflow for In Vivo Neuroscience Research Using Pentobarbital Anesthesia

Experimental_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure Animal_Prep Animal Preparation (Weighing, Fasting if required) Dose_Calc Dose Calculation Animal_Prep->Dose_Calc Anesthesia_Induction Anesthesia Induction (IP Injection of Pentobarbital) Dose_Calc->Anesthesia_Induction Monitor_Depth Monitor Anesthetic Depth (Reflexes, Respiration) Anesthesia_Induction->Monitor_Depth Surgical_Prep Surgical Preparation (Shaving, Sterilization) Monitor_Depth->Surgical_Prep Experiment Neuroscience Experiment (e.g., Stereotaxic Surgery, Imaging) Surgical_Prep->Experiment Monitor_Vitals Continuous Vital Sign Monitoring (Temp, Heart Rate, Respiration) Experiment->Monitor_Vitals Recovery Recovery (Heating Pad, Monitoring) Experiment->Recovery Maintain_Anesthesia Maintain Anesthesia (Supplemental Doses as needed) Monitor_Vitals->Maintain_Anesthesia Maintain_Anesthesia->Experiment Post_Op_Care Post-Operative Care (Analgesia, Hydration) Recovery->Post_Op_Care

A generalized workflow for in vivo experiments using pentobarbital.

References

Troubleshooting & Optimization

Technical Support Center: Narcobarbital Adverse Effects in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the adverse effects of Narcobarbital. Therefore, this guide is substantially based on data from other closely related barbiturates, such as phenobarbital and pentobarbital, which are expected to have similar pharmacological and toxicological profiles. Researchers should exercise caution and conduct pilot studies to establish dose-response relationships and potential adverse effects for this compound in their specific animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in laboratory animals?

This compound (Pronarcon) is a barbiturate derivative used in veterinary medicine to induce surgical anesthesia.[1] Like other barbiturates, it acts as a central nervous system (CNS) depressant.

Q2: What are the most common adverse effects observed with barbiturate anesthesia in laboratory animals?

The most frequently reported adverse effects across different laboratory animal species are dose-dependent and primarily affect the central nervous, cardiovascular, and respiratory systems. These can include:

  • CNS Depression: Lethargy, sedation, ataxia (incoordination), and in some cases, paradoxical excitement.[2]

  • Respiratory Depression: Decreased respiratory rate and, in severe cases, apnea (cessation of breathing).[3][4] This is a critical and potentially fatal side effect.

  • Cardiovascular Effects: Bradycardia (slow heart rate), hypotension (low blood pressure), and decreased cardiac output.[3][5]

  • Gastrointestinal Effects: Reduced gut motility and potential for vomiting.[2]

  • Other Effects: Hypothermia (low body temperature), increased thirst and urination, and increased appetite upon recovery.[2]

Q3: Are there species-specific adverse reactions to barbiturates?

Yes, responses can vary between species. For instance:

  • Cats: May be particularly sensitive to the respiratory depressant effects of barbiturates.[3] They can also exhibit facial itchiness.[2]

  • Dogs: Common side effects include anxiety or agitation, lethargy, and transient sedation. Increased thirst, urination, and appetite are also frequently observed.[2]

  • Rodents (Rats and Mice): Show variability in response even between different strains.[7]

Q4: What are the signs of a this compound overdose?

An overdose of barbiturates can lead to severe and life-threatening conditions, including:[8]

  • Profound coma

  • Severe respiratory depression and apnea[8]

  • Cardiovascular collapse (severe hypotension and shock)

  • Death[8]

Q5: How should this compound be prepared and administered to minimize risks?

To ensure safety and efficacy, follow these guidelines:

  • Use Pharmaceutical-Grade Compounds: Whenever possible, use pharmaceutical-grade this compound to avoid introducing impurities that could cause adverse effects.[9]

  • Proper Formulation: The pH and osmolality of the final solution should be biocompatible, especially for parenteral routes of administration.[10]

  • Sterility: Maintain sterility throughout the preparation and administration process to prevent infection.[11]

  • Accurate Dosing: Calculate the dose accurately based on the animal's body weight and the specific experimental requirements.

  • Route of Administration: The chosen route (e.g., intravenous, intraperitoneal) will affect the onset and duration of anesthesia and can influence adverse effects. Intravenous administration provides the most rapid onset but also carries a higher risk of acute overdose.

Troubleshooting Guides

Issue 1: Respiratory Depression or Apnea During Anesthesia
Symptom Possible Cause Troubleshooting Steps
Shallow breathing, decreased respiratory rate, cyanosis (blueish tinge to mucous membranes), or complete cessation of breathing (apnea).Anesthetic overdose is the most likely cause. Barbiturates directly suppress the respiratory center in the brainstem in a dose-dependent manner.[4][12]1. Immediately cease administration of this compound. 2. Provide ventilatory support. If the animal is intubated, begin manual or mechanical ventilation with 100% oxygen. If not intubated, provide supplemental oxygen via a face mask.[12]3. Monitor vital signs closely, especially heart rate and oxygen saturation (SpO2).[13]4. Administer a respiratory stimulant if available and deemed appropriate by a veterinarian, though their efficacy can be limited.5. Maintain body temperature as hypothermia can worsen respiratory depression.[14]
Issue 2: Hypotension (Low Blood Pressure)
Symptom Possible Cause Troubleshooting Steps
Weak peripheral pulse, pale mucous membranes, prolonged capillary refill time, or direct measurement of low arterial blood pressure.- Vasodilation: Barbiturates can cause peripheral vasodilation.- Myocardial Depression: Barbiturates can decrease the contractility of the heart muscle, leading to reduced cardiac output.[5]- Hypovolemia: Pre-existing dehydration or blood loss can be exacerbated by the anesthetic.1. Reduce the depth of anesthesia by decreasing the administration rate of this compound.[12]2. Administer intravenous fluids (e.g., crystalloids like lactated Ringer's solution or 0.9% saline) to increase intravascular volume.[12]3. Consider positive inotropic drugs (e.g., dobutamine or dopamine) under veterinary guidance to improve cardiac contractility if fluid therapy is insufficient.[12]4. Ensure adequate oxygenation.
Issue 3: Prolonged Recovery from Anesthesia
Symptom Possible Cause Troubleshooting Steps
The animal remains unconscious or sedated for a significantly longer period than expected after the procedure has ended.- Anesthetic Overdose: The initial dose was too high.- Impaired Drug Metabolism: Animals with liver or kidney dysfunction will have a reduced ability to metabolize and excrete the barbiturate.[4]- Hypothermia: Low body temperature slows down metabolic processes, including drug clearance.[14]- Concurrent Drug Administration: Other drugs, such as chloramphenicol, can inhibit the metabolism of barbiturates and prolong their effects.[15]1. Provide a warm and quiet recovery environment. Use heating pads, lamps, or incubators to actively warm the animal and maintain normothermia.[14]2. Continue to monitor vital signs throughout the recovery period.[14]3. Provide supportive care, including fluid therapy to aid in drug excretion.4. Turn the animal every 15-30 minutes to prevent atelectasis (lung collapse).5. Review the animal's health status and any other medications administered to identify potential contributing factors.

Quantitative Data Summary

Due to the lack of specific quantitative toxicity data for this compound in the public domain, the following table presents data for the related barbiturate, Pentobarbital, to provide a general reference. These values should not be directly extrapolated to this compound without further investigation.

Table 1: Effects of Pentobarbital on Physiological Parameters in Laboratory Animals

Animal Model Dose Route Observed Effect Reference
Dogs 30 mg/kgIV- Decreased myocardial contractility (dP/dt/P) by 42%- Decreased velocity of myocardial fiber shortening by 36%- Initial transient peripheral vasodilation[5]
Rats (Pups) 28 mg/kgIP- Reduced respiratory frequency by ~47%- Reduced tidal volume by ~36%- Reduced minute ventilation by ~63%
Rats (Adult) 56 mg/kgIP- Reduced respiratory frequency by ~47%

Experimental Protocols

Protocol 1: General Anesthesia Induction with a Barbiturate (Example using Pentobarbital)

This protocol is a generalized example and must be adapted for this compound based on pilot studies and institutional guidelines (IACUC).

Objective: To induce surgical anesthesia in a laboratory rat.

Materials:

  • This compound solution (sterile, appropriate concentration)

  • Sterile syringes and needles (appropriate gauge for the route of administration)[16]

  • Animal scale

  • Warming pad

  • Monitoring equipment (e.g., pulse oximeter, rectal thermometer)

  • Emergency support equipment (oxygen, ventilation bag)

Procedure:

  • Animal Preparation:

    • Accurately weigh the animal to determine the correct dose.

    • Ensure the animal is healthy and properly hydrated before the procedure.

    • Consider pre-anesthetic fasting as appropriate for the species and procedure.

  • Drug Preparation:

    • Aseptically draw the calculated volume of this compound into a sterile syringe.[11]

    • Ensure the drug is at room temperature unless otherwise specified.

  • Administration (Intraperitoneal - IP - Example):

    • Properly restrain the rat, tilting it head-down to allow abdominal organs to shift cranially.

    • Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

    • Aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.

  • Monitoring During Anesthesia:

    • Place the animal on a warming pad to prevent hypothermia.[17]

    • Continuously monitor the depth of anesthesia by assessing reflexes (e.g., pedal withdrawal reflex).

    • Monitor vital signs (heart rate, respiratory rate, body temperature) at least every 15 minutes.[17]

  • Post-Anesthetic Recovery:

    • Place the animal in a clean, warm, and quiet cage for recovery.

    • Continue monitoring until the animal is conscious and able to maintain sternal recumbency.[14]

    • Provide easy access to food and water once the animal has sufficiently recovered.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Barbiturate Action

Barbiturates, including likely this compound, exert their primary effect by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor in the central nervous system. This leads to prolonged opening of the chloride ion channel, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (Chloride Channel) Hyperpolarization Membrane Hyperpolarization GABA_A->Hyperpolarization Cl- influx Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition CNS_Depression CNS Depression (Anesthesia, Sedation) Inhibition->CNS_Depression This compound This compound This compound->GABA_A Allosteric Modulation GABA GABA GABA->GABA_A Binds

Caption: Mechanism of action of barbiturates at the GABA-A receptor.

Experimental Workflow for Assessing Adverse Effects

This diagram outlines a typical workflow for an in-vivo study designed to assess the adverse effects of a compound like this compound.

Adverse_Effect_Workflow cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase Protocol IACUC Protocol Approval Animal_Acclimation Animal Acclimation Protocol->Animal_Acclimation Baseline Baseline Data Collection (Vitals, Behavior) Animal_Acclimation->Baseline Dosing This compound Administration (Dose Escalation) Baseline->Dosing Monitoring Continuous Monitoring (Cardiovascular, Respiratory, CNS) Dosing->Monitoring Data_Collection Data Collection (Quantitative & Qualitative) Monitoring->Data_Collection Recovery Post-Anesthetic Recovery & Observation Data_Collection->Recovery Analysis Data Analysis (Statistical Evaluation) Recovery->Analysis Reporting Reporting of Adverse Events Analysis->Reporting

Caption: Workflow for an in-vivo adverse effect study.

References

Stability and storage of Narcobarbital solutions for research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Narcobarbital Solutions

This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound solutions for research applications.

Disclaimer: Specific stability data for this compound is not widely available in published literature. The information provided herein is based on the known chemical properties of this compound and extrapolated from established principles and data for other barbiturates, such as Phenobarbital and Pentobarbital. Researchers should always perform their own stability studies for critical applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (trade name: Pronarcon) is a barbiturate derivative with the chemical name 5-(2-bromoprop-2-en-1-yl)-5-isopropyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione.[1][2] It is an N-methylated derivative of propallylonal and has sedative effects.[1][2] It has been used in veterinary medicine to induce surgical anesthesia.[1][2] Its molecular formula is C₁₁H₁₅BrN₂O₃ and its molar mass is 303.15 g/mol .[1][3][4]

Q2: What are the primary factors that affect the stability of this compound in solution?

Like other barbiturates, the stability of this compound in solution is primarily affected by:

  • pH: The barbiturate ring is susceptible to hydrolysis, especially under alkaline conditions (pH > 9), which opens the ring structure and inactivates the compound. Acidic conditions can also lead to degradation, although typically at a slower rate.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[5] For optimal stability, solutions should be kept cool.

  • Light: Photodegradation can occur. Solutions should be protected from direct sunlight and UV light.[6]

  • Solvent: The choice of solvent can impact stability. While aqueous solutions are common, co-solvents like ethanol or propylene glycol may be used to improve solubility and, in some cases, stability.

  • Oxygen: Oxidation can be a degradation pathway for many pharmaceutical compounds. Using de-gassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Q3: What are the recommended storage conditions for this compound stock solutions?

While specific studies on this compound are lacking, general recommendations based on other barbiturates are as follows:

Storage ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated) for short-to-medium term. ≤ -20°C for long-term storage.Reduces the rate of hydrolytic degradation.
pH of Aqueous Buffer pH 6.0 - 7.5Minimizes acid- and base-catalyzed hydrolysis of the barbiturate ring.
Light Exposure Store in amber vials or wrap containers in aluminum foil.[6]Prevents photodegradation.
Container Type Tightly sealed, Type I borosilicate glass vials.Prevents solvent evaporation and leaching of contaminants.
Atmosphere For maximum stability, consider overlaying the solution with an inert gas (N₂ or Ar).Minimizes oxidative degradation.

Note: These are general guidelines. For controlled substances like this compound, all local and federal regulations for secure storage must be followed.[6]

Q4: Can I autoclave a this compound solution to sterilize it?

Autoclaving (steam sterilization at 121°C) is not recommended for this compound solutions. The high temperature will likely cause significant and rapid hydrolytic degradation of the barbiturate ring structure.[5] Sterilization should be performed by filtering the solution through a 0.22 µm sterile filter into a sterile container.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitation in aqueous solution upon storage. 1. Low solubility of the free acid form. 2. pH of the solution has shifted. 3. Solvent evaporation. 4. Low temperature reducing solubility.1. Ensure the pH is appropriate for the salt form (if applicable). Consider using a co-solvent like ethanol or propylene glycol to increase solubility. 2. Check and adjust the pH of the buffer. 3. Use tightly sealed containers (e.g., with parafilm). 4. Allow the solution to warm to room temperature before use. If it re-dissolves, this was the likely cause.
Solution has turned yellow/discolored. 1. Degradation of the compound. 2. Oxidation. 3. Contamination.1. Discard the solution. Prepare fresh solution and ensure proper storage conditions (refrigerated, protected from light). 2. Prepare solutions using de-gassed solvents and store under inert gas. 3. Review sterile handling and preparation techniques.
Loss of pharmacological effect or inconsistent results. 1. Significant degradation has occurred. 2. Inaccurate initial concentration.1. The solution has likely degraded. Quantify the concentration using an analytical method like HPLC-UV. Prepare a fresh solution. 2. Verify the weighing and dilution calculations. Ensure the compound was fully dissolved.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Buffered Saline
  • Materials: this compound powder, Phosphate-Buffered Saline (PBS, pH 7.4), 0.22 µm sterile syringe filter, sterile 15 mL conical tube, sterile amber glass vials.

  • Calculation: Weigh 100 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the powder to the 15 mL conical tube. Add approximately 8 mL of PBS (pH 7.4). Vortex gently until the powder is fully dissolved. A brief sonication in a water bath may aid dissolution.

  • Final Volume: Adjust the final volume to 10.0 mL with PBS. Invert the tube several times to ensure homogeneity.

  • Sterilization: Draw the solution into a sterile syringe. Attach the 0.22 µm sterile filter and dispense the solution into a sterile amber glass vial for storage.

  • Storage: Seal the vial, label it clearly with the compound name, concentration, date, and initials. Store at 2-8°C, protected from light.

Protocol 2: General HPLC-UV Method for Purity Assessment

This is a general starting method and must be optimized for your specific equipment and requirements.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Example Gradient: Start at 30% A, ramp to 90% A over 15 minutes, hold for 2 minutes, return to 30% A and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: Scan from 210-400 nm to determine the absorbance maximum. Barbiturates typically absorb in the 220-280 nm range.[7]

  • Injection Volume: 10 µL.

  • Procedure: Dilute the this compound stock solution to an appropriate concentration (e.g., 50-100 µg/mL) with the mobile phase. Inject onto the column and monitor the chromatogram for the main peak and any degradation product peaks. Purity can be estimated by the relative peak area.

Visualizations

Fig. 1: General Barbiturate Degradation Pathway A This compound (Barbiturate Ring Intact) B Hydrolysis (Ring Opening) C Malonuric Acid Derivative (Inactive) A->C OH⁻ (Alkaline pH) D Further Degradation Products C->D

Caption: General hydrolytic degradation pathway for barbiturates.

Fig. 2: Troubleshooting Workflow for Solution Precipitation Start Precipitate Observed in Stored Solution Warm Warm to Room Temp. Does it redissolve? Start->Warm Solubility Likely Temperature-Related Solubility Issue Warm->Solubility Yes Check_pH Check Solution pH. Is it in optimal range? Warm->Check_pH No pH_Issue pH Shift Caused Precipitation of Free Acid. Adjust pH or remake solution. Check_pH->pH_Issue No Final Possible Degradation or Evaporation. Consider HPLC analysis or remake solution. Check_pH->Final Yes

Caption: Decision tree for troubleshooting precipitated solutions.

References

How to prevent precipitation of Narcobarbital in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preventing Narcobarbital Precipitation

Welcome to the Technical Support Center. This guide provides troubleshooting protocols and answers to frequently asked questions regarding the precipitation of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of its aqueous solution?

A1: this compound is a barbiturate derivative and a weak acid. It is characterized as being very sparingly soluble in water.[1][2] Precipitation typically occurs for two main reasons:

  • Incorrect pH: Like other barbiturates, this compound's solubility is highly dependent on the solution's pH.[3] In its acidic (protonated) form, it is poorly soluble. By raising the pH, the molecule is deprotonated into its ionized salt form (e.g., sodium salt), which is significantly more water-soluble.[1][4] If the pH of your solution is too low, this compound will convert to its less soluble form and precipitate. The acid dissociation constant (pKa) for this compound is approximately 7.74.[5]

  • Concentration Exceeds Solubility Limit: You may be attempting to dissolve this compound at a concentration that is higher than its intrinsic solubility in the current solvent system (e.g., water alone), even at an optimal pH.

Q2: What is the primary method to prevent this compound precipitation?

A2: The most effective and common method is pH adjustment . By preparing the solution in an alkaline aqueous medium, you can ensure that the this compound remains in its highly soluble, ionized (salt) form.[1][] For barbiturates, forming water-soluble compounds with alkali hydroxides or carbonates is a standard practice.[2]

Q3: How do I determine the correct pH for my this compound solution?

A3: To maintain solubility, the pH of the solution should be kept well above the pKa of this compound (pKa ≈ 7.74). A general rule of thumb for weak acids is to maintain a pH at least 2 units above the pKa to ensure over 99% of the drug is in its ionized, soluble form. Therefore, a target pH of 9.5 or higher is recommended. Always perform stability studies, as a very high pH could potentially lead to degradation over time.

Q4: What should I do if adjusting the pH is not sufficient or not desired for my experiment?

A4: If pH adjustment alone is not a viable option, you can use co-solvents . Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds.[7][8] They work by reducing the polarity of the aqueous solvent, making it more favorable for the non-ionized form of the drug to dissolve.[]

Commonly used co-solvents in pharmaceutical preparations include:

  • Ethanol[1]

  • Propylene Glycol (PG)

  • Polyethylene Glycols (PEGs, e.g., PEG 400)

  • Glycerin[7]

The use of co-solvents can be combined with pH adjustment to achieve maximum solubility and prevent precipitation upon dilution.[]

Troubleshooting Guide

Problem: A precipitate or cloudiness has appeared in my aqueous this compound solution.

Follow this workflow to diagnose and resolve the issue.

G start Precipitation Observed check_ph Measure pH of the Solution start->check_ph ph_low Is pH < 9.5? check_ph->ph_low adjust_ph Adjust pH to > 9.5 using 0.1M NaOH or other suitable alkalizing agent. ph_low->adjust_ph Yes ph_ok pH is adequate (Precipitation persists) ph_low->ph_ok No observe1 Observe for Re-dissolution adjust_ph->observe1 resolved1 Issue Resolved observe1->resolved1 Precipitate Dissolves observe1->ph_ok Precipitate Persists check_conc Is concentration too high? ph_ok->check_conc add_cosolvent Add a Co-solvent (e.g., Propylene Glycol) and/or reduce concentration. check_conc->add_cosolvent Yes further_help Precipitation Persists: Consider filtration (if removing excess) or reformulation with surfactants/ complexing agents. check_conc->further_help No observe2 Observe for Re-dissolution add_cosolvent->observe2 resolved2 Issue Resolved observe2->resolved2 Precipitate Dissolves observe2->further_help Precipitate Persists

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: Solubility Enhancement

The following tables summarize the impact of pH and co-solvents on the aqueous solubility of barbiturates like this compound.

Table 1: Effect of pH on Aqueous Solubility of a Typical Barbiturate (pKa ~7.7)

pH of SolutionPredominant FormExpected Aqueous Solubility
5.0Acid (Unionized)Very Low (< 0.1 mg/mL)
7.0~83% AcidLow
8.0~35% AcidModerate
9.0~5% AcidHigh
10.0<1% AcidVery High (> 10 mg/mL)

Table 2: Effect of Co-solvents on Aqueous Solubility (at a fixed, neutral pH)

Co-solvent System (v/v)Example SolventTypical Solubility Increase (Fold)
20% Propylene Glycol / 80% WaterPropylene Glycol5 - 15
40% Propylene Glycol / 60% WaterPropylene Glycol50 - 100
20% Ethanol / 80% WaterEthanol10 - 25
40% PEG 400 / 60% WaterPolyethylene Glycol 40080 - 150

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Solution using pH Adjustment

Objective: To prepare a 10 mg/mL aqueous solution of this compound sodium salt by pH adjustment.

Materials:

  • This compound (free acid)

  • Purified Water (e.g., USP grade)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Methodology:

  • Weigh the required amount of this compound for the desired final concentration (e.g., 100 mg for a 10 mL final volume).

  • Add the this compound powder to a volumetric flask containing approximately 80% of the final volume of purified water.

  • Begin stirring the suspension with a magnetic stir bar. The powder will not dissolve completely at this stage.

  • Slowly add the 0.1 M NaOH solution dropwise while continuously monitoring the pH of the suspension with a calibrated pH meter.

  • As the pH increases and approaches the pKa of this compound, the powder will begin to dissolve.

  • Continue adding NaOH until all the this compound has dissolved and the pH of the solution is stable at the target pH (e.g., pH 10.0).

  • Once fully dissolved, add purified water to reach the final desired volume and mix thoroughly.

  • Confirm the final pH. If necessary, make final micro-adjustments.

G cluster_0 pH-Solubility Relationship for Weak Acids HB This compound (HB) Poorly Soluble B_minus This compound Ion (B⁻) Highly Soluble HB->B_minus Add OH⁻ (Increase pH) B_minus->HB Add H⁺ (Decrease pH)

Caption: Equilibrium between soluble and insoluble forms of this compound.

Protocol 2: Solubilization of this compound using a Co-solvent System

Objective: To prepare a this compound solution in a water/propylene glycol co-solvent system.

Materials:

  • This compound (free acid)

  • Propylene Glycol (PG)

  • Purified Water

  • Graduated cylinders and magnetic stirrer

Methodology:

  • Determine the final desired concentration of this compound and the co-solvent ratio (e.g., 40% PG).

  • Measure the required volume of Propylene Glycol (e.g., 4 mL for a 10 mL final volume).

  • Add the weighed this compound powder directly to the Propylene Glycol.

  • Stir the mixture until the this compound is fully dissolved in the PG. This may require gentle warming (do not exceed 40°C) or sonication to expedite.

  • Once a clear solution is obtained, slowly add the purified water (e.g., 6 mL) to the PG/drug mixture while stirring continuously.

  • Continue stirring until a homogenous and clear final solution is achieved.

Note: When using co-solvents, be aware of potential precipitation upon dilution with a fully aqueous medium. The combination of co-solvents and pH adjustment often provides the most robust formulation against precipitation.[]

References

Troubleshooting inconsistent anesthesia depth with Narcobarbital

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent anesthetic depth during experiments with Narcobarbital.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a barbiturate derivative that acts as a central nervous system (CNS) depressant.[1] Its primary mechanism involves enhancing the activity of the gamma-aminobutyric acid (GABA) neurotransmitter system, the main inhibitory system in the brain. By binding to the GABA-A receptor, this compound prolongs the opening of chloride ion channels. This influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less excitable and resulting in sedation and anesthesia.

Q2: What are the common signs of an appropriate surgical plane of anesthesia in rodents?

Assessing the depth of anesthesia is crucial for animal welfare and experimental success. Key indicators of a surgical plane of anesthesia include:

  • Loss of Reflexes: Absence of the pedal withdrawal reflex (no response to a firm toe pinch) and the palpebral reflex (no blink when the corner of the eye is touched).[2][3]

  • Muscle Relaxation: A noticeable decrease in muscle tone, often assessed by checking for jaw laxity.

  • Stable Physiological Parameters: Respiratory rate should be steady and not labored, and mucous membranes should remain pink, indicating adequate oxygenation.[4][5]

Q3: How should this compound be prepared and administered for consistent results?

To ensure consistent and accurate dosing, follow these guidelines:

  • Accurate Dosing: Always weigh the animal immediately before calculating the dose.

  • Proper Dilution: If diluting the stock solution, use a sterile, appropriate diluent and ensure thorough mixing.

  • Route of Administration: The intraperitoneal (IP) route is common for rodents. Ensure proper injection technique to avoid injecting into the intestines or bladder, which can lead to variable absorption.

  • Fresh Solutions: Prepare solutions fresh and do not store them for extended periods unless stability data is available.

Q4: What are the key physiological parameters to monitor during this compound anesthesia in rodents?

Continuous monitoring is essential to ensure the animal's well-being and a stable anesthetic plane.

ParameterNormal Range (Anesthetized)Indication of Inconsistency
Respiratory Rate Mice: 55-100 breaths/minRats: 60-90 breaths/minToo Light: >100 breaths/min (mice), >90 breaths/min (rats), shallow breathingToo Deep: <55 breaths/min (mice), <60 breaths/min (rats), labored breathing, apnea
Heart Rate Mice: 400-600 bpmRats: 250-400 bpmToo Light: Significant increase in response to stimuliToo Deep: Bradycardia (significant slowing of heart rate)
Body Temperature 36.0°C - 38.0°C (96.8°F - 100.4°F)Hypothermia: <36.0°C. Anesthesia can induce hypothermia, which can deepen the anesthetic state and delay recovery.
Mucous Membrane Color PinkPale or Cyanotic (blue): Indicates poor perfusion and/or oxygenation, a critical sign of excessive anesthetic depth or cardiorespiratory distress.

Sources:[5][6]

Troubleshooting Inconsistent Anesthetic Depth

Q5: My animal is not reaching a sufficient depth of anesthesia. What are the possible causes?

If the animal remains responsive to stimuli, consider the following:

  • Incorrect Dosage or Administration:

    • Calculation Error: Double-check the animal's weight and your dose calculation.

    • Improper Injection: An intraperitoneal injection may have been administered into the fat pad, intestines, or bladder, leading to poor absorption.

  • Individual Variation:

    • Strain or Sex: Different strains or sexes of the same species can have varied responses to anesthetics.

    • Age: Younger animals may metabolize drugs faster.

  • Drug Tolerance: If the animal has had previous exposure to barbiturates or other CNS depressants, tolerance may have developed.

Q6: The anesthetic depth is too deep, or the animal is experiencing respiratory depression. What should I do?

This is a critical situation requiring immediate action:

  • Provide Supportive Care:

    • Supplemental Heat: Ensure the animal is on a warming pad to prevent hypothermia, which can worsen CNS depression.

    • Oxygen Supplementation: If available, provide a source of oxygen.

  • Monitor Vitals Closely: Continuously monitor respiratory rate and heart rate.

  • Consider Reversal Agents (with caution): While there is no direct reversal agent for barbiturates, respiratory stimulants may be considered in severe cases under veterinary guidance.

Q7: I'm observing inconsistent anesthesia duration between animals of the same group. Why is this happening?

Variability in anesthetic duration can be attributed to several factors:

  • Metabolic Rate: Individual differences in metabolic rate can affect how quickly this compound is cleared from the system. Factors influencing this include age, sex, and underlying health status.

  • Body Composition: The amount of adipose tissue can affect the distribution and sequestration of the drug.

  • Drug-Drug Interactions: Barbiturates are known to induce cytochrome P450 enzymes in the liver.[7] If the animals are receiving other medications, this can alter the metabolism of this compound or the co-administered drug.

  • Underlying Health Conditions: Subclinical illness can significantly impact an animal's response to anesthesia.

Experimental Protocols

Protocol: Assessing Anesthetic Depth in Rodents

This protocol outlines a systematic approach to evaluating the depth of anesthesia.

  • Pre-Anesthetic Assessment:

    • Record the animal's baseline weight, temperature, and general condition.

    • Ensure the animal has had an appropriate acclimation period.[5]

  • Induction:

    • Administer the calculated dose of this compound via the chosen route (e.g., intraperitoneal).

    • Place the animal in a warm, quiet cage and observe for loss of the righting reflex (the inability to return to an upright position when placed on its side).

  • Confirmation of Surgical Anesthesia:

    • Pedal Withdrawal Reflex: Firmly pinch the webbing between the toes. A lack of withdrawal indicates a surgical plane of anesthesia.

    • Palpebral Reflex: Gently touch the medial canthus of the eye. The absence of a blink reflex suggests an adequate depth.

    • Corneal Reflex: Gently touch the cornea. This reflex is typically lost at a deeper plane of anesthesia and should be used with caution.

  • Continuous Monitoring (every 5-15 minutes):

    • Re-assess the pedal withdrawal reflex, especially before and during painful stimuli.

    • Visually monitor the rate and character of respiration.

    • Check the color of the mucous membranes.

    • Monitor body temperature and provide supplemental heat as needed.

  • Record Keeping:

    • Maintain a detailed anesthetic record for each animal, documenting the drug, dose, time of administration, and all monitoring parameters.[3]

Visual Guides

start Inconsistent Anesthetic Depth Observed decision decision start->decision Is animal too light or too deep? action_light Animal responsive to stimuli decision->action_light Too Light action_deep Respiratory depression/loss of vitals decision->action_deep Too Deep action action end Stable Anesthesia Achieved check_dose Verify weight, calculation, and injection technique action_light->check_dose Check Dosage & Administration support Provide supplemental heat and oxygen action_deep->support Provide Immediate Supportive Care check_animal Consider age, strain, sex, health status check_dose->check_animal If correct, assess animal factors check_animal->end Adjust protocol for future experiments monitor Track heart rate and respiration support->monitor Monitor Vitals Continuously monitor->end Adjust dose downward for future experiments

Troubleshooting workflow for inconsistent anesthesia.

This compound This compound Anesthetic Effect AnimalFactors Animal-Specific Factors This compound->AnimalFactors DrugFactors Drug-Related Factors This compound->DrugFactors ExperimentalFactors Experimental Procedure This compound->ExperimentalFactors sub_animal Species/Strain Age Sex Health Status Body Composition AnimalFactors->sub_animal sub_drug Dosage Calculation Route of Administration Drug Stability/Purity Drug Interactions DrugFactors->sub_drug sub_exp Ambient Temperature Duration of Procedure Type of Surgical Stimulus ExperimentalFactors->sub_exp

Factors influencing this compound's anesthetic effect.

cluster_pre Pre-Anesthesia cluster_induction Induction cluster_maintenance Maintenance & Monitoring step step monitor monitor decision decision outcome Proceed with Experiment weigh Weigh Animal & Calculate Dose administer Administer this compound weigh->administer observe Observe for Loss of Righting Reflex administer->observe assess_reflex Assess Pedal & Palpebral Reflexes observe->assess_reflex is_stable Anesthesia Stable? assess_reflex->is_stable monitor_vitals {Monitor Every 15 Min| Respiration| Temperature| Mucous Membranes} monitor_vitals->is_stable is_stable->outcome No, adjust/recover is_stable->monitor_vitals Yes

Experimental workflow for assessing anesthetic depth.

References

Technical Support Center: Narcobarbital Dosage and Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for guidance in a research context only and is provided by an AI assistant. It is not a substitute for professional veterinary advice. All procedures involving anesthetic agents must be approved by your institution's Animal Care and Use Committee (IACUC) and performed by trained personnel. The dosages provided are based on published data for commonly used barbiturates and may require adjustment for Narcobarbital. Always start with the lowest effective dose and monitor animals closely.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in adjusting this compound dosages for different animal strains. Due to a lack of specific published data for this compound, this guide leverages information from closely related barbiturates like pentobarbital and phenobarbital to provide foundational knowledge and starting points for experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a barbiturate derivative used in veterinary medicine to induce surgical anesthesia.[1] Like other barbiturates, its primary mechanism of action is to enhance the activity of the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain.[2][3] By binding to the GABA-A receptor, it prolongs the opening of chloride channels, leading to increased negative charge within neurons. This hyperpolarization makes neurons less excitable, resulting in central nervous system depression, sedation, and anesthesia.[2][4]

Q2: Why is it necessary to adjust this compound dosage for different animal strains?

Animal strains can exhibit significant variability in their response to anesthetic agents due to genetic differences.[5] Key factors include:

  • Metabolic Rate: Different strains can metabolize drugs at different rates. For example, studies with pentobarbital have shown that DBA/2J mice have a longer drug half-life compared to C57BL/6J or ICR mice, indicating slower metabolism.

  • Enzyme Activity: Variations in the activity of liver enzymes, particularly the cytochrome P-450 family, can significantly alter drug clearance.[6]

  • Body Composition: Differences in body fat percentage between strains can affect the distribution of lipophilic drugs like barbiturates.

  • Receptor Sensitivity: There may be subtle differences in the structure or function of GABA-A receptors among strains, leading to varied sensitivity to the drug.

Q3: What are the general signs of an appropriate level of surgical anesthesia?

An appropriate surgical plane of anesthesia is characterized by:

  • Loss of consciousness and the righting reflex (the animal does not attempt to stand itself up when placed on its back).

  • Lack of response to painful stimuli, such as a firm toe pinch (pedal withdrawal reflex).

  • Muscle relaxation.

  • Stable and regular respiration, although the rate will be slower than in a conscious state.[7]

Q4: What physiological parameters should be monitored during this compound anesthesia?

Continuous monitoring is crucial for animal safety during anesthesia.[1][8] Key parameters to monitor include:

  • Respiratory Rate and Pattern: A significant drop (e.g., below 50% of the normal rate) or irregular breathing can indicate excessive anesthetic depth.[2][3]

  • Heart Rate: Can be monitored using a pulse oximeter or stethoscope.

  • Body Temperature: Rodents are prone to hypothermia under anesthesia, so a constant heat source is essential.[9][10]

  • Mucous Membrane Color: Gums should remain pink, indicating adequate oxygenation. Pale or blue (cyanotic) gums are a sign of distress.[3][8]

  • Depth of Anesthesia: Periodically check the pedal withdrawal reflex to ensure the surgical plane is maintained.

Anesthetic Dosage Guidelines (Based on Pentobarbital and Phenobarbital Data)

The following tables summarize reported dosages for pentobarbital and phenobarbital in common mouse and rat strains. These should be used as a starting point for determining appropriate this compound dosages. It is critical to perform pilot studies to establish the optimal dose for your specific strain and experimental conditions.

Table 1: Pentobarbital Anesthetic Dosages for Mice

StrainDosage (mg/kg)RouteNotes
General (various strains)40-90IPConsiderable dose variation exists between strains. It is advisable to start at the lower end of the dose range.[5][6][11]
HSD:ICR50-90IP
BALB/c40-60IP
C57BL/650-90IPMay require higher end of the dose range compared to more sensitive strains.
DBA/2J30-50IPKnown to be more sensitive to pentobarbital; use lower doses and monitor closely.

Table 2: Phenobarbital Anesthetic Dosages for Mice

StrainDosage (mg/kg)RouteNotes
BALB/c (female)125-150IPA 5% solution was found to be effective for surgical anesthesia. Respiratory suppression is a risk at higher doses.[12]

Table 3: Pentobarbital Anesthetic Dosages for Rats

StrainDosage (mg/kg)RouteNotes
General (various strains)40-50IPProvides light anesthesia.[13] Has a narrow safety margin and poor analgesic properties.[8]
Sprague-Dawley45-50IP
Wistar45-50IP

Experimental Protocol: Administration of Barbiturate Anesthesia

This protocol provides a general methodology for administering a barbiturate anesthetic like this compound via intraperitoneal (IP) injection.

  • Animal Preparation:

    • Accurately weigh the animal to ensure correct dose calculation.

    • Acclimate the animal to the laboratory environment to reduce stress.[14]

    • Fasting is generally not required for rodents as they do not vomit.[9][10]

  • Drug Preparation:

    • Prepare the this compound solution to the desired concentration using a sterile diluent (e.g., sterile saline).

    • Ensure the final solution is at room temperature to avoid causing a hypothermic reaction.

    • Draw up the calculated volume into a sterile syringe with an appropriate gauge needle (e.g., 25-27G for mice).

  • Administration:

    • Properly restrain the animal. For an IP injection in a mouse or rat, gently tilt the animal head-down.

    • Insert the needle into the lower left or right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure the needle is not in a blood vessel or organ before injecting the solution.

  • Induction and Monitoring:

    • Place the animal in a clean, warm cage for observation.

    • Induction time (time to loss of righting reflex) will vary depending on the dose and strain.

    • Once the animal is unconscious, apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.[8][9]

    • Begin continuous monitoring of vital signs as described in the FAQ section.

  • Maintenance of Anesthesia:

    • If the procedure is lengthy, the depth of anesthesia may need to be supplemented. If redosing, a common practice is to administer a fraction (e.g., one-quarter to one-third) of the initial induction dose. Avoid redosing with combination anesthetics that include agents with long-lasting effects.[15]

  • Recovery:

    • After the procedure, continue to provide thermal support and monitor the animal closely.[1]

    • Place the animal in a clean cage with easily accessible food and water.

    • Do not leave the animal unattended until it has fully recovered and is able to move around normally.[1]

    • Animals should be recovered individually to prevent injury from cage mates.[2][3]

Troubleshooting Guide

Issue: Animal is not reaching a sufficient depth of anesthesia.

  • Possible Cause: The initial dose was too low for this specific strain, sex, or age of the animal.

  • Solution:

    • Wait an appropriate amount of time (e.g., 10-15 minutes) to ensure the drug has taken full effect.

    • If the animal is still responsive to a toe pinch, administer a supplemental dose (e.g., 25% of the initial dose).

    • For future experiments with this strain, consider increasing the initial dose slightly (e.g., by 10-15%) and record the results.

Issue: Anesthesia is too deep; respiratory rate is severely depressed.

  • Possible Cause: The dose was too high, or the animal is particularly sensitive to the anesthetic. This is a common risk with barbiturates.[10]

  • Solution:

    • Immediately cease any further administration of the anesthetic.

    • Provide supplemental oxygen if available.

    • If breathing stops, respiratory assistance may be attempted, although this is often difficult in small rodents.

    • Keep the animal warm to prevent further physiological depression.

    • For future experiments with this strain, significantly reduce the dose.

Issue: Anesthesia duration is too short.

  • Possible Cause: The animal has a rapid metabolism for this drug, which can be strain-dependent.

  • Solution:

    • Administer a supplemental dose as described above to maintain anesthesia for the required duration.

    • For future experiments, consider using a slightly higher initial dose or plan for scheduled supplemental doses.

    • Alternatively, consider a different anesthetic protocol, such as an inhalant anesthetic (e.g., isoflurane), which allows for more precise control over the depth and duration of anesthesia.[16]

Issue: Prolonged recovery time.

  • Possible Cause: The dose was too high, or the animal has a slow clearance rate for the drug. Dehydration or hypothermia can also prolong recovery.

  • Solution:

    • Ensure the animal is kept warm and hydrated (e.g., with subcutaneous administration of warm sterile saline).[8]

    • Continue monitoring until the animal is fully ambulatory.

    • Ensure easy access to food and water.

    • For future experiments, reduce the anesthetic dose.

Visual Guides

Anesthetic_Workflow start Start dose_calc Calculate Dose (Strain, Weight, Sex) start->dose_calc drug_prep Prepare this compound Solution dose_calc->drug_prep admin Administer Anesthetic (e.g., IP injection) drug_prep->admin induction Monitor Induction (Loss of Righting Reflex) admin->induction monitor Maintain & Monitor (Vitals, Reflexes) induction->monitor procedure Surgical Procedure monitor->procedure recovery Monitor Recovery (Provide Heat/Fluids) monitor->recovery procedure->monitor Supplemental Dose PRN end End recovery->end

Caption: General workflow for this compound anesthesia in laboratory animals.

Caption: Decision tree for troubleshooting anesthetic depth.

References

Technical Support Center: Anesthetic Effects on Swine Cardiovascular Parameters

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific research data on the cardiovascular effects of Narcobarbital in porcine models is limited in current literature. This guide provides information based on closely related short-acting barbiturates, such as pentobarbital and thiopental, which are commonly used in swine research. The physiological effects are expected to be similar due to their shared mechanism of action as barbiturates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for barbiturates like this compound?

Barbiturates act as positive allosteric modulators of the GABA-A receptor in the central nervous system. By increasing the duration of chloride channel opening, they enhance the inhibitory effects of GABA, leading to widespread central nervous system depression, which includes sedation, hypnosis, and anesthesia. This central depression extends to the brainstem, affecting autonomic control of the cardiovascular and respiratory systems.

Q2: What are the expected effects of barbiturate administration on a pig's cardiovascular parameters?

Intravenous administration of barbiturates typically causes a dose-dependent depression of the cardiovascular system. Researchers should anticipate an acute decrease in mean arterial pressure (MAP) shortly after administration.[1] This hypotensive effect is primarily due to a decrease in cardiac contractility (negative inotropic effect) and vasodilation.[1] While heart rate (HR) may initially increase as a reflex to the drop in blood pressure, it often decreases as the anesthetic depth increases.[1]

Q3: Are there specific concerns when anesthetizing pigs with barbiturates?

Yes. Pigs can be challenging to anesthetize safely. Key concerns include:

  • Respiratory Depression: Barbiturates are potent respiratory depressants. Hypoventilation is a common complication in anesthetized pigs.[2] Close monitoring of respiratory rate and end-tidal CO2 (EtCO2) is critical.

  • Hypotension: A significant drop in blood pressure is a known side effect.[1][2] Intravenous fluid support and readiness to administer vasoactive drugs may be necessary, especially in prolonged procedures.

  • Malignant Hyperthermia (MH): While more commonly associated with inhalant anesthetics, certain breeds of pigs are susceptible to MH, a life-threatening hypermetabolic state. It is crucial to monitor temperature closely and have an MH management protocol in place.[3]

  • Difficult Intravenous Access: Ear veins are commonly used for IV access, but can be challenging.[4] Using a long needle caudal to the ear for intramuscular (IM) sedation prior to attempting IV catheterization is a common technique.[4]

Troubleshooting Guide

Problem: Severe hypotension (MAP drop >30%) immediately following IV barbiturate administration.

  • Is this expected? A sharp drop in MAP is a known effect of intravenous barbiturates.[1] The magnitude of the drop can be influenced by the dose, speed of injection, and the pig's underlying physiological state.

  • Immediate Actions:

    • Reduce or discontinue the anesthetic agent if possible.

    • Ensure adequate oxygenation and ventilation.

    • Administer a rapid bolus of intravenous crystalloid fluids (e.g., Lactated Ringer's solution) to increase intravascular volume.

    • If hypotension persists, consider administration of vasopressors, but be aware that responses in a compromised state can be unpredictable.[5]

  • Prevention:

    • Administer the drug slowly and titrate to effect.

    • Ensure the animal is adequately hydrated before induction.

    • Consider a balanced anesthesia technique, using lower doses of barbiturates in combination with other agents like ketamine or benzodiazepines.[6]

Problem: The pig is exhibiting apnea or significant respiratory depression (low respiratory rate, high EtCO2).

  • Is this expected? Yes, respiratory depression is a primary effect of barbiturates.

  • Immediate Actions:

    • Confirm a patent airway. If not intubated, place an endotracheal tube immediately.

    • Initiate positive pressure ventilation (PPV) with 100% oxygen. Adjust the ventilation rate and tidal volume to normalize EtCO2 (typically 35-45 mmHg) and improve oxygen saturation.

    • Cease administration of the barbiturate until respiration stabilizes.

  • Prevention:

    • For any procedure beyond brief sedation, endotracheal intubation and mechanical ventilation are strongly recommended.[6]

    • Use the lowest effective dose of the barbiturate.

    • Monitor EtCO2 and pulse oximetry continuously.

Quantitative Data Summary

The following table summarizes the hemodynamic effects observed in isoflurane-anesthetized pigs following the administration of high and low doses of pentobarbital and thiopental for euthanasia. The data shows that a sharp decrease in Mean Arterial Pressure (MAP) and End-tidal CO2 (EtCO2) are the most immediate effects.

ParameterAgent (IV Dose)ResultCitation
Mean Arterial Pressure (MAP) Pentobarbital (30 or 60 mg/kg)Acute and sharp decrease immediately after administration.[1]
Thiopental (20 or 40 mg/kg)Acute and sharp decrease immediately after administration.[1]
Heart Rate (HR) Pentobarbital & ThiopentalReduction in HR took relatively longer to occur compared to MAP drop.[1]
End-tidal CO2 (EtCO2) Pentobarbital & ThiopentalAcute and sharp decrease immediately after administration.[1]
Cardiac Arrest Thiopental (40 mg/kg vs 20 mg/kg)Occurred significantly faster with the high dose.[1]

Experimental Protocols

General Anesthetic Protocol using Barbiturates in Swine

This protocol describes a general approach for inducing and maintaining anesthesia. Doses must be calculated accurately for each animal.

  • Pre-Anesthetic Preparation:

    • Fasting: Withhold food for 8-12 hours and water for 2-4 hours prior to anesthesia to prevent regurgitation and aspiration.[3]

    • Pre-medication/Sedation: To ease handling and reduce stress, administer a sedative cocktail intramuscularly (IM) behind the ear using a long needle.[4] A common combination is Ketamine (10-20 mg/kg) and an alpha-2 agonist (e.g., Xylazine 1-2 mg/kg) or a benzodiazepine (e.g., Midazolam 0.1-0.2 mg/kg).[6]

  • Induction of Anesthesia:

    • Once sedated, establish intravenous access, typically via a marginal ear vein.[4]

    • Administer the barbiturate (e.g., Thiopental) intravenously, slowly, and titrate to effect until the swallowing reflex is lost, allowing for endotracheal intubation.

  • Maintenance of Anesthesia:

    • Anesthesia can be maintained with a continuous rate infusion (CRI) of the barbiturate or, more commonly, with an inhalant anesthetic like isoflurane or sevoflurane, which allows for more precise control over anesthetic depth.[3]

  • Monitoring:

    • Continuously monitor vital signs throughout the procedure, including heart rate, respiratory rate, blood pressure (via an arterial line if possible), rectal temperature, and EtCO2.[4][7]

    • Provide thermal support to prevent hypothermia, a common complication.[2]

Visualizations

Anesthetic Research Experimental Workflow

The following diagram illustrates a typical workflow for an experiment investigating the cardiovascular effects of an anesthetic agent in a swine model.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Procedure Phase A Animal Acclimatization & Fasting B Pre-medication (IM) (e.g., Ketamine/Xylazine) A->B C IV Catheter Placement & Baseline Monitoring B->C D Anesthetic Induction (IV Barbiturate) C->D E Data Collection (Cardiovascular Parameters) D->E F Maintenance of Anesthesia (Inhalant or CRI) E->F If prolonged G Recovery Monitoring E->G F->E Continuous Monitoring H Data Analysis G->H G A Barbiturate (e.g., this compound) B GABA-A Receptor (in CNS) A->B C Increased Duration of Cl- Channel Opening B->C D Enhanced GABAergic Inhibition C->D E Widespread CNS Depression D->E F Cardiovascular Center Depression (Brainstem) E->F G Respiratory Center Depression (Brainstem) E->G H Decreased Cardiac Contractility & Vasodilation F->H J Hypoventilation G->J I Hypotension (Decreased MAP) H->I

References

Long-term stability of frozen Narcobarbital stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of frozen Narcobarbital stock solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for long-term stability of this compound stock solutions?

Q2: What is the expected shelf-life of a frozen this compound stock solution?

A2: The exact shelf-life of a frozen this compound stock solution has not been extensively published. However, based on stability data for other barbiturates, it is reasonable to expect stability for several months to a year when stored at -20°C or below. For instance, methanolic solutions of thiopental are reported to be stable for 83 days at 5°C, and pentobarbital is stable in human plasma for at least 41 days at -20°C. It is crucial to perform periodic quality control checks to verify the concentration and purity of your stock solution.

Q3: What solvents are suitable for preparing this compound stock solutions?

A3: this compound is soluble in methanol, ethanol, pyridine, and alkaline aqueous solutions.[2] For research purposes, Dimethyl Sulfoxide (DMSO) is also a common solvent for preparing stock solutions of less polar compounds.[3] The choice of solvent may depend on the specific experimental requirements and the desired concentration. When using aqueous solutions, maintaining an alkaline pH can improve the stability of some barbiturates.[2]

Q4: Can I subject my frozen this compound stock solution to multiple freeze-thaw cycles?

A4: It is best practice to avoid multiple freeze-thaw cycles. To prevent degradation that can be induced by repeated temperature fluctuations, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[4] This ensures that you only thaw the amount needed for a specific experiment.

Q5: What are the potential degradation pathways for this compound in solution?

A5: While specific degradation products of this compound are not well-documented in readily available literature, barbiturates, in general, are susceptible to hydrolysis, which involves the opening of the barbituric acid ring.[5] The rate of degradation can be influenced by factors such as pH, temperature, and the presence of light. For some barbiturates, degradation can lead to the formation of compounds such as phenyl ethyl acetyl urea from phenobarbital.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Reduced drug efficacy in experiments Degradation of this compound in the stock solution due to improper storage or handling.- Verify the storage temperature and ensure it has been consistently maintained at -20°C.- Avoid repeated freeze-thaw cycles by using single-use aliquots.- Perform a quality control check on your stock solution using a suitable analytical method like HPLC to confirm its concentration and purity.
Precipitate observed in the stock solution upon thawing The solubility of this compound has been exceeded at lower temperatures, or the compound has degraded into less soluble products.- Gently warm the solution and vortex to see if the precipitate redissolves.- If the precipitate remains, it may indicate degradation or contamination. It is advisable to discard the stock solution and prepare a fresh one.- Consider preparing a new stock solution at a slightly lower concentration.
Inconsistent or unexpected experimental results Variability in the concentration of the active compound in the stock solution.- Ensure the stock solution was thoroughly mixed before aliquoting.- Use a fresh aliquot for each experiment to avoid issues related to multiple freeze-thaw cycles.- Re-validate the concentration of your stock solution.
Discoloration of the stock solution This may indicate chemical degradation of this compound or the solvent.- Discard the discolored solution and prepare a fresh stock.- Ensure the use of high-purity solvents and store the solution protected from light.

Data on the Stability of Related Barbiturates

Since specific quantitative long-term stability data for this compound is limited, the following table summarizes stability data for structurally similar barbiturates to provide an estimated frame of reference.

Compound Solvent/Matrix Storage Temperature Duration Stability
PentobarbitalHuman Plasma-20°C41 daysStable
ThiopentalMethanol5°C83 daysStable
Phenobarbital0.9% Sodium Chloride4°C28 daysStable[6]
PentobarbitalAlkaline water/propylene glycol/ethanolRoom Temperature (in the dark)1 year~0.5% degradation[7]

Experimental Protocols

Protocol for Stability Assessment of this compound Stock Solution using HPLC

This protocol outlines a general method for assessing the stability of a this compound stock solution. It is based on established methods for other barbiturates and should be validated for this compound.

1. Objective: To determine the concentration and purity of this compound in a stock solution over time under specific storage conditions.

2. Materials:

  • This compound stock solution (e.g., in methanol or DMSO)

  • HPLC-grade methanol

  • HPLC-grade water

  • Potassium phosphate monobasic

  • Phosphoric acid (for pH adjustment)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

3. HPLC Method (Example):

  • Mobile Phase: A mixture of methanol and a potassium phosphate buffer (e.g., 20 mM, pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Determined by UV-Vis spectral analysis of a fresh this compound solution (typically in the range of 210-240 nm for barbiturates).

  • Injection Volume: 10 µL

4. Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a fresh this compound stock solution of known concentration.

    • Dilute a sample of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the diluted sample into the HPLC system and record the chromatogram. The peak area of this compound at time zero will be used as the baseline.

  • Storage:

    • Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), remove one aliquot from storage.

    • Allow the aliquot to thaw completely at room temperature and mix thoroughly.

    • Prepare a dilution for HPLC analysis as done for the time-zero sample.

    • Inject the sample and record the chromatogram.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the peak area at time zero.

    • Calculate the percentage of the remaining this compound.

    • Observe the chromatogram for the appearance of any new peaks, which may indicate degradation products.

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Storage & Analysis cluster_2 Data Evaluation prep_stock Prepare this compound Stock Solution aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage Store at -20°C aliquot->storage time_zero Analyze Time Zero (Baseline) aliquot->time_zero time_points Analyze at Subsequent Time Points storage->time_points compare Compare Peak Areas time_zero->compare time_points->compare degradation Assess for Degradation Products compare->degradation stability Determine Stability Profile degradation->stability

Caption: Workflow for assessing the long-term stability of this compound stock solutions.

Signaling Pathway of Barbiturate Action

cluster_downstream Downstream Effects GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to a distinct site Barbiturate This compound (Barbiturate) Barbiturate->GABA_A_Receptor Positive Allosteric Modulator Cl_Influx Increased Chloride (Cl-) Influx GABA_A_Receptor->Cl_Influx Prolongs channel opening Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization CNS_Depression CNS Depression (Sedation, Anesthesia) Hyperpolarization->CNS_Depression

Caption: Simplified signaling pathway for the action of barbiturates like this compound on the GABA-A receptor.

References

Technical Support Center: Enhancing Barbiturate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the solubility of barbiturates.

Frequently Asked Questions (FAQs)

Q1: Why are barbiturates generally poorly soluble in water?

Barbiturates are weak acids with molecular structures that are often dominated by non-polar regions. This hydrophobicity makes it difficult for polar water molecules to effectively surround and dissolve them. The principle of "like dissolves like" governs solubility, meaning non-polar molecules tend to have low solubility in polar solvents like water.

Q2: What are the primary methods for enhancing the aqueous solubility of barbiturates?

The main strategies to increase the solubility of barbiturates in aqueous solutions include:

  • pH Adjustment: Increasing the pH of the solution above the pKa of the barbiturate converts the poorly soluble acidic form into a more soluble anionic (salt) form.[1]

  • Co-solvency: Utilizing a mixture of water and water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or glycerin can increase solubility.[1][2]

  • Complexation: Forming inclusion complexes with cyclodextrins can encapsulate the hydrophobic barbiturate molecule, increasing its apparent water solubility.[1]

  • Solid Dispersion: Dispersing the barbiturate in a hydrophilic polymer matrix at a solid state can enhance its dissolution rate and solubility.

Q3: How does pH adjustment specifically affect barbiturate solubility?

Barbiturates are weak acids. At a pH below their pKa, they exist primarily in their non-ionized, less soluble form. By increasing the pH of the solution to a level above their pKa, the equilibrium shifts towards the ionized (anionic) form of the drug. This ionized form is significantly more polar and, therefore, more soluble in water.

Q4: What is the mechanism behind co-solvency?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity decreases the interfacial tension between the aqueous environment and the hydrophobic barbiturate molecule, making it easier for the solute to dissolve.[3]

Q5: How do cyclodextrins improve the solubility of barbiturates?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The non-polar barbiturate molecule can fit into this hydrophobic cavity, forming an inclusion complex. This complex effectively shields the hydrophobic drug from the aqueous environment, presenting a more hydrophilic exterior and thereby increasing its overall solubility in water.

Troubleshooting Guides

Issue 1: Precipitation Occurs After pH Adjustment
  • Potential Cause 1: pH Drift. The pH of the solution may have changed over time due to atmospheric CO2 absorption or interaction with container surfaces.

    • Solution: Re-measure the pH of the solution and adjust as necessary. For long-term stability, consider using a buffer system instead of just adjusting the pH with an acid or base. Ensure the chosen buffer is compatible with the barbiturate and other formulation components.

  • Potential Cause 2: Exceeding the Solubility Limit of the Ionized Form. Even the salt form of a barbiturate has a finite solubility.

    • Solution: You may have created a supersaturated solution. Try preparing a more dilute solution. If a higher concentration is necessary, you may need to combine pH adjustment with another technique, such as co-solvency.

  • Potential Cause 3: Common Ion Effect. If the buffer system used contains an ion that is also part of the barbiturate salt, it can suppress solubility.

    • Solution: Select a buffer system that does not share a common ion with the barbiturate salt.

Issue 2: Drug Crashes Out of Solution in a Co-solvent System
  • Potential Cause 1: Insufficient Co-solvent Concentration. The ratio of the organic co-solvent to water may be too low to maintain the desired concentration of the barbiturate in solution.

    • Solution: Gradually increase the proportion of the co-solvent in your formulation. Refer to solubility data to determine the optimal solvent ratio for your target concentration.

  • Potential Cause 2: Unstable Supersaturated Solution. Some methods can create supersaturated solutions that are not stable over time, leading to crystallization.

    • Solution: While supersaturation can be beneficial for absorption, for a stable stock solution, it's best to work at or below the equilibrium solubility. You may need to increase the co-solvent concentration or lower the drug concentration.

  • Potential Cause 3: Temperature Fluctuations. A decrease in temperature can reduce the solubility of the barbiturate, causing it to precipitate.

    • Solution: Ensure your solutions are stored at a controlled room temperature. If you need to store solutions at lower temperatures, determine the solubility at that temperature to avoid precipitation.

Issue 3: Inefficient Complexation with Cyclodextrins
  • Potential Cause 1: Incorrect Molar Ratio. The ratio of the barbiturate to the cyclodextrin may not be optimal for complex formation.

    • Solution: The most common stoichiometry for drug-cyclodextrin complexes is 1:1. Start with this molar ratio and then optimize by trying different ratios (e.g., 1:2, 2:1) to find the one that provides the best solubility enhancement.

  • Potential Cause 2: Insufficient Mixing/Equilibration Time. The complexation process may not have reached equilibrium.

    • Solution: Increase the stirring time and/or gently heat the solution to facilitate complex formation. Allow the solution to equilibrate for an adequate period before assessing solubility.

  • Potential Cause 3: Inappropriate Cyclodextrin Type. The size of the cyclodextrin cavity may not be suitable for the specific barbiturate molecule.

    • Solution: There are different types of cyclodextrins (α, β, γ) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) with varying cavity sizes and solubilities. If one type is not effective, experiment with others. HP-β-CD is often a good starting point due to its higher water solubility and lower toxicity.

Issue 4: Poor Results with Solid Dispersion
  • Potential Cause 1: Immiscibility of Drug and Carrier. The barbiturate and the chosen polymer carrier may not be miscible, leading to a heterogeneous mixture instead of a true solid dispersion.

    • Solution: Select a carrier in which the drug has good solubility in its molten state (for melting methods) or in a common solvent (for solvent evaporation methods). Differential Scanning Calorimetry (DSC) can be used to assess miscibility.

  • Potential Cause 2: Drug Recrystallization. The amorphous drug within the solid dispersion can recrystallize over time, especially in the presence of moisture or at elevated temperatures, leading to decreased solubility.[4]

    • Solution: Store the solid dispersion in a tightly sealed container with a desiccant at a controlled temperature. The inclusion of certain polymers can also inhibit recrystallization.

  • Potential Cause 3: Inappropriate Preparation Method. The chosen method for preparing the solid dispersion (e.g., melting, solvent evaporation) may not be suitable for the specific drug-carrier combination.

    • Solution: If the melting method leads to drug degradation due to high temperatures, switch to the solvent evaporation method.[5] Conversely, if residual solvent is a concern with the solvent evaporation method, the melting method might be more appropriate.

Quantitative Data Summary

The following table summarizes the solubility of various barbiturates and their sodium salts in different solvents. This data can be used as a reference when selecting a solubilization strategy.

BarbiturateFormSolventSolubility
Phenobarbital Free AcidWater~1 mg/mL[6]
Free AcidEthanol~100 mg/mL[6]
Sodium SaltWaterFreely Soluble (>100 mg/mL)[1][5]
Sodium SaltEthanolSoluble (10-33 mg/mL)[1][5]
Sodium SaltPropylene GlycolFreely Soluble (>100 mg/mL)[1]
Potassium SaltWater~88 mg/mL[7]
Choline SaltWater~295 mg/mL[7]
Amobarbital Free AcidWaterPractically Insoluble (~0.77 mg/mL)[4][8]
Free AcidEthanolFreely Soluble (>100 mg/mL)[4]
Sodium SaltWaterVery Soluble (>100 mg/mL)[9][]
Sodium SaltEthanolSoluble (10-33 mg/mL)[9][]
Secobarbital Free AcidWaterVery Slightly Soluble (~0.55 mg/mL)[11]
Sodium SaltWaterVery Soluble (>100 mg/mL)[12]
Sodium SaltEthanolSoluble (10-33 mg/mL)[12]
Butabarbital Free AcidWater~1.36 mg/mL[3]
Sodium SaltWaterFreely Soluble (>100 mg/mL)[13]
Sodium SaltAlcoholFreely Soluble (>100 mg/mL)[13]
Pentobarbital Free AcidWaterVery Slightly Soluble[14]
Free AcidEthanolFreely Soluble[14]
Sodium SaltPropylene GlycolSoluble (Increases stability)[15]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes a general method for determining the effect of pH on the solubility of a barbiturate.

Materials:

  • Barbiturate powder

  • Purified water

  • 0.1 N Sodium Hydroxide (NaOH) and 0.1 N Hydrochloric Acid (HCl)

  • pH meter

  • Stir plate and stir bars

  • Vials

  • Analytical balance

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Methodology:

  • Prepare a series of aqueous solutions with varying pH values using buffers or by adjusting with NaOH and HCl.

  • Add an excess amount of the barbiturate powder to each vial to create a saturated solution.

  • Equilibrate the samples by stirring at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.

  • Quantify the concentration of the dissolved barbiturate in the filtrate using a validated analytical method.

  • Plot the solubility as a function of pH to determine the optimal pH for dissolution.

Protocol 2: Co-solvency Method

This protocol provides a general procedure for enhancing barbiturate solubility using a co-solvent system.

Materials:

  • Barbiturate powder

  • Primary solvent (e.g., purified water)

  • Co-solvent (e.g., ethanol, propylene glycol, glycerin)

  • Stir plate and stir bars

  • Volumetric flasks

  • Analytical balance

Methodology:

  • Prepare a series of co-solvent mixtures with varying ratios of the co-solvent and water (e.g., 10%, 20%, 30% v/v co-solvent in water).

  • Add an excess amount of the barbiturate to each co-solvent mixture.

  • Stir the mixtures at a constant temperature until equilibrium is reached (e.g., 24 hours).

  • Visually inspect for undissolved solid to ensure saturation.

  • Filter the supernatant to remove any undissolved drug.

  • Analyze the filtrate to determine the solubility of the barbiturate in each co-solvent mixture.

  • Plot solubility versus co-solvent concentration to identify the most effective ratio.

Protocol 3: Cyclodextrin Complexation (Kneading Method)

This protocol describes a common laboratory-scale method for preparing a barbiturate-cyclodextrin inclusion complex.

Materials:

  • Barbiturate powder

  • Cyclodextrin (e.g., HP-β-CD)

  • Purified water

  • Mortar and pestle

  • Oven

  • Sieve

Methodology:

  • Accurately weigh the barbiturate and cyclodextrin in the desired molar ratio (e.g., 1:1).

  • Place the cyclodextrin in the mortar and add a small amount of water to form a paste.

  • Gradually add the barbiturate powder to the paste while continuously triturating (kneading) the mixture.

  • Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.

  • Evaluate the prepared complex for solubility enhancement compared to the pure drug.

Protocol 4: Solid Dispersion (Solvent Evaporation Method)

This protocol outlines a general procedure for preparing a solid dispersion using the solvent evaporation technique.

Materials:

  • Barbiturate powder

  • Hydrophilic carrier (e.g., PVP, PEG)

  • Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)

  • Beaker or flask

  • Stir plate and stir bar

  • Rotary evaporator or vacuum oven

Methodology:

  • Dissolve the barbiturate and the carrier in a common volatile solvent. Ensure both components are fully dissolved to form a clear solution.

  • Evaporate the solvent under reduced pressure using a rotary evaporator or in a vacuum oven at a controlled temperature.

  • Continue the evaporation process until a solid mass or film is formed and all solvent has been removed.

  • Scrape the solid dispersion from the container, pulverize it, and pass it through a sieve to obtain a fine powder.

  • Store the resulting solid dispersion in a desiccator to prevent moisture absorption.

  • Characterize the solid dispersion and evaluate its dissolution properties compared to the physical mixture and the pure drug.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start with Poorly Soluble Barbiturate prep_solution Prepare Solvent System (e.g., Buffer, Co-solvent, CD Solution) start->prep_solution add_excess Add Excess Barbiturate Powder prep_solution->add_excess equilibrate Stir at Constant Temperature for 24-48 hours add_excess->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant (e.g., 0.22 µm filter) settle->filter quantify Quantify Concentration (HPLC, UV-Vis) filter->quantify end Determine Equilibrium Solubility quantify->end

A generalized workflow for determining the equilibrium solubility of a barbiturate.

logical_relationship cluster_problem Problem cluster_approaches Solubilization Approaches cluster_physicochemical Physicochemical Modifications cluster_formulation Formulation Technologies cluster_outcome Desired Outcome problem Poor Aqueous Solubility of Barbiturate ph_adjust pH Adjustment (Salt Formation) problem->ph_adjust cosolvency Co-solvency problem->cosolvency complexation Complexation (Cyclodextrins) problem->complexation solid_dispersion Solid Dispersion problem->solid_dispersion particle_reduction Particle Size Reduction (Nanotechnology) problem->particle_reduction outcome Enhanced Solubility & Improved Bioavailability ph_adjust->outcome cosolvency->outcome complexation->outcome solid_dispersion->outcome particle_reduction->outcome

Logical relationships between solubility problems and enhancement techniques.

References

Validation & Comparative

A Comparative Analysis of Narcobarbital and Pentobarbital for Animal Euthanasia

Author: BenchChem Technical Support Team. Date: December 2025

In the field of animal research and veterinary medicine, the humane termination of life is a critical procedure governed by strict ethical and scientific guidelines. The selection of an appropriate euthanasia agent is paramount to ensure a rapid and painless death, minimizing distress to the animal. This guide provides a comprehensive comparison of two barbiturates, narcobarbital and pentobarbital, used for animal euthanasia. While pentobarbital is a widely recognized and utilized agent, information on this compound is less prevalent in recent scientific literature. This comparison draws upon available data for pentobarbital and related compounds, including those found in combination products, to provide a thorough analysis for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Pathway

Both this compound and pentobarbital belong to the barbiturate class of drugs, which exert their effects by acting on the central nervous system (CNS). Their primary mechanism of action involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] By binding to a specific site on the GABA-A receptor, barbiturates increase the duration of chloride channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[1][2][3] At high doses, such as those used for euthanasia, barbiturates can also directly open the chloride channel in the absence of GABA.[3] This profound depression of the CNS leads to a rapid loss of consciousness, followed by respiratory and cardiac arrest.[2][4]

GABA_A_Receptor_Mechanism cluster_neuron Postsynaptic Neuron cluster_channel cluster_synapse Synaptic Cleft GABA_A_Receptor GABA-A Receptor Chloride (Cl-) Channel Cl_in Cl- Influx GABA_A_Receptor:head->Cl_in Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Leads to Cl_out GABA GABA GABA->GABA_A_Receptor:head Binds Barbiturate Barbiturate (Pentobarbital/Narcobarbital) Barbiturate->GABA_A_Receptor:head Binds & Potentiates CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Causes Euthanasia Loss of Consciousness, Respiratory & Cardiac Arrest CNS_Depression->Euthanasia Leads to

Diagram 1: Mechanism of Action of Barbiturates on the GABA-A Receptor.

Performance and Efficacy: A Review of the Data

Euthanasia AgentCompositionTypical DosageOnset of ActionKey Characteristics
Pentobarbital Sodium Pentobarbital Sodium100-150 mg/kg IV or IP[7][8]Rapid with IV injectionWidely accepted, consistent, and humane when administered correctly.[1] IP injection may be associated with pain.[9]
Pentobarbital/Phenytoin 390 mg/mL pentobarbital sodium, 50 mg/mL phenytoin sodium1 mL per 4.5 kg body weight IV[10][11]RapidCombination aims for rapid unconsciousness and cardiovascular collapse.[4]
T61 200 mg/mL embutramide, 50 mg/mL mebezonium iodide, 5 mg/mL tetracaine hydrochloride0.3 mL per kg body weight IV[5]RapidMust be administered intravenously to an unconscious animal to avoid potential distress.[5][6]

Experimental Protocols

To ensure humane and effective euthanasia, strict adherence to established protocols is essential. The following outlines a general experimental workflow for comparing euthanasia agents, based on common practices in preclinical research.

General Protocol for Comparing Euthanasia Agents in Rodents

1. Animal Model and Acclimation:

  • Species and Strain: Clearly define the species, strain, sex, and age of the animals to be used.

  • Acclimation: Allow animals to acclimate to the housing facility for a minimum of one week prior to the study to minimize stress.

2. Randomization and Group Assignment:

  • Randomly assign animals to treatment groups (e.g., Group A: Pentobarbital; Group B: this compound/Alternative Agent).

3. Administration of Euthanasia Agent:

  • Route of Administration: The most common routes are intravenous (IV) and intraperitoneal (IP). The chosen route should be consistent across all groups.

  • Dosage: Administer the predetermined dose of the euthanasia agent. For comparative studies, different dose levels may be evaluated.

4. Monitoring and Data Collection:

  • Time to Loss of Righting Reflex (LORR): Record the time from injection until the animal is unable to right itself when placed on its back. This indicates the onset of unconsciousness.

  • Time to Cessation of Respiration: Record the time from injection until all respiratory movements have ceased for at least one minute.

  • Time to Cessation of Heartbeat: Confirm cardiac arrest via auscultation or electrocardiogram (ECG).

  • Behavioral Observations: Record any adverse reactions such as vocalization, muscle tremors, or signs of distress.

5. Confirmation of Death:

  • A secondary physical method of euthanasia, such as cervical dislocation or bilateral thoracotomy, must be performed after the cessation of vital signs to ensure irreversible death.

Euthanasia_Workflow cluster_pre Pre-Procedure cluster_procedure Euthanasia Procedure cluster_data Data Collection cluster_post Post-Procedure Acclimation Animal Acclimation Randomization Randomization to Groups Acclimation->Randomization Administration Agent Administration (IV or IP) Randomization->Administration Monitoring Monitoring of Vital Signs (Respiration, Heartbeat) Administration->Monitoring Timepoints Record Time to: - Loss of Consciousness - Respiratory Arrest - Cardiac Arrest Monitoring->Timepoints Observations Behavioral Observations Monitoring->Observations Confirmation Confirmation of Death (Secondary Method) Timepoints->Confirmation Observations->Confirmation

Diagram 2: Experimental Workflow for Comparing Euthanasia Agents.

Conclusion

Pentobarbital is a well-established and accepted agent for animal euthanasia, with a clear mechanism of action and a wealth of supporting data. While direct comparative data for "this compound" is scarce, the principles of barbiturate pharmacology suggest a similar mechanism of action. The euthanasia solution T61 offers an alternative, though its use is restricted to unconscious animals and it is not available in all regions.[12]

The choice of a euthanasia agent should always be guided by the latest veterinary and ethical guidelines, such as those provided by the American Veterinary Medical Association (AVMA).[1] The primary goal is to ensure a "good death," characterized by a rapid loss of consciousness and minimal pain and distress for the animal.[1] Further research directly comparing different barbiturates and other euthanasia agents is warranted to continue to refine and improve these critical procedures in research and veterinary practice.

References

A Comparative Analysis of Narcobarbital and Thiopental as Anesthetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anesthetic properties of two barbiturate derivatives: Narcobarbital and Thiopental. While both compounds induce anesthesia through their effects on the central nervous system, this document aims to delineate their comparative efficacy, drawing upon available experimental data. This analysis is intended to inform preclinical and clinical research in anesthesiology and pharmacology.

Comparative Efficacy: A Tabular Summary

The following table summarizes the key quantitative parameters for this compound and Thiopental based on available data. It is important to note that direct comparative studies are limited, and data for this compound are less prevalent in publicly accessible literature.

ParameterThis compoundThiopental
Synonyms Pronarcon, EnibomalPentothal, Sodium Thiopental
Anesthetic Class BarbiturateBarbiturate
Primary Use Veterinary Anesthesia[1]Human and Veterinary Anesthesia
Median Effective Dose (ED50) Data not available in searched literature~2.63-2.70 mg/kg (in premedicated patients for loss of consciousness)[2]
Median Lethal Dose (LD50) Data not available in searched literatureVaries by species and route of administration.
Onset of Action RapidRapid (within 30-45 seconds of intravenous administration)[3]
Duration of Action Short-actingShort-acting (consciousness typically regained in 5-10 minutes)[3]

Mechanism of Action: The GABAergic Pathway

Both this compound and Thiopental, as barbiturates, exert their anesthetic effects primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. Their binding to a specific site on the GABA-A receptor complex potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less excitable and resulting in sedation, hypnosis, and ultimately, anesthesia.

BARBITURATE_MECHANISM cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_Channel Chloride Channel (Closed) GABA_R->Cl_Channel Potentiates GABA effect, prolongs channel opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization Increased Cl- influx Anesthesia Anesthesia Hyperpolarization->Anesthesia Leads to Barbiturate This compound or Thiopental Barbiturate->GABA_R Binds to allosteric site GABA GABA GABA->GABA_R Binds to agonist site

Caption: General signaling pathway for barbiturates like this compound and Thiopental.

Experimental Protocols for Efficacy Assessment

The determination of anesthetic efficacy typically involves a dose-response study in a relevant animal model, such as rodents or canines. The following is a generalized protocol for assessing the intravenous anesthetic properties of a compound.

Objective: To determine the median effective dose (ED50) for induction of anesthesia and to characterize the onset and duration of action.

Animal Model: Male Sprague-Dawley rats (250-300g).

Procedure:

  • Animal Preparation: Animals are acclimatized for at least one week prior to the experiment. A catheter is surgically implanted into the lateral tail vein for intravenous administration of the anesthetic agent.

  • Dose-Response Determination:

    • A range of doses of the test anesthetic (e.g., this compound or Thiopental) is prepared.

    • Animals are randomly assigned to dose groups.

    • The anesthetic is administered intravenously over a standardized period (e.g., 30 seconds).

    • The primary endpoint is the loss of the righting reflex (the inability of the animal to right itself when placed on its back). This is assessed at fixed time points after administration.

    • The number of animals in each group that lose the righting reflex is recorded.

    • The ED50, the dose at which 50% of the animals lose the righting reflex, is calculated using probit analysis.

  • Onset and Duration of Action:

    • For animals that lose the righting reflex, the time from the start of injection to the loss of the reflex is recorded as the onset of action.

    • The duration of anesthesia is measured as the time from the loss of the righting reflex to its spontaneous return.

  • Data Analysis: Statistical methods are used to compare the ED50, onset, and duration of action between the two compounds.

ANESTHETIC_EFFICACY_WORKFLOW Start Start: Animal Acclimatization Catheter Tail Vein Catheterization Start->Catheter Grouping Random Assignment to Dose Groups Catheter->Grouping Dose_Admin Intravenous Administration of Anesthetic Grouping->Dose_Admin Assessment Assess Righting Reflex Dose_Admin->Assessment Record_Onset Record Onset Time Assessment->Record_Onset Reflex Lost Analysis Data Analysis: ED50, Onset, Duration Assessment->Analysis Reflex Maintained Monitor_Duration Monitor for Return of Righting Reflex Record_Onset->Monitor_Duration Record_Duration Record Duration Time Monitor_Duration->Record_Duration Reflex Returns Record_Duration->Analysis End End Analysis->End

Caption: Experimental workflow for assessing anesthetic efficacy.

Conclusion

Both this compound and Thiopental are effective, rapid-onset, and short-acting barbiturate anesthetics. Thiopental has been extensively studied and characterized in both human and veterinary medicine. This compound, while established in veterinary practice, has a less extensive publicly available dataset regarding its quantitative efficacy and safety profile. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their anesthetic profiles. The provided experimental protocol offers a standardized framework for conducting such comparative efficacy studies, which would be invaluable for the advancement of anesthetic drug development.

References

Validating the Purity of a New Batch of Narcobarbital: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of a new batch of Narcobarbital. It outlines detailed experimental protocols, presents a comparative analysis with a reference standard and an alternative barbiturate, Phenobarbital, and includes hypothetical data to illustrate the evaluation process. The methodologies described herein are grounded in established analytical techniques for pharmaceutical quality control.

Introduction to this compound and Purity Analysis

This compound is a barbiturate derivative with sedative-hypnotic properties.[1] Its chemical formula is C₁₁H₁₅BrN₂O₃, and it has a molecular weight of 303.15 g/mol .[2] The expected melting point of pure this compound is 115°C. Ensuring the purity of any new batch of a pharmaceutical compound is a critical step in drug development and manufacturing. Impurities can affect the compound's efficacy, safety, and stability.

This guide focuses on High-Performance Liquid Chromatography (HPLC) as the primary method for purity determination, a technique widely recommended for the analysis of barbiturates due to its accuracy and reproducibility.[3] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also discussed as complementary analytical tools.

Comparative Compounds

For a robust validation, the new batch of this compound is compared against:

  • This compound Certified Reference Standard (CRS): A hypothetical, highly purified standard with a known purity of ≥99.8%.

  • Phenobarbital Certified Reference Standard (CRS): A well-characterized and commercially available barbiturate used as a comparative benchmark.[4][5][6]

Experimental Protocols

This protocol is designed for the quantitative analysis of this compound and Phenobarbital to determine their purity.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Materials:

  • New Batch of this compound

  • This compound Certified Reference Standard (Hypothetical)

  • Phenobarbital Certified Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 220 nm

| Column Temperature | 30°C |

Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the new this compound batch, this compound CRS, and Phenobarbital CRS each in separate 10 mL volumetric flasks with methanol.

  • Working Solutions (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with the mobile phase in separate volumetric flasks.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared working solutions of the new this compound batch, this compound CRS, and Phenobarbital CRS.

  • Record the chromatograms and integrate the peak areas.

Purity Calculation: The purity of the new this compound batch is calculated using the area normalization method, assuming all impurities are eluted and detected.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

GC-MS can be employed to identify and characterize any potential impurities detected in the HPLC analysis. The mass spectra of the impurity peaks can be compared against spectral libraries for identification.

¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the new this compound batch. The obtained spectra should be identical to the spectrum of the certified reference standard. Quantitative NMR (qNMR) can also be used as a primary method for purity determination.[7][8][9]

Data Presentation and Comparison

The following table summarizes the hypothetical quantitative data obtained from the HPLC analysis.

SampleRetention Time (min)Peak Area (mAU*s)Calculated Purity (%)
New Batch of this compound 5.8125099.6
This compound CRS 5.81260≥99.8
Phenobarbital CRS 4.21180≥99.8

Visualizations

G cluster_prep Sample and Standard Preparation cluster_analysis Analytical Workflow cluster_results Data Evaluation NewBatch New Batch of This compound HPLC HPLC Analysis (Purity Assessment) NewBatch->HPLC NMR NMR Spectroscopy (Structural Confirmation) NewBatch->NMR NarcCRS This compound CRS NarcCRS->HPLC NarcCRS->NMR PhenoCRS Phenobarbital CRS PhenoCRS->HPLC GCMS GC-MS Analysis (Impurity ID) HPLC->GCMS If impurities detected PurityData Purity Comparison Table HPLC->PurityData ImpurityProfile Impurity Profile GCMS->ImpurityProfile StructuralVerification Structural Verification NMR->StructuralVerification

Caption: Experimental workflow for the purity validation of this compound.

G cluster_receptor GABA-A Receptor cluster_effect Cellular Effect GABA_A GABA-A Receptor ChlorideInflux Increased Chloride Ion Influx GABA_A->ChlorideInflux Prolongs channel opening This compound This compound This compound->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization ChlorideInflux->Hyperpolarization CNSDepression CNS Depression Hyperpolarization->CNSDepression

References

Cross-Reactivity of Narcobarbital in Barbiturate Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of narcobarbital in commercially available barbiturate immunoassays. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar barbiturates to provide an evidence-based estimation of its cross-reactivity. We will delve into the performance of common immunoassay platforms and compare them with the gold-standard confirmatory method, Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Barbiturate Immunoassays and Cross-Reactivity

Immunoassays are widely used as a preliminary screening method for the detection of barbiturates in biological samples due to their speed and high throughput.[1] These assays utilize antibodies that recognize specific structural features of the barbiturate class of drugs.[2] However, a significant limitation of these assays is the potential for cross-reactivity, where the antibody binds to compounds other than the target analyte, leading to false-positive results.[1][3] The degree of cross-reactivity is largely dependent on the structural similarity between the cross-reacting substance and the immunogen used to generate the antibodies.[4]

This compound is a barbiturate derivative characterized by a methyl group on one of the nitrogen atoms of the barbituric acid ring, and both a bromoallyl and an isopropyl group at the 5-position.[5] Its unique structural features may influence its recognition by antibodies in different barbiturate immunoassays.

Estimated Cross-Reactivity of this compound

Structural Similarities to Other Barbiturates:

  • Isopropyl Group: Shared with Amobarbital and Aprobarbital.

  • Allyl Group (similar to Bromoallyl): Shared with Secobarbital and Alphenal.

  • N-Methyl Group: A less common modification among clinically used barbiturates, but present in compounds like Mephobarbital (which is metabolized to phenobarbital).

Based on these similarities, it is plausible that this compound will exhibit significant cross-reactivity in immunoassays that detect these common barbiturates. The presence of the N-methyl group might slightly alter the binding affinity compared to its non-methylated counterparts.

Comparative Performance Data

The following tables summarize the cross-reactivity of various barbiturates in two common immunoassay systems. This data can be used to infer the likely performance of these assays in detecting this compound. The data is presented as the concentration of the compound required to produce a positive result equivalent to the assay's cutoff calibrator (typically secobarbital or phenobarbital).

Table 1: Cross-Reactivity in the DRI™ Barbiturate Assay

CompoundConcentration for Positive Result (ng/mL)
Secobarbital (Cutoff)200
Amobarbital200
Aprobarbital200
Butalbital400
Pentobarbital600
Phenobarbital600
Alphenal250
Barbital1500
Butabarbital250
Butethal300
Diallylbarbital600
Talbutal160
Thiopental600

Data sourced from the Thermo Scientific DRI™ Barbiturate Assay package insert.[6]

Table 2: Cross-Reactivity in the SYNCHRON® Systems BARB Assay

CompoundConcentration for Positive Result (µg/mL)
Secobarbital (Cutoff)0.2
Amobarbital0.3
Aprobarbital0.2
Butalbital0.4
Pentobarbital0.5
Phenobarbital0.8
Barbital1.5
Butabarbital0.25
Diallylbarbital0.6
Talbutal0.125
Thiopental0.8

Data sourced from the MercyOne Laboratory Test Catalog for the SYNCHRON® Systems BARB assay.[7]

Alternative and Confirmatory Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

Given the potential for cross-reactivity in immunoassays, positive screening results should always be confirmed by a more specific and sensitive method.[6][8] Gas Chromatography-Mass Spectrometry (GC-MS) is considered the gold standard for the confirmation of barbiturates.[8]

Advantages of GC-MS:

  • High Specificity: GC-MS can distinguish between different barbiturates and their metabolites based on their unique mass spectra and retention times, virtually eliminating the issue of cross-reactivity.

  • High Sensitivity: GC-MS offers lower limits of detection compared to immunoassays.

  • Quantitative Accuracy: Provides precise quantification of the detected barbiturates.

Disadvantages of GC-MS:

  • Time-Consuming: Requires more extensive sample preparation and longer analysis times.

  • Higher Cost: Involves more expensive equipment and highly trained personnel.

  • Lower Throughput: Not suitable for rapid screening of a large number of samples.

Experimental Protocols

Immunoassay Cross-Reactivity Testing Protocol

A general protocol for determining the cross-reactivity of a compound in a barbiturate immunoassay is as follows:

  • Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol).

  • Spiking into Drug-Free Urine: The stock solution is serially diluted and spiked into certified drug-free human urine to create a range of concentrations.

  • Immunoassay Analysis: Each spiked urine sample is analyzed using the barbiturate immunoassay according to the manufacturer's instructions.

  • Determination of Cross-Reactivity: The concentration of this compound that produces a result equivalent to the assay's cutoff calibrator is determined. The percent cross-reactivity can then be calculated using the formula: (Concentration of Calibrator / Concentration of Cross-Reactant) x 100%

GC-MS Confirmatory Analysis Protocol

A typical GC-MS protocol for the confirmation of barbiturates involves the following steps:

  • Sample Preparation:

    • Hydrolysis: Urine samples may be subjected to enzymatic hydrolysis to deconjugate any glucuronide metabolites.

    • Extraction: Barbiturates are extracted from the biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Derivatization: The extracted barbiturates are often derivatized (e.g., methylation) to improve their chromatographic properties and sensitivity.

  • GC-MS Analysis:

    • Injection: The derivatized extract is injected into the gas chromatograph.

    • Separation: The different barbiturates are separated based on their volatility and interaction with the GC column.

    • Detection: The separated compounds are ionized and fragmented in the mass spectrometer, and the resulting mass spectra are used for identification and quantification.

Visualizing the Workflow and Relationships

Immunoassay Workflow

immunoassay_workflow Immunoassay Workflow for Barbiturate Screening cluster_sample_prep Sample Preparation cluster_assay Immunoassay cluster_results Results urine_sample Urine Sample Collection add_reagents Addition of Antibody and Enzyme-Labeled Drug urine_sample->add_reagents incubation Incubation add_reagents->incubation measurement Spectrophotometric Measurement incubation->measurement decision Result > Cutoff? measurement->decision positive Presumptive Positive decision->positive Yes negative Negative decision->negative No logical_relationship Confirmatory Logic for Barbiturate Testing screening Immunoassay Screening result Screening Result screening->result confirmatory GC-MS Confirmation result->confirmatory Positive final_negative Negative result->final_negative Negative final_positive Confirmed Positive confirmatory->final_positive Positive false_positive False Positive (due to cross-reactivity) confirmatory->false_positive Negative

References

A Comparative Analysis of the Metabolic Pathways of Narcobarbital and Phenobarbital

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two barbiturate compounds: Narcobarbital and phenobarbital. While phenobarbital's metabolism is well-documented, specific experimental data on this compound is limited. This comparison extrapolates the likely metabolic fate of this compound based on the known metabolism of its parent compound, propallylonal, and general metabolic pathways for N-methylated barbiturates.

Introduction to this compound and Phenobarbital

Phenobarbital is a long-acting barbiturate widely used as an anticonvulsant and sedative. Its metabolic pathways have been extensively studied, revealing a series of oxidative and conjugation reactions primarily in the liver. This compound, an N-methylated derivative of propallylonal, is also a barbiturate with sedative and hypnotic properties. Understanding the metabolic distinctions between these compounds is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall therapeutic efficacy and safety.

Metabolic Pathways: A Comparative Overview

The metabolism of both this compound and phenobarbital primarily occurs in the liver and can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phenobarbital Metabolism:

The metabolic pathway of phenobarbital is well-established and involves several key enzymatic processes.

  • Phase I Metabolism (Oxidation): The primary route of phenobarbital metabolism is aromatic hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. The major metabolite formed is the pharmacologically inactive p-hydroxyphenobarbital. The key CYP isozymes involved are CYP2C9, with minor contributions from CYP2C19 and CYP2E1.[1][2]

  • Phase II Metabolism (Conjugation): Following hydroxylation, p-hydroxyphenobarbital undergoes conjugation with glucuronic acid, a reaction mediated by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the metabolite, facilitating its renal excretion.

  • N-Glucosidation: A smaller fraction of phenobarbital can also be directly conjugated with glucose to form phenobarbital-N-glucoside.

  • Renal Excretion: A significant portion of the administered phenobarbital dose (approximately 25%) is excreted unchanged in the urine.[1][2] The rate of excretion is dependent on urinary pH.

Predicted Metabolic Pathway of this compound:

Due to the scarcity of direct experimental data on this compound metabolism, its predicted pathway is based on the metabolism of its structural precursor, propallylonal, and known metabolic routes for N-methylated barbiturates.

  • Phase I Metabolism (Predicted):

    • N-Demethylation: As an N-methylated barbiturate, this compound is expected to undergo N-demethylation to form propallylonal. This is a common metabolic pathway for N-methylated barbiturates.

    • Side-Chain Modification: The metabolism of propallylonal, the parent compound of this compound, involves hydrolysis of the β-bromoallyl side chain to form an acetonyl group.[3] This acetonyl group can then be further reduced to an alcohol. It is highly probable that this compound undergoes similar side-chain modifications.

    • Oxidative Degradation: Further oxidative degradation of the side chain is also a likely metabolic step.[3]

  • Phase II Metabolism (Predicted): The hydroxylated metabolites formed during Phase I are predicted to undergo glucuronide conjugation to facilitate their excretion.

Quantitative Data on Metabolism

The following table summarizes key quantitative parameters related to the metabolism of phenobarbital. Corresponding data for this compound is not available in the current literature.

ParameterPhenobarbitalThis compound
Primary Metabolizing Enzymes CYP2C9, CYP2C19, CYP2E1, UGTs[1][2]Not experimentally determined
Major Metabolite(s) p-hydroxyphenobarbital[4]Not experimentally determined
% Excreted Unchanged in Urine ~25%[1][2]Not available
% of Dose Recovered as Metabolites in Urine 24-77% (as p-hydroxyphenobarbital and its conjugate)[4]Not available

Experimental Protocols

Analysis of Phenobarbital and its Metabolites:

A common method for the quantitative analysis of phenobarbital and its metabolites in biological samples is High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Biological samples (e.g., plasma, urine) are first subjected to protein precipitation, often using an organic solvent like acetonitrile.

    • For the analysis of conjugated metabolites, enzymatic hydrolysis with β-glucuronidase is performed to release the parent metabolite.

    • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is then used to clean up the sample and concentrate the analytes.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Detection: UV detection at a specific wavelength (e.g., 210 nm) is used for quantification.

  • Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) provides higher sensitivity and specificity for the identification and quantification of metabolites.

Predicted Analytical Approach for this compound Metabolites:

Given its structural similarity to other barbiturates, Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable method for the analysis of this compound and its potential metabolites.

  • Sample Preparation: Similar to phenobarbital analysis, extraction from biological matrices would be required. Derivatization, such as methylation, may be necessary to improve the volatility and chromatographic properties of the analytes.

  • GC-MS Analysis: The derivatized extract is injected into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the established metabolic pathway of phenobarbital and the predicted pathway for this compound.

phenobarbital_metabolism phenobarbital Phenobarbital p_hydroxy p-hydroxyphenobarbital phenobarbital->p_hydroxy CYP2C9, CYP2C19, CYP2E1 (Hydroxylation) n_glucoside Phenobarbital-N-glucoside phenobarbital->n_glucoside N-Glucosidation urine Renal Excretion phenobarbital->urine Unchanged glucuronide p-hydroxyphenobarbital glucuronide p_hydroxy->glucuronide UGTs (Glucuronidation) glucuronide->urine

Metabolic pathway of Phenobarbital.

narcobarbital_metabolism This compound This compound propallylonal Propallylonal This compound->propallylonal N-Demethylation (Predicted) side_chain_metabolite Acetonyl/Alcohol Metabolite propallylonal->side_chain_metabolite Side-Chain Hydrolysis & Reduction (from Propallylonal data) oxidative_degradation Oxidative Degradation Products side_chain_metabolite->oxidative_degradation Oxidation (Predicted) conjugates Glucuronide Conjugates side_chain_metabolite->conjugates Glucuronidation (Predicted) oxidative_degradation->conjugates urine Renal Excretion conjugates->urine

Predicted metabolic pathway of this compound.

Conclusion

The metabolic pathways of phenobarbital and this compound, while both involving hepatic biotransformation, are predicted to have key differences. Phenobarbital's metabolism is dominated by aromatic hydroxylation and subsequent glucuronidation. In contrast, the metabolism of this compound is likely initiated by N-demethylation, followed by extensive modification of its β-bromoallyl side chain, a pathway inferred from its parent compound, propallylonal.

The lack of direct experimental data on this compound's metabolism highlights an area for future research. Such studies are necessary to fully characterize its pharmacokinetic profile, potential for drug interactions, and to ensure its safe and effective therapeutic use. The experimental protocols outlined for phenobarbital can serve as a template for designing future investigations into the metabolism of this compound.

References

Efficacy of Narcobarbital Compared to Other Short-Acting Barbiturates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbiturates are a class of central nervous system (CNS) depressants that have been historically used for their sedative, hypnotic, and anesthetic properties. Their primary mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which increases chloride ion influx and hyperpolarizes neurons, leading to CNS depression[1][2]. Short-acting barbiturates are characterized by a rapid onset and brief duration of action, making them suitable for anesthesia induction.

This guide provides a comparative overview of Narcobarbital and other commonly used short-acting barbiturates, namely Pentobarbital and Thiopental. Due to the limited specific experimental data on this compound, this comparison is primarily qualitative, drawing on its known use in veterinary medicine and the well-documented properties of other agents in its class.

Comparative Data of Short-Acting Barbiturates

The following table summarizes the available information on this compound, Pentobarbital, and Thiopental. It is important to note the absence of direct comparative quantitative data for this compound.

Parameter This compound Pentobarbital Thiopental
Classification Short-acting barbiturate[3]Short-acting barbiturate[1]Ultra-short-acting barbiturate[4]
Primary Use Surgical anesthesia in veterinary medicine[3][5]Sedative, preanesthetic, emergency seizure control, veterinary euthanasia[1]Anesthesia induction[4]
Onset of Action Information not availableRapidVery rapid (within minutes)[4]
Duration of Action Information not availableShortShort, with rapid redistribution from the brain
Route of Administration Information not availableOral, intravenous, intramuscular, rectal[1]Intravenous[4]
Key Features N-methylated derivative of propallylonal[3][5].Also used for medically induced comas[6].High lipid solubility contributes to rapid onset[4].

Experimental Protocols

Due to the lack of specific published experimental protocols detailing the direct comparison of this compound with other short-acting barbiturates, a general methodology for evaluating the anesthetic efficacy of such compounds in a preclinical setting is described below. This protocol is representative of studies assessing anesthetic potency and duration.

Objective: To determine and compare the anesthetic efficacy (onset and duration of action) of a test barbiturate (e.g., this compound) with a standard short-acting barbiturate (e.g., Pentobarbital) in a rodent model.

Materials:

  • Test compound (this compound)

  • Standard compound (Pentobarbital)

  • Vehicle (e.g., saline, propylene glycol)

  • Male Wistar rats (or other appropriate animal model)

  • Intravenous or intraperitoneal injection supplies

  • Timer

  • Heating pad to maintain body temperature

  • Monitoring equipment (for heart rate, respiratory rate)

Methodology:

  • Animal Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Dose Preparation: The test and standard compounds are dissolved in the appropriate vehicle to the desired concentrations.

  • Animal Grouping: Animals are randomly assigned to different treatment groups, including a vehicle control group and groups for different doses of the test and standard compounds.

  • Drug Administration: The compounds are administered via the chosen route (e.g., intravenous or intraperitoneal injection). The time of administration is recorded.

  • Assessment of Onset of Anesthesia: Immediately after administration, the time to the loss of the righting reflex is measured. The righting reflex is considered lost when the animal, placed on its back, is unable to return to the prone position within 30 seconds.

  • Assessment of Duration of Anesthesia: The duration of anesthesia is defined as the time from the loss of the righting reflex to its return. The animal is monitored continuously, and the time when it successfully rights itself is recorded.

  • Physiological Monitoring: Throughout the experiment, vital signs such as heart rate and respiratory rate are monitored to assess the physiological impact of the anesthetics.

  • Data Analysis: The mean onset and duration of action for each group are calculated. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the efficacy of the test compound to the standard compound.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Barbiturates at the GABA-A Receptor

Barbiturates exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel. The diagram below illustrates this general mechanism.

GABA_A_Receptor_Mechanism cluster_receptor GABA-A Receptor-Chloride Channel Complex GABA_R GABA-A Receptor Cl_Channel Chloride (Cl-) Channel GABA_R->Cl_Channel Opens channel Barbiturate_Site Barbiturate Binding Site Barbiturate_Site->Cl_Channel Prolongs opening Barbiturate Barbiturate Barbiturate->Barbiturate_Site Binds to allosteric site GABA GABA GABA->GABA_R Binds to receptor Neuron Neuron Interior Cl_ion->Neuron Increased Influx Hyperpolarization Neuronal Hyperpolarization (CNS Depression)

Caption: Mechanism of barbiturate action at the GABA-A receptor.

General Workflow for Preclinical Anesthetic Efficacy Testing

The following diagram outlines a typical workflow for evaluating the efficacy of a new anesthetic agent in a preclinical setting.

Anesthetic_Efficacy_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis and Reporting A Test Compound Selection B Animal Model Selection A->B C Protocol Design (Doses, Routes) B->C D Ethical Approval C->D E Dose Preparation and Administration D->E F Observation and Data Collection (Onset, Duration) E->F G Physiological Monitoring F->G H Data Analysis (Statistical Comparison) F->H I Interpretation of Results H->I J Report Generation I->J

Caption: Preclinical workflow for anesthetic efficacy evaluation.

References

The Definitive Guide to Narcobarbital Confirmation: A Comparative Analysis of GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and forensic toxicology, the accurate and reliable confirmation of barbiturates such as Narcobarbital is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) has long been considered a gold standard for such applications. This guide provides a comprehensive comparison of GC-MS with alternative analytical techniques for the confirmation of this compound, supported by experimental data and detailed protocols.

Performance Comparison: GC-MS vs. Alternatives

The choice of analytical technique for this compound confirmation hinges on a variety of factors including sensitivity, specificity, and throughput. While GC-MS offers robust and reliable identification, alternative methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) present distinct advantages, particularly in terms of sample preparation and speed.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) ~1-20 ng/mL~0.1-1 ng/mL~10-50 ng/mL
Limit of Quantification (LOQ) ~5-50 ng/mL~0.5-5 ng/mL~50-100 ng/mL
Linearity (R²) >0.99>0.995>0.99
Precision (%RSD) <10%<15%<15%
Sample Preparation Requires extraction and derivatizationOften requires only "dilute and shoot"Requires extraction
Analysis Time Slower (due to sample prep and run time)Faster (minimal sample prep)Moderate
Specificity High (mass spectral data)Very High (MS/MS transitions)Lower (relies on retention time and UV spectra)

Note: The quantitative data presented is a summary derived from various studies on barbiturate analysis and should be considered as typical performance characteristics. Specific results may vary based on the exact methodology and instrumentation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Confirmation

This protocol outlines a typical procedure for the analysis of this compound in biological matrices.

a) Sample Preparation (Liquid-Liquid Extraction & Derivatization)

  • To 1 mL of sample (e.g., plasma, urine), add an internal standard (e.g., a deuterated analog of a related barbiturate).

  • Acidify the sample to a pH of approximately 5-6 with a suitable buffer.

  • Extract the this compound using 5 mL of an organic solvent such as ethyl acetate or a mixture of hexane and ethyl acetate.

  • Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.

b) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 550.

  • Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Confirmation

This protocol provides a more rapid and often more sensitive alternative to GC-MS.

a) Sample Preparation ("Dilute and Shoot")

  • To 100 µL of sample (e.g., plasma, urine), add 900 µL of an internal standard solution in methanol/water (50:50, v/v).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for injection.

b) LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes, followed by a 2-minute re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Sample Biological Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify to pH 5-6 Add_IS->Acidify Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Derivatize Derivatization (TMS) Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Data Acquisition (Full Scan / SIM) Detect->Acquire Identify Compound Identification (Retention Time & Mass Spectrum) Acquire->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for this compound confirmation using GC-MS.

Narcobarbital_Metabolism cluster_PhaseI Phase I Metabolism (Liver Microsomes) cluster_Metabolites Metabolites cluster_PhaseII Phase II Metabolism This compound This compound (N-methylated barbiturate) N_Demethylation N-Demethylation This compound->N_Demethylation CYP450 SideChain_Oxidation Side-Chain Oxidation This compound->SideChain_Oxidation CYP450 Nor_this compound Nor-Narcobarbital (Active/Inactive) N_Demethylation->Nor_this compound Hydroxylated_Metabolite Hydroxylated Metabolite (Inactive) SideChain_Oxidation->Hydroxylated_Metabolite Conjugation Glucuronidation / Sulfation Nor_this compound->Conjugation Carboxylated_Metabolite Carboxylated Metabolite (Inactive) Hydroxylated_Metabolite->Carboxylated_Metabolite Carboxylated_Metabolite->Conjugation Excretion Renal Excretion Conjugation->Excretion

Caption: Generalized metabolic pathway of an N-methylated barbiturate like this compound.

Conclusion

GC-MS remains a highly reliable and specific method for the confirmation of this compound. Its extensive spectral libraries and robust nature make it a cornerstone in many analytical laboratories. However, for high-throughput screening and applications requiring the utmost sensitivity, LC-MS/MS offers a compelling alternative with simplified sample preparation and rapid analysis times. The choice between these powerful techniques will ultimately depend on the specific requirements of the laboratory, including sample volume, desired turnaround time, and the need for quantitative precision. HPLC-UV, while less specific and sensitive, can be a cost-effective option for initial screening in some contexts.

A Comparative Guide to Anesthetic Alternatives for Rodent Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate anesthetic agent is a critical component of successful and humane rodent surgery. While Narcobarbital has historically been used, a range of alternatives now offer varied profiles of induction, recovery, and physiological stability. This guide provides an objective comparison of commonly used injectable and inhalant anesthetics, supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for specific research needs.

Injectable Anesthetics: A Comparative Overview

Injectable anesthetics are frequently utilized for their ease of administration and the minimal equipment required. However, the depth and duration of anesthesia can be less controllable compared to inhalant agents. The following tables provide a quantitative comparison of commonly used injectable anesthetic combinations.

Table 1: Comparison of Injectable Anesthetic Protocols in Mice

Anesthetic CombinationDosage (mg/kg)RouteInduction Time (min)Duration of Anesthesia (min)Recovery Time (min)Key Characteristics & Potential Side Effects
Ketamine/Xylazine K: 80-100, X: 5-10IP~5-1020-4030-90Widely used, provides good analgesia. Can cause respiratory depression and hypothermia.[1][2][3]
Fentanyl/Fluanisone/Midazolam F: 0.05, Fl: 2.5, M: 1.25 (as a diluted mixture)IP~4-5~20-40~55-149Produces good surgical anesthesia.[4][5][6][7][8] Respiratory depression is a significant side effect.[4][5]
Propofol/Medetomidine/Fentanyl P: 100, M: 0.1, F: 0.1IPRapid~25 (surgical window)Rapid (with reversal)Provides a stable plane of anesthesia with rapid recovery.[9][10][11]
Alphaxalone/Xylazine A: 40-120, X: 10IP/SCRapidDose-dependent (can be >60)VariableGood cardiovascular stability. Dose requirements can vary by sex and strain.[12][13][14][15]
Tribromoethanol (Avertin) 200-500IPRapid~15-2030-90Historically used, but has been associated with peritonitis and mortality.[16] Not recommended for survival surgeries.

Table 2: Comparison of Injectable Anesthetic Protocols in Rats

Anesthetic CombinationDosage (mg/kg)RouteInduction Time (min)Duration of Anesthesia (min)Recovery Time (min)Key Characteristics & Potential Side Effects
Ketamine/Xylazine K: 60-80, X: 10-20IP~5-10~60VariableEffective for many procedures.[17] Risk of cardiovascular and respiratory depression.
Fentanyl/Fluanisone/Midazolam F/Fl: 0.3 mL/kg, M: 2.5IM/IP~3-5~20-40VariableProvides reliable surgical anesthesia.[5] Careful monitoring of respiration is essential.
Propofol/Medetomidine/Fentanyl P: 100, M: 0.1, F: 0.1IPRapid~25 (surgical window)Rapid (with reversal)Offers a good safety profile with reversible effects.[9][10][11]
Urethane 1300-1500IP/IVSlowVery long (up to 24 hours)Not applicable (terminal)Used for long-duration, non-recovery physiological studies due to its minimal effect on cardiovascular and respiratory systems. Carcinogenic.

Inhalant Anesthetics: A Controlled Approach

Inhalant anesthetics, delivered via a vaporizer, offer precise control over the depth of anesthesia and allow for rapid recovery. Isoflurane is the most commonly used inhalant agent in rodent surgery.

Table 3: Isoflurane Anesthesia in Rodents

ParameterMiceRatsKey Characteristics & Potential Side Effects
Induction Concentration 2-3%2-3%Rapid induction.[18][19][20] Can be aversive to animals.
Maintenance Concentration 1-2.5%1-2.5%Allows for fine-tuning of anesthetic depth.
Recovery Time Rapid (minutes)Rapid (minutes)Quick recovery allows for close monitoring of post-operative condition.
Physiological Effects Dose-dependent respiratory and cardiovascular depression.Dose-dependent respiratory and cardiovascular depression.Minimal metabolism, primarily eliminated through the lungs.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful surgical outcomes. The following are representative protocols for some of the discussed anesthetic combinations.

Protocol 1: Ketamine/Xylazine Anesthesia (Mice)

1. Anesthetic Cocktail Preparation:

  • Prepare a sterile mixture of Ketamine (100 mg/mL) and Xylazine (20 mg/mL).

  • A common dilution involves adding 1.0 mL of Ketamine and 0.5 mL of Xylazine to 8.5 mL of sterile saline or water for injection. This results in a final concentration of approximately 10 mg/mL Ketamine and 1 mg/mL Xylazine.[1]

2. Administration:

  • Weigh the mouse accurately to determine the correct dosage.

  • Administer the cocktail via intraperitoneal (IP) injection at a volume calculated to deliver 80-100 mg/kg of Ketamine and 5-10 mg/kg of Xylazine.[1][3]

3. Monitoring:

  • Place the mouse in a warm, quiet cage and monitor for the loss of the righting reflex to determine the onset of anesthesia.

  • Confirm a surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).

  • Continuously monitor respiratory rate and body temperature. Provide a heat source to prevent hypothermia.

Protocol 2: Fentanyl/Fluanisone/Midazolam Anesthesia (Rats)

1. Anesthetic Cocktail Preparation:

  • To prevent precipitation, dilute the commercial preparations of Fentanyl/Fluanisone (e.g., Hypnorm®) and Midazolam before mixing.[4]

  • Dilute the Fentanyl/Fluanisone solution 1:1 with sterile water for injection.[4]

  • Dilute the Midazolam solution (5 mg/mL) 1:1 with sterile water for injection.[4]

  • Mix one part of the diluted Fentanyl/Fluanisone solution with one part of the diluted Midazolam solution.[4]

2. Administration:

  • Administer the mixture at a dose of 2.7 mL/kg via IP injection for surgical anesthesia.[4]

3. Monitoring:

  • Onset of anesthesia is typically rapid (3-5 minutes).[5]

  • Monitor for deep sedation and absence of the pedal withdrawal reflex.

  • Pay close attention to the respiratory rate, as respiratory depression is a known side effect of fentanyl.[4][5] Maintain body temperature.

Protocol 3: Isoflurane Anesthesia (Mice and Rats)

1. Equipment Setup:

  • Use a precision vaporizer calibrated for isoflurane.

  • Connect the vaporizer to an oxygen source and an anesthetic delivery system (e.g., induction chamber and nose cone).

  • Ensure a proper scavenging system is in place to minimize exposure to waste anesthetic gas.

2. Induction:

  • Place the rodent in the induction chamber.

  • Set the oxygen flow rate to 0.8–1.5 L/min and the isoflurane vaporizer to 2-3%.[18]

  • Monitor the animal until it loses its righting reflex.

3. Maintenance:

  • Transfer the animal to a nose cone.

  • Reduce the isoflurane concentration to 1-2.5% for maintenance of anesthesia.[18]

  • Apply ophthalmic lubricant to the eyes to prevent corneal drying.

  • Monitor the depth of anesthesia by assessing the pedal withdrawal reflex and monitor vital signs (respiratory rate, heart rate, and body temperature) throughout the procedure.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms of these anesthetic agents is crucial for predicting their effects and potential interactions.

GABA-A Receptor Modulators

Many anesthetics, including Propofol, Alphaxalone, Midazolam, and Isoflurane , exert their effects by modulating the Gamma-Aminobutyric Acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Caption: Anesthetics modulating the GABA-A receptor.

These agents bind to allosteric sites on the GABA-A receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal activity, resulting in sedation and anesthesia.[16][21][22][23][24]

NMDA Receptor Antagonist: Ketamine

Ketamine acts primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.

Caption: Ketamine's antagonism of the NMDA receptor.

By blocking the NMDA receptor channel, ketamine prevents the influx of calcium ions, thereby inhibiting glutamate-mediated excitatory neurotransmission.[25][26][27][28][29] This action contributes to its anesthetic and analgesic effects.

Alpha-2 Adrenergic Agonist: Xylazine

Xylazine is an agonist at alpha-2 adrenergic receptors, which are involved in regulating the release of norepinephrine.

Caption: Xylazine's agonism at alpha-2 adrenergic receptors.

Xylazine binds to presynaptic alpha-2 autoreceptors, inhibiting the release of norepinephrine.[30][31][32][33][34] This reduction in sympathetic outflow leads to sedation, analgesia, and muscle relaxation.

Mu-Opioid Receptor Agonist: Fentanyl

Fentanyl is a potent synthetic opioid that exerts its analgesic and sedative effects by acting as an agonist at mu-opioid receptors.

Caption: Fentanyl's agonism at the mu-opioid receptor.

Activation of the mu-opioid receptor by fentanyl leads to the inhibition of adenylate cyclase, a decrease in intracellular cAMP, the opening of potassium channels, and the closing of calcium channels.[35][36][37][38][39] These events collectively lead to hyperpolarization and reduced neuronal excitability, resulting in profound analgesia and sedation.

Conclusion

The choice of anesthetic for rodent surgery is a multifaceted decision that requires careful consideration of the specific experimental needs, the duration and invasiveness of the procedure, and the physiological parameters being measured. Injectable combinations like ketamine/xylazine remain a staple for many researchers due to their convenience, while combinations including agents like propofol and alphaxalone offer improved cardiovascular stability. Inhalant anesthesia with isoflurane provides the most precise control over anesthetic depth and the most rapid recovery. By understanding the quantitative differences in their performance and their underlying mechanisms of action, researchers can make informed decisions to ensure both the welfare of their animal subjects and the integrity of their scientific data.

References

A Comparative Analysis of the Hemodynamic Effects of Narcobarbital and Other Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hemodynamic effects of Narcobarbital (also known as enibomal or Narcodorm) with other commonly used anesthetic agents, including thiopental and propofol. The information is compiled from various experimental studies to assist researchers in making informed decisions for preclinical and clinical investigations.

Executive Summary

Anesthetic agents are known to induce significant changes in cardiovascular function. Understanding the specific hemodynamic profile of each anesthetic is crucial for ensuring subject safety and data integrity in research settings. This guide focuses on this compound, a short-acting barbiturate, and compares its effects on key hemodynamic parameters with those of other widely used anesthetics. The available data suggests that this compound, like other barbiturates, exerts a depressive effect on myocardial contractility. However, detailed quantitative comparisons with modern anesthetics are limited. This guide synthesizes the existing evidence to provide a clear and objective comparison.

Hemodynamic Effects: A Quantitative Comparison

The following tables summarize the quantitative data on the hemodynamic effects of this compound and other anesthetics from various studies. It is important to note that direct comparative studies involving this compound are scarce, and therefore, data is compiled from different sources.

Table 1: Effects of this compound (Enibomal) on Myocardial Contractility

ParameterChange ObservedSpeciesReference
Pre-ejection Period/Left Ventricular Ejection Time (PEP/LVET) RatioIncreased by 8% to 60%Human[1]
1/PEP²Decreased by 3% to 50%Human[1]

An increase in the PEP/LVET ratio and a decrease in 1/PEP² are indicative of a reduction in myocardial contractility.

Table 2: Comparative Hemodynamic Effects of Thiopental and Propofol

ParameterThiopentalPropofolSpeciesReference
Mean Arterial Pressure (MAP) Smaller decreaseLarger decreaseHuman (with coronary artery disease)[2]
Fell from 94.52 ± 12.10 to 91.72 ± 21.34 mmHgFell from 96.96 ± 12.96 to 90.37 ± 17.51 mmHgHuman (hypertensive)[3]
Heart Rate (HR) Statistically indistinguishable from pentobarbital-Dog[4]
Increase of 26% (third minute)Increase of 33% (third minute)Human (undergoing ECT)[5]
Cardiac Output (CO) / Cardiac Index (CI) Statistically indistinguishable from pentobarbital-Dog[4]
Systemic Vascular Resistance (SVR) Statistically indistinguishable from pentobarbitalDecreaseDog / Human[2][4]

Table 3: Hemodynamic Effects of Pentobarbital

ParameterChange ObservedSpeciesReference
Mean Arterial Pressure (MAP) Significantly reducedHuman[6]
Heart Rate (HR) Significantly reducedHuman[6]
Cardiac Output (CO) ReducedHuman[6]
Stroke Volume ReducedHuman[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are descriptions of the experimental protocols used in the cited studies for assessing hemodynamic effects.

Measurement of Systolic Time Intervals (Enibomal Study)[1]
  • Subjects: 16 surgical patients without heart disease, aged 29 to 75 years.

  • Anesthetic: An induction dose of enibomal (Narcodorm).

  • Methodology: A non-invasive technique was used to measure systolic time intervals before and after the administration of enibomal. This typically involves the simultaneous recording of the electrocardiogram (ECG), phonocardiogram (PCG), and a carotid pulse tracing.

    • Pre-ejection Period (PEP): Measured from the beginning of the QRS complex on the ECG to the onset of the rapid upstroke of the carotid pulse.

    • Left Ventricular Ejection Time (LVET): Measured from the beginning of the rapid upstroke to the dicrotic notch of the carotid pulse tracing.

  • Data Analysis: The PEP/LVET ratio and the reciprocal of the squared PEP (1/PEP²) were calculated to assess changes in myocardial contractility.

Hemodynamic Monitoring in Dogs (Barbiturate Comparison Studies)[4][7][8]
  • Animal Model: Clinically healthy dogs of various breeds were often used. For instance, one study used 25 male beagles.[7]

  • Anesthesia: Anesthetics such as thiopental, thiamylal, methohexital, or pentobarbital were administered intravenously. Dosages were often determined based on the dose required to inhibit a specific reflex (e.g., laryngoscopic reflex).[8]

  • Instrumentation and Monitoring:

    • Arterial Blood Pressure: A catheter was placed in a major artery (e.g., femoral or carotid artery) and connected to a pressure transducer.

    • Central Venous Pressure (CVP), Pulmonary Artery Pressure (PAP), and Pulmonary Capillary Wedge Pressure (PCWP): A Swan-Ganz catheter was inserted via a jugular vein and advanced into the pulmonary artery.[7][9]

    • Cardiac Output (CO): The thermodilution method was commonly employed using the Swan-Ganz catheter. A known volume of cold saline is injected into the right atrium, and the change in blood temperature is measured by a thermistor at the tip of the catheter in the pulmonary artery.[9]

    • Heart Rate (HR): Derived from the ECG.

    • Systemic Vascular Resistance (SVR): Calculated using the formula: SVR = (MAP - CVP) / CO x 80.

  • Data Collection: Hemodynamic variables were typically recorded at baseline (before anesthetic administration) and at multiple time points after injection.

Signaling Pathways and Mechanisms of Action

The hemodynamic effects of barbiturates are primarily attributed to their influence on the central and peripheral nervous systems, as well as direct effects on cardiac and vascular smooth muscle.

General Mechanism of Barbiturate-Induced Cardiovascular Depression

Barbiturates, including this compound, generally cause cardiovascular depression through a combination of mechanisms:

  • Direct Myocardial Depression: Barbiturates directly decrease the contractility of the heart muscle. This is reflected in the findings of the enibomal study, which showed a significant reduction in indices of myocardial contractility.[1]

  • Vasodilation: Barbiturates cause dilation of peripheral blood vessels, leading to a decrease in systemic vascular resistance. This effect can contribute to a drop in blood pressure.

  • Autonomic Nervous System Modulation: Barbiturates can depress the sympathetic nervous system and enhance the parasympathetic nervous system, leading to a decrease in heart rate and blood pressure.

The following diagram illustrates the general signaling pathways through which barbiturates can induce their hemodynamic effects.

Hemodynamic_Effects_of_Barbiturates cluster_cns Central Nervous System cluster_cardiac Myocardium cluster_vascular Vascular Smooth Muscle cluster_hemodynamic_outcomes Hemodynamic Outcomes Barbiturates Barbiturates GABA_A_Receptor GABA-A Receptor Potentiation Barbiturates->GABA_A_Receptor Calcium_Handling Altered Intracellular Calcium Handling Barbiturates->Calcium_Handling Vasodilation Vasodilation Barbiturates->Vasodilation CNS_Depression CNS Depression GABA_A_Receptor->CNS_Depression Sympathetic_Outflow Decreased Sympathetic Outflow CNS_Depression->Sympathetic_Outflow Myocardial_Contractility Decreased Myocardial Contractility Sympathetic_Outflow->Myocardial_Contractility SVR Decreased Systemic Vascular Resistance Sympathetic_Outflow->SVR Heart_Rate Decreased Heart Rate Sympathetic_Outflow->Heart_Rate Cardiac_Output Decreased Cardiac Output Myocardial_Contractility->Cardiac_Output Calcium_Handling->Myocardial_Contractility Vasodilation->SVR Blood_Pressure Decreased Blood Pressure SVR->Blood_Pressure Heart_Rate->Cardiac_Output Cardiac_Output->Blood_Pressure

Caption: General signaling pathways of barbiturate-induced hemodynamic effects.

Experimental Workflow for Hemodynamic Assessment

The following diagram outlines a typical experimental workflow for assessing the hemodynamic effects of an anesthetic agent in an animal model.

Experimental_Workflow cluster_preparation Preparation Phase cluster_instrumentation Instrumentation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Selection Animal Selection (e.g., Healthy Dogs) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Fasting Pre-operative Fasting Acclimatization->Fasting Pre_anesthesia Pre-anesthetic Medication Anesthesia_Induction Induction of Anesthesia (e.g., with a standard agent) Pre_anesthesia->Anesthesia_Induction Intubation Endotracheal Intubation & Mechanical Ventilation Anesthesia_Induction->Intubation Catheterization Surgical Placement of Monitoring Catheters (Arterial, Swan-Ganz) Intubation->Catheterization Baseline_Recording Baseline Hemodynamic Recordings Test_Agent_Admin Administration of Test Anesthetic (e.g., this compound) Baseline_Recording->Test_Agent_Admin Post_Admin_Recording Post-administration Hemodynamic Recordings (at multiple time points) Test_Agent_Admin->Post_Admin_Recording Data_Collection Data Collection & Processing Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: A typical experimental workflow for hemodynamic assessment.

Conclusion

Thiopental and pentobarbital also exhibit cardiodepressant effects, though their impact on heart rate and systemic vascular resistance can be variable.[4] Propofol is generally associated with a more pronounced decrease in arterial pressure, primarily due to a reduction in systemic vascular resistance.[2]

For researchers considering the use of this compound, it is crucial to anticipate potential hemodynamic perturbations, particularly a decrease in myocardial contractility and blood pressure. Careful monitoring of cardiovascular parameters is essential in any experimental setting involving this or any other anesthetic agent. Further direct comparative studies are warranted to fully elucidate the precise hemodynamic profile of this compound relative to modern anesthetic agents.

References

A Comparative Guide to Phenytoin/Pentobarbital Combination for Animal Euthanasia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the humane and effective euthanasia of animal subjects is a critical component of ethical research. The combination of phenytoin and pentobarbital is a widely utilized agent for this purpose. This guide provides an objective comparison of the phenytoin/pentobarbital combination with other common euthanasia agents, supported by available experimental data.

Mechanism of Action: A Two-pronged Approach

The efficacy of the phenytoin/pentobarbital combination lies in the synergistic action of its two components, leading to a rapid and humane death.[1]

  • Pentobarbital: This barbiturate is a potent central nervous system (CNS) depressant. It enhances the activity of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), leading to rapid unconsciousness and anesthesia. At a lethal dose, it suppresses the respiratory and vasomotor centers in the medulla, causing breathing to stop.[1][2]

  • Phenytoin: Primarily known as an anticonvulsant, phenytoin in this combination contributes to cardiovascular collapse. It acts as a sodium channel blocker in the heart, leading to hypotension and hastening cardiac arrest.[1][3][4]

This dual mechanism ensures that brain death precedes circulatory collapse, a key aspect of a humane euthanasia process.[1]

Visualizing the Pathway to Humane Euthanasia

The following diagram illustrates the mechanism of action of the phenytoin/pentobarbital combination.

G cluster_cns Central Nervous System cluster_cvs Cardiovascular System Pentobarbital Pentobarbital GABA GABA Receptor Pentobarbital->GABA Enhances Activity CNS_Depression CNS Depression (Unconsciousness, Anesthesia) GABA->CNS_Depression Induces Respiratory_Arrest Respiratory Arrest CNS_Depression->Respiratory_Arrest Leads to Euthanasia Humane Euthanasia Respiratory_Arrest->Euthanasia Phenytoin Phenytoin Na_Channel Cardiac Sodium Channels Phenytoin->Na_Channel Blocks Cardiovascular_Collapse Cardiovascular Collapse (Hypotension) Na_Channel->Cardiovascular_Collapse Causes Cardiac_Arrest Cardiac Arrest Cardiovascular_Collapse->Cardiac_Arrest Cardiac_Arrest->Euthanasia

Mechanism of Action of Phenytoin/Pentobarbital Combination.

Comparative Performance Data

The selection of a euthanasia agent is often guided by its speed of action and the minimization of adverse events. The following tables summarize available quantitative data from comparative studies.

Table 1: Time to Effect of Various Euthanasia Agents in Dogs

Euthanasia AgentTime to CollapseTime to Apnea (Last Breath)Time to Flat-line EEGTime to Cardiac ArrestReference(s)
Pentobarbital Not SpecifiedNot SpecifiedNot Specified> 10 minutes[5]
T-61 Similar to PentobarbitalNot SpecifiedRapid (within 5 seconds)Not Specified[6][7]
Propofol + Pentobarbital/Phenytoin Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]

Table 2: Incidence of Adverse Events in Dogs During Euthanasia

Adverse EventPentobarbital/Phenytoin (PP) AlonePropofol followed by PP
Agonal Breaths Not specifiedNot specified
Urination Not specifiedNot specified
Defecation Not specifiedNot specified
Vocalization Not specifiedNot specified
Muscle Activity 14%6%
Dysphoria Not specifiedNot specified
Catheter Complications Not specifiedNot specified
Any Adverse Event 35.2%26.5%
Reference [8][8]

Table 3: Time to Death with Alternative Euthanasia Agents in Various Species

Euthanasia AgentSpeciesTime to DeathReference(s)
Ketamine/Xylazine (Retroorbital) MiceApprox. 5 seconds[9][10]
Pentobarbital (Intraperitoneal) Mice253 seconds[10]
Magnesium Sulfate (Intravenous, after sedation) Livestock3 - 5 minutes[11]
Pentobarbital/Phenytoin (Transmucosal) Bearded Dragons300 - 360 minutes[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies.

Study 1: Comparison of Pentobarbital/Phenytoin with and without Propofol in Dogs
  • Objective: To compare the incidence of adverse events during euthanasia in client-owned dogs using intravenous pentobarbital/phenytoin (PP) alone versus PP preceded by propofol.[8]

  • Animals: 436 client-owned dogs undergoing elective euthanasia.[8]

  • Procedure:

    • An intravenous catheter was placed in all dogs.

    • Dogs in the "PP alone" group received only the pentobarbital/phenytoin solution.

    • Dogs in the "Propofol" group first received an injection of propofol, followed by the pentobarbital/phenytoin solution.

    • The occurrence of seven predetermined adverse events was recorded: agonal breaths, urination, defecation, vocalization, muscle activity, dysphoria, and catheter complications.[8]

  • Data Analysis: The incidence of each adverse event and the total number of adverse events per dog were compared between the two groups.[8]

Study 2: Comparison of T-61 and Pentobarbital in Dogs
  • Objective: To compare the effects of T-61 and double-strength pentobarbital for euthanasia in dogs.[6]

  • Animals: Healthy adult dogs.

  • Procedure:

    • Dogs were instrumented for monitoring of electroencephalogram (EEG), electrocardiogram (ECG), arterial blood pressure, and respiration.

    • One group of dogs received an intravenous injection of T-61, while the other group received double-strength pentobarbital.

    • Time to collapse was measured, and physiological parameters were continuously recorded.[6]

  • Data Analysis: The effects of the two agents on the monitored physiological parameters were compared. The study also noted any instances of recovery of vital signs.[6]

Study 3: Evaluation of Ketamine/Xylazine for Euthanasia in Mice
  • Objective: To evaluate the efficacy and consistency of retroorbital ketamine-xylazine as a euthanasia agent in mice.[9][10]

  • Animals: Laboratory mice.

  • Procedure:

    • Mice were administered a lethal dose of a ketamine-xylazine combination via retroorbital injection.

    • The time from injection to the cessation of heartbeat and respiration (clinical death) was recorded.[10]

  • Data Analysis: The average time to death was calculated to assess the speed and efficiency of this euthanasia method.[10]

Alternative Euthanasia Agents: A Brief Overview

While the phenytoin/pentobarbital combination is a reliable option, several alternatives are available, each with its own set of characteristics.

  • T-61: This non-barbiturate injectable solution contains a combination of a general anesthetic, a muscle relaxant, and a local anesthetic. It is reported to induce a rapid and smooth euthanasia.[6][7][13] However, its use is not permitted in all countries.

  • Ketamine/Xylazine: This combination of a dissociative anesthetic (ketamine) and a sedative (xylazine) can be used to induce a state of deep anesthesia, followed by an overdose for euthanasia. It is often used in laboratory animal settings.[9][10]

  • Propofol: This short-acting hypnotic agent can be used to induce deep anesthesia prior to the administration of a lethal agent or can be used as the sole agent in an overdose. Its use can reduce the incidence of muscle activity during euthanasia.[8][14]

  • Magnesium Sulfate: Administered intravenously after sedation or anesthesia, magnesium sulfate can induce cardiac arrest. It is a non-controlled substance and can be a viable option in certain situations, particularly in large animals.[11][15]

Conclusion

The phenytoin/pentobarbital combination remains a widely accepted and effective method for animal euthanasia, offering a rapid onset of action through its dual depressant effects on the central nervous and cardiovascular systems. However, the choice of a euthanasia agent should always be made in consideration of the specific species, the research protocol, and the available resources. Alternatives such as T-61, ketamine/xylazine, propofol, and magnesium sulfate present viable options with their own distinct advantages and disadvantages. Researchers and professionals are encouraged to consult the latest guidelines from regulatory bodies such as the American Veterinary Medical Association (AVMA) to ensure the most humane and appropriate methods are employed in their work.[16][17]

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Narcobarbital

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the secure and compliant disposal of the controlled substance narcobarbital is critical for maintaining laboratory safety and preventing environmental contamination. As a barbiturate, this compound is subject to stringent regulations governing its handling and disposal to mitigate risks of diversion and abuse. This document outlines the necessary procedures for researchers, scientists, and drug development professionals to ensure the safe and legal disposal of this compound.

The U.S. Drug Enforcement Administration (DEA) mandates that controlled substances be rendered "non-retrievable" upon disposal.[1] This standard ensures that the substance cannot be transformed into a usable form.[1] While specific protocols for this compound are not detailed in readily available literature, the established guidelines for barbiturates and other controlled substances provide a clear framework for its proper disposal.

Comparative Analysis of Disposal Methodologies

The selection of a disposal method for this compound depends on whether it is considered inventory (unused, expired stock) or wastage (residual amounts from administration).[2][3] The following table summarizes the primary disposal methods, their applications, and key regulatory considerations.

Disposal MethodApplicable ToKey Requirements & ConsiderationsRegulatory Standard
Incineration Inventory & WastageMust be conducted in an EPA-approved incinerator.[4] This is the only method currently recognized by the DEA as meeting the "non-retrievable" standard for inventory.[2][3] Requires transfer via a DEA-registered reverse distributor for inventory.[2]Meets DEA "non-retrievable" standard.[2][3]
Chemical Deactivation Wastage & Household DisposalInvolves using agents like activated carbon to adsorb and deactivate the drug.[1][4][5] Products are available that render the substance unusable and safe for disposal in regular waste streams, provided it is not mixed with hazardous waste.[1][4]Renders the substance inert and unusable.[4]
Reverse Distribution InventoryInvolves transferring the controlled substance to a DEA-registered reverse distributor who is authorized to handle and arrange for the destruction of the substance.[2]A compliant method for transferring inventory for disposal.[2]
Sewer Disposal Generally DiscouragedProhibited for hazardous pharmaceutical waste by the EPA and not recommended as it does not meet the DEA's "non-retrievable" standard.[6][7] Some state and local regulations explicitly forbid this practice.[2][6]Does not meet the DEA "non-retrievable" standard.[6]

Procedural Workflow for this compound Disposal

The proper disposal of this compound in a research or clinical setting is a multi-step process that requires meticulous record-keeping and adherence to institutional and federal guidelines. The following workflow illustrates the decision-making and procedural steps for disposing of this compound.

cluster_0 Initial Assessment cluster_1 Inventory Disposal Pathway cluster_2 Wastage Disposal Pathway cluster_3 Documentation and Finalization start This compound Identified for Disposal inventory_check Is the this compound part of the institutional inventory (unused/expired)? start->inventory_check reverse_distributor Transfer to a DEA-Registered Reverse Distributor inventory_check->reverse_distributor Yes wastage_deactivation On-site chemical deactivation (e.g., using activated carbon) inventory_check->wastage_deactivation No (it is wastage) incineration Incineration via approved facility reverse_distributor->incineration documentation Complete DEA Form 41 (for inventory destruction) and maintain detailed disposal logs. incineration->documentation wastage_disposal Dispose of deactivated waste in accordance with institutional and local regulations (non-hazardous or hazardous waste stream) wastage_deactivation->wastage_disposal wastage_disposal->documentation witness Ensure disposal is witnessed by at least two authorized individuals. documentation->witness record_keeping Retain all disposal records for a minimum of two years. witness->record_keeping

Logical workflow for the disposal of this compound.

Key Experimental Protocol: On-Site Chemical Deactivation of this compound Wastage

While a specific protocol for this compound is not available, a general procedure for the chemical deactivation of barbiturate wastage using an activated carbon-based system can be followed. These systems are commercially available and are designed to render controlled substances non-retrievable.[1][5]

Objective: To deactivate residual this compound in a manner that is safe, compliant, and prevents diversion.

Materials:

  • This compound wastage (e.g., residual in a vial or syringe).

  • Commercially available drug deactivation container with activated carbon.[1]

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses.

  • Warm water.

  • Disposal logbook.

Methodology:

  • Preparation: Don the appropriate PPE. Prepare the deactivation container according to the manufacturer's instructions, which typically involves adding warm water to a specified fill line.[1]

  • Introduction of Wastage: Carefully transfer the this compound wastage into the deactivation container.[1]

  • Deactivation: Seal the container and gently agitate it to ensure the this compound comes into contact with the activated carbon slurry.[1] This process adsorbs the drug molecules, rendering them inert.[5]

  • Final Disposal: Once the container is full, permanently seal it as directed by the manufacturer. The sealed container can then be disposed of in the regular trash, provided the this compound was not mixed with a substance classified as hazardous waste.[1] If it is considered hazardous waste, it must be disposed of according to hazardous waste procedures.[1]

  • Documentation: Record the date, time, quantity of this compound deactivated, and the names and signatures of the two authorized employees who witnessed the entire process in the disposal log.[1][6] These records must be maintained for at least two years.[1]

Important Considerations:

  • Regulatory Compliance: Always adhere to federal, state, and local regulations for controlled substance disposal.[2][6]

  • Witnessing: The on-site destruction of controlled substances must be witnessed by two authorized employees who must sign the disposal log.[1][6]

  • Record Keeping: Meticulous documentation is a legal requirement and essential for preventing diversion.[1][2]

  • Household Disposal: For non-registrants (e.g., patients at home), take-back programs are the preferred method of disposal.[8] If unavailable, the FDA recommends mixing the medication with an unpalatable substance like dirt or cat litter, sealing it in a plastic bag, and discarding it in the household trash.[4] Flushing is generally discouraged to prevent water contamination.[6][7]

References

Essential Safety and Operational Guide for Handling Narcobarbital

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Narcobarbital is of paramount importance.[1] This guide provides crucial safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and maintain a secure research environment. This compound, a barbiturate derivative, necessitates careful handling to prevent accidental exposure through inhalation, skin contact, or ingestion.[1][2]

Personal Protective Equipment (PPE)

The primary defense against exposure to hazardous chemicals is the consistent and correct use of Personal Protective Equipment (PPE).[1][3] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with chemotherapy-tested nitrile gloves.[1] Powder-free gloves are recommended.[3]Provides a robust barrier against skin contact.[1] Double-gloving offers an additional layer of protection in case the outer glove is breached.[1] Powder can absorb hazardous materials.[4]
Body Protection Disposable, poly-coated gown with a solid front, long sleeves, and tight-fitting cuffs.[1]Prevents contamination of personal clothing and skin.[1] The poly-coating provides resistance to chemical permeation.[1][5]
Eye & Face Protection Tightly fitting safety goggles with side shields or a face shield.[1][4]Protects against splashes and aerosols.[3][4] Standard eyeglasses do not offer adequate protection.[3]
Respiratory Protection An N-95 or N-100 respirator should be used when handling powders outside of a containment system.[3] A surgical mask offers little to no protection from drug exposure.[3][5]Minimizes the risk of inhaling aerosolized particles of the compound. Proper fit-testing and training are required for respirator use.[3]
Foot Protection Closed-toe shoes and shoe covers.Protects against spills and prevents the tracking of contaminants outside the laboratory.

Operational Procedures

Adherence to standardized operational procedures is critical for minimizing the risk of exposure and ensuring the integrity of research.

Engineering Controls:

  • Ventilation: All procedures involving this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[6]

  • Containment: Use of glove boxes or other containment strategies is recommended for high-potency compounds.

Safe Handling Practices:

  • Avoid Aerosol Generation: Handle the compound carefully to avoid creating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[7] Avoid eating, drinking, or smoking in areas where chemicals are handled.[8]

  • Decontamination: All surfaces and equipment should be decontaminated after use. A suitable decontamination solution should be used, followed by a rinse with water.

Operational_Workflow_for_Handling_this compound cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound Weigh this compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Surfaces & Equipment Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for safely handling this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and diversion. As a controlled substance, its disposal is regulated and must be documented.[9][10]

Waste Segregation:

  • Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers) should be placed in a designated, labeled hazardous waste container.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container.[11]

  • Chemical Waste: Unused this compound, contaminated solutions, and rinsates are considered hazardous chemical waste.

Disposal Methods:

  • On-site Neutralization: For small residual amounts, a chemical denaturing kit (e.g., containing activated charcoal) can be used to render the substance non-retrievable before disposal.[9]

  • Incineration: The preferred method for the final disposal of controlled substances and contaminated materials is high-temperature incineration by a licensed hazardous waste disposal company.[12]

  • Documentation: A complete record of the disposal of this compound, including the date, quantity, and method of disposal, must be maintained in accordance with regulatory requirements.

Disposal_Pathway_for_Narcobarbital_Waste cluster_Segregation Waste Segregation Start This compound Waste Generated Contaminated_PPE Contaminated PPE Start->Contaminated_PPE Unused_Compound Unused Compound & Solutions Start->Unused_Compound Contaminated_Sharps Contaminated Sharps Start->Contaminated_Sharps Hazardous_Waste_Container Hazardous Waste Container Contaminated_PPE->Hazardous_Waste_Container Chemical_Denaturing Chemical Denaturing (if applicable) Unused_Compound->Chemical_Denaturing Sharps_Container Puncture-Resistant Sharps Container Contaminated_Sharps->Sharps_Container Licensed_Disposal Licensed Hazardous Waste Disposal (Incineration) Hazardous_Waste_Container->Licensed_Disposal Sharps_Container->Licensed_Disposal Chemical_Denaturing->Hazardous_Waste_Container

Caption: Decision pathway for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Narcobarbital
Reactant of Route 2
Narcobarbital

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.